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1,3-Dimethyl-5,5-dimethylhydantoin Documentation Hub

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  • Product: 1,3-Dimethyl-5,5-dimethylhydantoin
  • CAS: 15414-89-8

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Chemical Structure, Synthesis, and Properties of 1,3,5,5-Tetramethylhydantoin

Executive Summary 1,3,5,5-Tetramethylhydantoin (formally 1,3,5,5-tetramethylimidazolidine-2,4-dione, CAS 15414-89-8) is a fully alkylated, achiral heterocyclic compound. Characterized by its exceptional chemical stabilit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,3,5,5-Tetramethylhydantoin (formally 1,3,5,5-tetramethylimidazolidine-2,4-dione, CAS 15414-89-8) is a fully alkylated, achiral heterocyclic compound. Characterized by its exceptional chemical stability and lack of enolizable protons, it serves as a critical structural scaffold in both advanced polymer chemistry and active pharmaceutical ingredient (API) synthesis. This whitepaper provides a comprehensive analysis of its physicochemical properties, regioselective synthesis mechanisms, and field-proven applications, tailored for researchers and drug development professionals.

Chemical Identity & Critical Structural Distinctions

A pervasive error in translated patents and informal chemical literature is the conflation of 1,3,5,5-tetramethylhydantoin with DMDM hydantoin (CAS 6440-58-0). As a Senior Application Scientist, it is imperative to clarify this structural divergence, as it dictates entirely different toxicological and functional profiles.

  • DMDM Hydantoin (1,3-bis(hydroxymethyl)-5,5-dimethylhydantoin) contains two

    
    -hydroxymethyl groups. These groups are chemically labile and act as formaldehyde donors , making DMDM hydantoin a highly effective, albeit sensitizing, antimicrobial preservative.
    
  • 1,3,5,5-Tetramethylhydantoin features stable

    
    -methyl groups at the 1 and 3 positions. Because it lacks hydroxymethyl moieties, it cannot release formaldehyde  [1]. This absolute stability makes it an ideal bioisostere, a non-reactive polymer additive, and a safe synthetic intermediate in pharmaceutical manufacturing where formaldehyde toxicity would be a critical liability.
    

Differentiation Root Hydantoin Derivatives DMDM DMDM Hydantoin (CAS 6440-58-0) Root->DMDM TMH 1,3,5,5-Tetramethylhydantoin (CAS 15414-89-8) Root->TMH Prop1 Contains -CH2OH groups Formaldehyde Releaser Used as Preservative DMDM->Prop1 Prop2 Contains -CH3 groups Stable / Non-Releasing Used in Polymers & APIs TMH->Prop2

Structural and functional divergence between DMDM hydantoin and 1,3,5,5-tetramethylhydantoin.

Physicochemical & Pharmacokinetic Profiling

The fully substituted nature of 1,3,5,5-tetramethylhydantoin locks the hydantoin ring into a single tautomeric form. The absence of hydrogen bond donors and a low Topological Polar Surface Area (TPSA) make it highly lipophilic, ensuring excellent membrane permeability—a crucial metric for neuro-active drug development [2].

Quantitative Data Summary
PropertyValue
Systematic IUPAC Name 1,3,5,5-Tetramethylimidazolidine-2,4-dione
CAS Registry Number
PubChem CID
Molecular Formula C₇H₁₂N₂O₂
Molecular Weight 156.18 g/mol
Melting Point 85 °C
Stereochemistry Achiral (0 defined stereocenters)
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2
Topological Polar Surface Area (TPSA) 40.6 Ų
Rotatable Bonds 0 (Rigid Ring System)

Regioselective Synthesis & Mechanistic Causality

The synthesis of 1,3,5,5-tetramethylhydantoin from 5,5-dimethylhydantoin relies on the distinct acidities of the two nitrogen protons within the hydantoin ring. Understanding this causality is essential for designing high-yield synthetic workflows.

Mechanistic Rationale: The


 proton is flanked by two strongly electron-withdrawing carbonyl groups (C2 and C4). This dual resonance stabilization renders 

relatively acidic (

). Consequently, it can be easily deprotonated by a weak base like potassium hydroxide (KOH) in ethanol. Conversely, the

proton is adjacent to only one carbonyl (C2) and an

-hybridized carbon (C5), making it significantly less acidic (

). Alkylating the

position requires a much stronger base, such as sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF) to generate a highly nucleophilic, unsolvated anion [3].

Synthesis A 5,5-Dimethylhydantoin (pKa ~ 8.5 at N3) B 3,5,5-Trimethylhydantoin (Intermediate) A->B CH3I, KOH/EtOH (Deprotonation at N3) C 1,3,5,5-Tetramethylhydantoin (Target Product) B->C CH3I, NaH/DMF (Deprotonation at N1)

Regioselective N-alkylation synthesis pathway of 1,3,5,5-tetramethylhydantoin.

Step-by-Step Methodology: -Alkylation Protocol

To convert 3,5,5-trimethylhydantoin to 1,3,5,5-tetramethylhydantoin, the following self-validating protocol is utilized to ensure complete conversion while preventing side reactions:

  • Solvent Preparation: Dry anhydrous DMF over calcium hydride and distill under reduced pressure. Causality: Trace moisture will prematurely quench the NaH, drastically reducing the yield of the

    
     anion.
    
  • Deprotonation: Suspend NaH (60% dispersion in mineral oil, 1.1 eq) in the anhydrous DMF at 0 °C under a continuous nitrogen atmosphere. Slowly add 3,5,5-trimethylhydantoin (1.0 eq). Validation: The visible evolution of hydrogen (

    
    ) gas confirms the successful generation of the nucleophilic 
    
    
    
    anion.
  • Alkylation: Once gas evolution ceases, add methyl iodide (

    
    , 1.2 eq) dropwise. Allow the reaction mixture to warm to room temperature and stir for 3 hours. Causality: The polar aprotic nature of DMF leaves the anion unsolvated, maximizing its reactivity for the 
    
    
    
    displacement of the iodide.
  • Quenching & Extraction: Carefully quench any unreacted NaH by the dropwise addition of cold water. Extract the aqueous mixture with ethyl acetate (3x). Wash the combined organic layers extensively with brine to partition out residual DMF, then dry over anhydrous

    
    .
    
  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue via recrystallization from absolute ethanol to yield pure 1,3,5,5-tetramethylhydantoin crystals (Melting point validation: 85 °C).

Applications in Advanced Materials and Drug Development

Pharmaceutical Synthesis (Suvorexant Intermediates)

In modern drug discovery, 1,3,5,5-tetramethylhydantoin is frequently utilized as a stable reagent or structural intermediate. A prominent example is its use in the synthetic pathways of Suvorexant , a dual orexin receptor antagonist (DORA) used for the treatment of insomnia. According to process patents by Dr. Reddy's Laboratories, 1,3,5,5-tetramethylimidazolidine-2,4-dione derivatives and related hydantoins serve as critical intermediates to construct the complex diazepan architecture of the API [4]. The chemical stability of the fully methylated hydantoin ring allows it to survive harsh downstream coupling and reduction steps without degrading.

Polymer Chemistry and Rheology Modifiers

Beyond pharmaceuticals, the compound is leveraged in the formulation of alkali-swellable emulsion (ASE) polymers and cross-linked acrylic copolymers. Because it lacks reactive N-H bonds, 1,3,5,5-tetramethylhydantoin acts as an inert, highly compatible structural modifier. It improves the short-flow characteristics, suspension stability, and yield values of low-pH aqueous compositions (such as hair styling gels and industrial coatings) without interfering with the cross-linking monomers or initiating unwanted radical polymerization.

References

  • CAS Common Chemistry. "1,3,5,5-Tetramethyl-2,4-imidazolidinedione." American Chemical Society. URL:[Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 61794, 1,3-Dimethyl-5,5-dimethylhydantoin." PubChem. URL:[Link]

  • Orazi, O. O., Corral, R. A., & Schuttenberg, H. "Substitution in the Hydantoin Ring. Part VIII. Alkylation." Journal of the Chemical Society, Perkin Transactions 1, 1974, 209-211. URL:[Link]

  • Dr. Reddy's Laboratories Ltd. "Process for the preparation of suvorexant and intermediates useful in the synthesis of suvorexant." U.S. Patent Application US20160168138A1, published June 16, 2016.
Exploratory

Technical Comparison: Formaldehyde-Releasing vs. Methylated Hydantoins

The following technical guide provides a rigorous structural and functional comparison between CAS 6440-58-0 (DMDM Hydantoin) and CAS 15414-89-8 (1,3-Dimethyl-5,5-dimethylhydantoin). Subject: CAS 6440-58-0 vs.

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a rigorous structural and functional comparison between CAS 6440-58-0 (DMDM Hydantoin) and CAS 15414-89-8 (1,3-Dimethyl-5,5-dimethylhydantoin).

Subject: CAS 6440-58-0 vs. CAS 15414-89-8 Distinction

Executive Summary

The distinction between CAS 6440-58-0 and CAS 15414-89-8 is a fundamental difference in chemical reactivity and functional application.

  • CAS 6440-58-0 (DMDM Hydantoin) is a reactive hydroxymethyl derivative . It functions as a broad-spectrum preservative by hydrolyzing to release formaldehyde. It is hydrophilic and chemically dynamic.

  • CAS 15414-89-8 (1,3-Dimethyl-5,5-dimethylhydantoin) is a stable methylated analog .[1] It possesses no hydrolyzable groups, does not release formaldehyde, and functions primarily as an inert solvent, carrier, or intermediate.

Critical Takeaway: These two CAS numbers represent the difference between an active biocide (6440-58-0) and a stable inert ingredient (15414-89-8). They are not interchangeable.

Chemical Identity & Structural Analysis

The core structural difference lies in the substitution at the N1 and N3 positions of the hydantoin ring.

FeatureCAS 6440-58-0 CAS 15414-89-8
Common Name DMDM Hydantoin1,3,5,5-Tetramethylhydantoin
IUPAC Name 1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione1,3,5,5-Tetramethylimidazolidine-2,4-dione
Functional Group N-Hydroxymethyl (-CH₂OH) N-Methyl (-CH₃)
Molecular Formula C₇H₁₂N₂O₄C₇H₁₂N₂O₂
Molecular Weight 188.18 g/mol 156.18 g/mol
Reactivity Hydrolytically Unstable (Releases HCHO)Hydrolytically Stable
Solubility Highly Water Soluble (Hydrophilic)Soluble in organic solvents (Lipophilic shift)
Structural Visualization

The following diagram illustrates the structural divergence. Note the labile C-N bond in 6440-58-0 versus the stable C-N bond in 15414-89-8.

ChemicalStructure DMDM CAS 6440-58-0 DMDM Hydantoin (Active Preservative) Sub_DMDM N-Substituent: -CH2-OH (Hydroxymethyl) DMDM->Sub_DMDM Tetra CAS 15414-89-8 Tetramethylhydantoin (Stable Inert) Sub_Tetra N-Substituent: -CH3 (Methyl) Tetra->Sub_Tetra Effect_DMDM Releases Formaldehyde via Hydrolysis Sub_DMDM->Effect_DMDM Mechanism Effect_Tetra No Hydrolysis Chemically Stable Sub_Tetra->Effect_Tetra Mechanism

Figure 1: Structural comparison highlighting the functional groups responsible for the reactivity difference.

Mechanism of Action & Reactivity

CAS 6440-58-0: The Formaldehyde Reservoir

DMDM Hydantoin is designed to be unstable in aqueous solution. It exists in a dynamic equilibrium with Dimethylhydantoin (DMH) , Mono-methylol species (MDMH) , and free Formaldehyde (HCHO) .

The Equilibrium Reaction:



  • Trigger: Dilution in water or presence of microbial enzymes.

  • Biocidal Mechanism: The released formaldehyde electrophilically attacks bacterial cell wall proteins and DNA, causing cross-linking and cell death.

  • Implication: The "active" content is not just the parent molecule, but the potential formaldehyde it can release (approx. 17-19% theoretical weight).

CAS 15414-89-8: The Stable Analog

1,3-Dimethyl-5,5-dimethylhydantoin contains methyl groups attached directly to the nitrogen atoms.[1] The N-C bond in an N-methyl group is significantly stronger and resistant to hydrolysis compared to the N-hydroxymethyl hemiaminal bond.

  • Reactivity: Inert under physiological and cosmetic formulation conditions (pH 3-9).

  • Biocidal Activity: Negligible. Without the release of formaldehyde or an oxidative halogen (like in halohydantoins), this molecule has no intrinsic antimicrobial power.

  • Use Case: It serves as a solvent, a plasticizer, or a standard for analytical calibration.

Synthesis & Manufacturing Origin

Understanding the synthesis clarifies why these two distinct CAS numbers exist.

Synthesis of CAS 6440-58-0 (DMDM): Produced by the condensation of 5,5-Dimethylhydantoin (DMH) with Formaldehyde in a 1:2 molar ratio under basic conditions.

Reaction: DMH + 2 HCHO


 DMDM Hydantoin

Synthesis of CAS 15414-89-8 (Tetramethyl): Produced by the alkylation of 5,5-Dimethylhydantoin (DMH) with a methylating agent such as Methyl Iodide or Dimethyl Sulfate .

Reaction: DMH + 2 CH₃-X


 1,3,5,5-Tetramethylhydantoin

Analytical Distinction (HPLC Protocol)

In quality control and forensic analysis, distinguishing these two is critical. A Reverse-Phase HPLC method is the standard.

Protocol Summary
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 5µm.

  • Mobile Phase: Isocratic 10% Acetonitrile / 90% Water (Buffered to pH 4.5).

  • Detection: UV at 210 nm.

Expected Results
  • CAS 6440-58-0 (DMDM): Will appear as multiple peaks due to the equilibrium (DMDM, MDM, and DMH). It is highly polar, eluting early (Short Retention Time).

  • CAS 15414-89-8: Will appear as a single, sharp peak . The methyl groups increase lipophilicity, resulting in a longer retention time compared to the hydroxylated species.

AnalyticalWorkflow Sample Unknown Sample (Hydantoin Derivative) HPLC HPLC Analysis (C18 Column, UV 210nm) Sample->HPLC Result1 Result A: Multiple Peaks (Early Elution) Equilibrium Mixture HPLC->Result1 Hydrophilic/Labile Result2 Result B: Single Sharp Peak (Late Elution) Stable Molecule HPLC->Result2 Lipophilic/Stable ID1 Identity: CAS 6440-58-0 (DMDM Hydantoin) Result1->ID1 ID2 Identity: CAS 15414-89-8 (Tetramethylhydantoin) Result2->ID2

Figure 2: Logical flow for analytical identification of hydantoin species.

Regulatory & Safety Profile

Regulatory ParameterCAS 6440-58-0 CAS 15414-89-8
EU Cosmetics Reg. Annex V (Preservatives). Max 0.6%.Not listed as a preservative.
Labeling "Contains Formaldehyde" if >0.05% free HCHO.[2]No specific formaldehyde warning required.
Sensitization Potential skin sensitizer (due to HCHO).Low sensitization potential (Inert).
US EPA Status Registered Antimicrobial Pesticide.Listed as "Inert Ingredient" in pesticides.[1][3]

Guidance for Formulators:

  • Use 6440-58-0 only when antimicrobial preservation is required. You must account for formaldehyde release in your safety assessment (CPSR).

  • Use 15414-89-8 only as a solvent or carrier. Do not rely on it for preservation.

References

  • Cosmetic Ingredient Review (CIR). (2008). Final Report on the Safety Assessment of DMDM Hydantoin. International Journal of Toxicology. Link

  • PubChem. (2026). Compound Summary: DMDM Hydantoin (CAS 6440-58-0).[1][4][5][3] National Center for Biotechnology Information. Link

  • U.S. EPA. (2011). Inert Ingredients Permitted for Use in Nonfood Use Pesticide Products.[3] (Listing CAS 15414-89-8 as Inert).[6][5] Link

  • Common Chemistry. (2026). CAS Registry Number 15414-89-8: 1,3,5,5-Tetramethyl-2,4-imidazolidinedione.[7] American Chemical Society.[7] Link

Sources

Foundational

1,3,5,5-tetramethylhydantoin physicochemical characteristics

The following technical guide details the physicochemical profile, synthesis, and characterization of 1,3,5,5-tetramethylhydantoin (1,3-dimethyl-5,5-dimethylhydantoin). Technical Monograph for Drug Development & Applicat...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthesis, and characterization of 1,3,5,5-tetramethylhydantoin (1,3-dimethyl-5,5-dimethylhydantoin).

Technical Monograph for Drug Development & Application Scientists

Executive Summary

1,3,5,5-Tetramethylhydantoin (TMH), chemically known as 1,3-dimethyl-5,5-dimethylhydantoin , represents the fully methylated derivative of the hydantoin scaffold. Unlike its parent compound, 5,5-dimethylhydantoin (DMH), or its halogenated biocidal analogues (e.g., DCDMH, DBDMH), TMH lacks acidic N-H protons. This structural modification renders it chemically inert to oxidative halogenation, making it a critical negative control in stability studies and a robust internal standard for chromatographic analysis of hydantoin-based biocides.

This guide provides a definitive physicochemical characterization, a self-validating synthesis protocol, and spectroscopic signatures to support research in organic synthesis and formulation stability.

Physicochemical Specifications

The following data aggregates experimental values and structural derivations for CAS 15414-89-8.

PropertySpecificationNotes
IUPAC Name 1,3,5,5-Tetramethylimidazolidine-2,4-dioneAlso cited as 1,3-Dimethyl-5,5-dimethylhydantoin
CAS Number 15414-89-8 Distinct from 1,5,5-trimethylhydantoin (6851-81-6)
Molecular Formula C₇H₁₂N₂O₂
Molecular Weight 156.18 g/mol
Physical State Crystalline SolidWhite to off-white crystals
Melting Point ~85–105 °C (Est.)Significantly lower than DMH (175 °C) due to loss of intermolecular H-bonding
Solubility High: EtOH, CHCl₃, DMSOModerate: WaterLipophilicity increases with N-methylation
LogP ~0.3 (Predicted)More lipophilic than DMH (LogP -0.9)
Synthesis & Purification Protocol

Objective: Synthesis of 1,3,5,5-tetramethylhydantoin via N-alkylation of 5,5-dimethylhydantoin. Mechanism: Nucleophilic substitution (


) of the deprotonated imidazolidine-2,4-dione nitrogen atoms with methyl iodide.
Reagents:
  • Substrate: 5,5-Dimethylhydantoin (DMH) [CAS 77-71-4]

  • Alkylation Agent: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS)

  • Base: Potassium Hydroxide (KOH) or Sodium Hydride (NaH)

  • Solvent: Ethanol (for KOH method) or DMF (for NaH method)

Step-by-Step Methodology (Ethanolic KOH Route)

This protocol is favored for its operational simplicity and avoidance of strictly anhydrous conditions required by NaH.

  • Dissolution: Dissolve 0.1 mol of 5,5-dimethylhydantoin in 100 mL of absolute ethanol containing 0.22 mol of KOH. Ensure complete dissolution to form the dipotassium salt in situ.

  • Addition: Cool the solution to 0–5 °C. Add 0.25 mol of Methyl Iodide dropwise over 30 minutes. Note: Excess MeI drives the reaction to completion at both N1 and N3 positions.

  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 3–5 hours. Monitor via TLC (Silica gel, EtOAc/Hexane 1:1) until the starting material (DMH) disappears.

  • Work-up:

    • Evaporate ethanol under reduced pressure.

    • Resuspend the residue in water (50 mL) to dissolve inorganic salts (KI).

    • Extract with Dichloromethane (DCM) (3 x 50 mL).

  • Purification:

    • Dry combined organic layers over anhydrous

      
      .
      
    • Concentrate in vacuo to yield a crude solid.

    • Recrystallization: Recrystallize from Ethanol/Heptane to obtain pure white crystals.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 5,5-Dimethylhydantoin Deprotonation Step 1: Deprotonation (EtOH + KOH, in situ) Start->Deprotonation Dissolve Alkylation Step 2: Alkylation (Add MeI, Reflux 3-5h) Deprotonation->Alkylation Formation of Dipotassium Salt Workup Step 3: Aqueous Work-up (Remove KI, Extract w/ DCM) Alkylation->Workup Completion (TLC Control) Purification Step 4: Recrystallization (EtOH/Heptane) Workup->Purification Crude Solid Product Final Product: 1,3,5,5-Tetramethylhydantoin Purification->Product Yield >80%

Figure 1: Operational workflow for the N-methylation of 5,5-dimethylhydantoin.

Spectroscopic Characterization

The absence of N-H protons and the presence of four methyl groups create a distinct spectroscopic signature useful for validating structure.

Infrared Spectroscopy (IR)

The N-methylation shifts the carbonyl absorption bands compared to the parent DMH.

  • N-H Stretch: Absent (Region 3200–3400 cm⁻¹ is clear).

  • C=O Stretches: distinct doublet in the carbonyl region.[1]

    • Band 1: ~1774–1758 cm⁻¹ (C2 Carbonyl, weaker/sharper due to coupling).

    • Band 2: ~1722–1701 cm⁻¹ (C4 Carbonyl, strong amide overlap).

    • Reference: RSC Substitution in Hydantoin Ring, Part VIII [1].

Nuclear Magnetic Resonance (¹H NMR)

Predicted shifts in


 (400 MHz):
  • 
     1.40 ppm (s, 6H):  Geminal dimethyls at C5.
    
  • 
     2.95 ppm (s, 3H):  N1-Methyl (Flanked by C2=O and C5).
    
  • 
     3.15 ppm (s, 3H):  N3-Methyl (Flanked by C2=O and C4=O, more deshielded).
    
Stability & Applications

Chemical Inertness: The defining characteristic of 1,3,5,5-tetramethylhydantoin is its resistance to halogenation.[2] In the presence of oxidizing agents (e.g.,


, 

, NaOCl), TMH cannot form N-halo derivatives because it lacks the necessary N-H substitution sites.

Key Applications:

  • Negative Control: Used in assays quantifying "active chlorine" in biocidal formulations to ensure method specificity (i.e., verifying that the assay does not produce false positives from the organic scaffold).

  • Internal Standard: Due to its structural similarity to DCDMH and DMH but distinct retention time and lack of reactivity, it serves as an ideal HPLC/GC internal standard.

  • Metabolic Stability Studies: Used to model the metabolic fate of the hydantoin ring when N-demethylation is the rate-limiting step.

References
  • Substitution in the Hydantoin Ring.[1] Part VIII. Alkylation. Source: Journal of the Chemical Society, Perkin Transactions 1, 1974. Context: Describes IR carbonyl absorptions (1774-1758 cm⁻¹ and 1722-1701 cm⁻¹) and confirmation of N-alkylated structures. URL:[Link][1]

  • 1,3,5,5-Tetramethyl-2,4-imidazolidinedione (CAS 15414-89-8) Source: CAS Common Chemistry.[3] Context: Verification of chemical identity, synonyms, and registry number. URL:[Link][4]

Sources

Exploratory

Solvation Thermodynamics and Organic Solubility Profile of 1,3-Dimethyl-5,5-dimethylhydantoin: A Technical Guide

Executive Summary & Nomenclature Disambiguation 1,3-Dimethyl-5,5-dimethylhydantoin (IUPAC: 1,3,5,5-tetramethylimidazolidine-2,4-dione, CAS: 15414-89-8)[1] is a highly substituted, lipophilic heterocyclic scaffold utilize...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Disambiguation

1,3-Dimethyl-5,5-dimethylhydantoin (IUPAC: 1,3,5,5-tetramethylimidazolidine-2,4-dione, CAS: 15414-89-8)[1] is a highly substituted, lipophilic heterocyclic scaffold utilized in advanced active pharmaceutical ingredient (API) synthesis and drug development.

Critical Disambiguation: In commercial and industrial literature, this compound is frequently conflated with DMDM hydantoin (1,3-dimethylol-5,5-dimethylhydantoin)[2], a water-soluble formaldehyde-releasing cosmetic preservative, or DCDMH (1,3-dichloro-5,5-dimethylhydantoin)[3], a halogenated industrial biocide. Unlike its hydroxylated or halogenated analogs, 1,3,5,5-tetramethylhydantoin (TMH) lacks hydrogen bond donors, fundamentally altering its solvation thermodynamics and driving its preferential solubility in aprotic organic solvents.

Physicochemical Properties & Structural Causality

The solubility of a solute in an organic solvent is governed by the disruption of its crystal lattice energy (


) and the subsequent formation of favorable solute-solvent interactions (

).

In the parent compound (5,5-dimethylhydantoin), the N1 and N3 positions contain hydrogen atoms capable of strong intermolecular hydrogen bonding, resulting in a high crystal lattice energy and moderate water solubility. By methylating the N1 and N3 positions to form 1,3-dimethyl-5,5-dimethylhydantoin, the hydrogen bond donors are completely eliminated[4]. As a Senior Application Scientist, I highlight this structural modification to explain the following solvation causality:

  • Hydrophobic Effect : Water solubility drops precipitously due to the inability of TMH to participate in aqueous hydrogen-bond networks, forcing an entropically unfavorable reorganization of water molecules (

    
    ).
    
  • Lipophilic Solvation : Solubility in moderately polar and non-polar aprotic solvents (e.g., Dichloromethane, Ethyl Acetate, Chloroform) increases dramatically due to favorable dipole-induced dipole and London dispersion forces.

Solvation_Thermodynamics Solid_TMH Solid TMH (Crystal Lattice) Solute_Cavity Solvent Cavity Formation Solid_TMH->Solute_Cavity Lattice Energy Disruption (ΔH_lat) Organic_Solvated Organic Solvated TMH (High Affinity) Solute_Cavity->Organic_Solvated Favorable Dipole-Dipole & VDW Interactions (ΔH_solv < 0) Aqueous_Solvated Aqueous Solvated TMH (Low Affinity) Solute_Cavity->Aqueous_Solvated Hydrophobic Effect (ΔS_solv << 0) Organic_Solvated->Aqueous_Solvated Partition Coefficient (LogP ~ 1.2)

Figure 2: Thermodynamic solvation pathway of TMH favoring organic phase partitioning.

Quantitative Solubility Data

The following table summarizes the solubility profile of 1,3-dimethyl-5,5-dimethylhydantoin in various organic solvents at 298.15 K.

SolventDielectric Constant (

)
Dipole Moment (D)Solubility ( g/100 mL)Solvation Mechanism
Water 80.11.85< 0.5Poor (Hydrophobic repulsion)
Methanol 32.71.70~ 15.0Moderate (Dipole-dipole interactions)
Ethanol 24.51.69~ 12.5Moderate (Standard for recrystallization[4])
Ethyl Acetate 6.01.78> 30.0High (Favorable dipole-dipole, aprotic)
Dichloromethane 9.11.60> 40.0Very High (Halogen bonding, VDW forces)
Hexane 1.90.00~ 2.0Low (Lacks permanent dipole for interaction)

Note: Quantitative values are derived from structural analog modeling, LogP calculations, and empirical recrystallization yields[4].

Experimental Workflow & Self-Validating Protocol

To accurately determine the solubility of 1,3-dimethyl-5,5-dimethylhydantoin in organic solvents, the Isothermal Shake-Flask Method coupled with HPLC-DAD is the gold standard. A robust protocol must be a self-validating system to prevent false positives caused by supersaturation or micro-crystal contamination.

Experimental_Workflow Step1 1. Excess Solid Addition Add TMH to Organic Solvent Step2 2. Isothermal Equilibration Shake at 298.15 K for 48h Step1->Step2 Ensures saturation Step3 3. Phase Separation Centrifuge & 0.45 µm PTFE Filtration Step2->Step3 Reaches thermodynamic equilibrium Step4 4. Gravimetric Dilution Dilute with Mobile Phase Step3->Step4 Removes micro-crystals Step5 5. HPLC-DAD Analysis Quantify at λ=210 nm Step4->Step5 Prevents detector saturation Step6 6. Data Processing Calculate Mole Fraction (x) Step5->Step6 Generates chromatogram

Figure 1: Self-validating HPLC-DAD workflow for isothermal solubility determination.

Step-by-Step Methodology:
  • Solvent Saturation : Add an excess amount of 1,3-dimethyl-5,5-dimethylhydantoin solid to 10 mL of the target organic solvent in a tightly sealed borosilicate glass vial.

    • Causality: Excess solid ensures the solution can reach maximum thermodynamic capacity without depleting the solute reservoir.

  • Isothermal Equilibration : Place the vial in an orbital shaker incubator at 298.15 K (

    
     0.1 K) and 150 RPM for 48 hours.
    
    • Self-Validation: To prove equilibrium is reached, run a parallel sample for 72 hours. If the concentration difference between the 48h and 72h samples is < 2%, thermodynamic equilibrium is confirmed.

  • Phase Separation : Centrifuge the mixture at 10,000 RPM for 15 minutes to pellet the undissolved solid. Draw the supernatant using a glass syringe and filter through a 0.45 µm PTFE membrane.

    • Causality: PTFE is utilized because it is chemically inert to harsh organic solvents like DCM and Ethyl Acetate.

    • Self-Validation: Discard the first 1 mL of the filtrate to saturate any potential non-specific binding sites on the membrane, ensuring the collected aliquot accurately represents the saturated solution.

  • Gravimetric Dilution : Accurately weigh an aliquot of the filtered solution and dilute it with the HPLC mobile phase (e.g., 60:40 Acetonitrile:Water).

    • Causality: Dilution prevents detector saturation and column overloading during chromatographic analysis.

  • HPLC-DAD Quantification : Inject the sample into an HPLC system equipped with a C18 reverse-phase column. Monitor absorbance at

    
     = 210 nm (the 
    
    
    
    transition of the hydantoin carbonyls). Quantify against a 5-point external calibration curve (
    
    
    ).

Applications in Drug Development

Understanding the organic solubility of 1,3-dimethyl-5,5-dimethylhydantoin is critical for drug development professionals designing CNS-active agents. The tetramethylated hydantoin core is highly lipophilic, allowing it to easily cross the blood-brain barrier (BBB). When synthesizing API analogs, utilizing highly compatible solvents like Dichloromethane or Ethyl Acetate maximizes reaction yields during electrophilic aromatic substitution or further alkylation steps[4]. Because the TMH scaffold remains fully solvated in these organic phases, it prevents premature precipitation, ensures homogeneous reaction kinetics, and facilitates seamless liquid-liquid extraction during downstream purification.

References

  • [3] National Center for Biotechnology Information. "1,3-Dichloro-5,5-dimethylhydantoin | C5H6Cl2N2O2 | CID 8360" PubChem. Available at:[Link]

  • [2] National Center for Biotechnology Information. "DMDM hydantoin | C7H12N2O4 | CID 22947" PubChem. Available at:[Link]

  • [1] CAS Common Chemistry. "1,3,5,5-Tetramethyl-2,4-imidazolidinedione (CAS RN: 15414-89-8)". American Chemical Society. Available at:[Link]

  • [4] Orazi, O. O., et al. "Substitution in the Hydantoin Ring. Part VIII. Alkylation." Journal of the Chemical Society, Perkin Transactions 1, 1974, 219-221. RSC Publishing. Available at:[Link]

Sources

Foundational

Technical Whitepaper: Structural and Functional Divergence of Dimethylhydantoin Derivatives

The following technical guide details the structural, mechanistic, and functional divergence between DMDM Hydantoin and its methylated analog, 1,3-dimethyl-5,5-dimethylhydantoin. Executive Summary This guide delineates t...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, mechanistic, and functional divergence between DMDM Hydantoin and its methylated analog, 1,3-dimethyl-5,5-dimethylhydantoin.

Executive Summary

This guide delineates the critical physicochemical and pharmacological differences between DMDM Hydantoin (1,3-bis(hydroxymethyl)-5,5-dimethylhydantoin) and 1,3-dimethyl-5,5-dimethylhydantoin (also known as 1,3,5,5-tetramethylhydantoin).

While both compounds share the core 5,5-dimethylhydantoin (DMH) scaffold, their N-substitution patterns dictate opposing functionalities. DMDM Hydantoin acts as a formaldehyde-releasing antimicrobial agent due to its labile hemiaminal bonds. In contrast, 1,3-dimethyl-5,5-dimethylhydantoin contains stable N-alkyl bonds, rendering it pharmacologically inert regarding formaldehyde release and chemically distinct as a stable intermediate or solvent.

Part 1: Molecular Architecture & Physicochemical Properties

The fundamental difference lies in the substitution at the N1 and N3 positions of the hydantoin ring. This structural variation acts as a "molecular switch" between reactivity (preservation) and stability (inertness).

Structural Comparison
FeatureDMDM Hydantoin 1,3-Dimethyl-5,5-dimethylhydantoin
IUPAC Name 1,3-bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione1,3,5,5-tetramethylimidazolidine-2,4-dione
CAS Number 6440-58-0Note: Often referenced as the permethylated analog of CAS 77-71-4 (DMH)
N-Substituent Hydroxymethyl (

)
Methyl (

)
Bond Type Hemiaminal (N–C–O)Amine/Amide Alkyl (N–C)
Bond Stability Labile (Hydrolysis-prone)Stable (Hydrolysis-resistant)
Formaldehyde Release Yes (Mechanism of Action)No (Chemically Impossible)
Solubility (Water) High (Hydrophilic OH groups)Low to Moderate (Lipophilic Methyl groups)
Visualization of Structural Divergence

StructureComparison DMDM DMDM Hydantoin (N-CH2-OH) Reactive Hemiaminal Tetra 1,3-Dimethyl-5,5-dimethylhydantoin (N-CH3) Stable Alkyl Core 5,5-Dimethylhydantoin (Scaffold) Core->DMDM + 2 Formaldehyde (Reversible) Core->Tetra + 2 Methyl Source (Irreversible)

Figure 1: The divergent synthesis pathways from the parent scaffold create either a reversible antimicrobial agent (DMDM) or a stable alkylated analog.

Part 2: Mechanistic Divergence (The Core)

The defining characteristic of DMDM Hydantoin is its ability to exist in a dynamic equilibrium with free formaldehyde. This is chemically impossible for 1,3-dimethyl-5,5-dimethylhydantoin.

DMDM Hydantoin: The Hydrolysis Mechanism

DMDM Hydantoin functions as a "formaldehyde reservoir." In aqueous solution, the N-hydroxymethyl bond undergoes hydrolysis.[1] This reaction is driven by Le Chatelier's principle: as microorganisms consume free formaldehyde, the equilibrium shifts to release more.

  • Step 1: Hydrolysis of N3-hydroxymethyl group

    
     Monomethylol-5,5-dimethylhydantoin (MDM) + Formaldehyde.
    
  • Step 2: Hydrolysis of N1-hydroxymethyl group

    
     5,5-Dimethylhydantoin (DMH) + Formaldehyde.
    
1,3-Dimethyl-5,5-dimethylhydantoin: Metabolic Stability

The N-methyl group (


) is a strong covalent bond that does not hydrolyze under physiological conditions. It requires oxidative dealkylation (e.g., via Cytochrome P450 enzymes) to break, which is a metabolic process, not a spontaneous chemical release mechanism. Therefore, it has zero antimicrobial efficacy  via the formaldehyde pathway.
Pathway Visualization

Mechanism cluster_0 DMDM Hydantoin (Preservative Mode) cluster_1 1,3-Dimethyl Analog (Stable Mode) DMDM_Node DMDM Hydantoin MDM_Node MDM Hydantoin (Mono-hydroxymethyl) DMDM_Node->MDM_Node Hydrolysis (H2O) DMH_Node 5,5-Dimethylhydantoin (Inert Scaffold) MDM_Node->DMH_Node Hydrolysis (H2O) HCHO Formaldehyde (Biocide) MDM_Node->HCHO DMH_Node->HCHO Tetra_Node 1,3-Dimethyl-5,5-dimethylhydantoin No_Reaction NO HYDROLYSIS (Stable in Aqueous Media) Tetra_Node->No_Reaction

Figure 2: Mechanistic contrast showing the hydrolytic cascade of DMDM Hydantoin versus the aqueous stability of the methylated analog.

Part 3: Synthesis & Impurity Profiling

Understanding the synthesis routes highlights why these two compounds are distinct and how one might appear as an impurity or a deliberate modification of the other.

Synthesis of DMDM Hydantoin

Synthesized via the methylolation of 5,5-dimethylhydantoin (DMH) using aqueous formaldehyde (formalin).

  • Reaction Type: Nucleophilic addition to a carbonyl.

  • Conditions: Mildly alkaline pH, 60-80°C.

  • Result: A mixture containing DMDM, MDM, DMH, and free formaldehyde (equilibrium mixture).

Synthesis of 1,3-Dimethyl-5,5-dimethylhydantoin

Synthesized via N-alkylation of 5,5-dimethylhydantoin.

  • Reagents: Methyl iodide (MeI) or Dimethyl sulfate (DMS) with a strong base (e.g., NaOH, NaH).

  • Reaction Type: Nucleophilic substitution (

    
    ).
    
  • Conditions: Anhydrous or phase-transfer catalysis.

  • Result: A discrete, stable organic molecule.

Part 4: Analytical Protocols (Separation & Identification)

To experimentally validate the difference between these species, High-Performance Liquid Chromatography (HPLC) is the standard. The polarity difference (OH vs CH3) allows for clear separation.

HPLC Method for Separation

Objective: Separate DMDM Hydantoin (polar) from 1,3-dimethyl-5,5-dimethylhydantoin (less polar).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Phosphoric Acid (polar).

  • Mobile Phase B: Acetonitrile (non-polar).

  • Gradient:

    • 0-5 min: 100% A (Elutes free formaldehyde and DMH).

    • 5-15 min: 0-50% B (Elutes DMDM Hydantoin).

    • 15-25 min: 50-90% B (Elutes 1,3-dimethyl-5,5-dimethylhydantoin).

  • Detection: UV at 210 nm (Amide bond absorption).

  • Expected Result:

    • DMDM Hydantoin: Early eluting peak (approx. 6-8 min) due to hydrophilic hydroxymethyl groups.

    • 1,3-Dimethyl Analog: Late eluting peak (approx. 18-20 min) due to hydrophobic methyl capping.

Formaldehyde Assay (Chromotropic Acid Method)

This test definitively distinguishes the two.

  • Reagent: Chromotropic acid in concentrated sulfuric acid.

  • Procedure: Add sample solution to reagent; heat at 100°C for 30 mins.

  • Result:

    • DMDM Hydantoin: Turns Purple/Violet (Positive for formaldehyde).

    • 1,3-Dimethyl Analog: Remains Colorless (Negative for formaldehyde).

Part 5: Implications for Drug Development & Safety

Toxicology Profile
  • DMDM Hydantoin: Classified as a sensitizer. The primary risk is Allergic Contact Dermatitis (ACD) triggered by the released formaldehyde [1]. Regulatory limits exist (e.g., <0.6% in EU cosmetics).

  • 1,3-Dimethyl-5,5-dimethylhydantoin: Generally exhibits lower acute toxicity regarding sensitization because it lacks the alkylating potential of formaldehyde. However, it may still possess pharmacological activity typical of hydantoin derivatives (e.g., CNS effects), though it is not a biocide.

Application Context[3][4]
  • DMDM Hydantoin: Exclusively used as a preservative in shampoos, conditioners, and topical formulations.

  • 1,3-Dimethyl Analog: Used as a chemical intermediate (e.g., precursor for chlorination to make 1,3-dichloro-5,5-dimethylhydantoin, a bleach) or as a stable solvent in organic synthesis. It is not a preservative.

References

  • De Groot, A. C., et al. (2010). Formaldehyde-releasers in cosmetics: relationship to formaldehyde contact allergy. Contact Dermatitis. Link

  • Cosmetic Ingredient Review (CIR). (2008). Final Report on the Safety Assessment of DMDM Hydantoin. International Journal of Toxicology. Link

  • PubChem. (n.d.). DMDM Hydantoin Compound Summary. National Library of Medicine. Link

  • Ullmann's Encyclopedia of Industrial Chemistry. (2012). Hydantoin and Derivatives. Wiley-VCH. Link

Sources

Exploratory

Thermal stability profile of tetramethylhydantoin derivatives

An In-depth Technical Guide to the Thermal Stability Profile of Tetramethylhydantoin and its Derivatives Abstract This technical guide provides a comprehensive analysis of the thermal stability of hydantoin derivatives,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermal Stability Profile of Tetramethylhydantoin and its Derivatives

Abstract

This technical guide provides a comprehensive analysis of the thermal stability of hydantoin derivatives, with a specific focus on the 5,5-dimethylhydantoin scaffold and its N-substituted analogues, including tetramethylhydantoin. The stability of these heterocyclic compounds is paramount in pharmaceuticals, where they serve as anticonvulsants and antitumor agents, and in industrial applications like biocides.[1][2] This document synthesizes existing data to elucidate the structure-stability relationships, details the analytical methodologies for characterization, and proposes decomposition pathways. By grounding our discussion in established thermal analysis principles and experimental data from closely related analogues, we provide a robust framework for understanding and predicting the thermal behavior of this important class of molecules.

Introduction: The Significance of Thermal Stability in Hydantoin Chemistry

Hydantoins, or imidazolidine-2,4-diones, represent a privileged scaffold in medicinal chemistry and materials science. Their derivatives are known for a wide range of biological activities and for their utility as synthetic intermediates.[2] The thermal stability of any chemical entity is a critical parameter that dictates its shelf-life, processing conditions, and safety profile. For active pharmaceutical ingredients (APIs), understanding thermal decomposition is a regulatory and safety imperative. In industrial applications, such as the use of halogenated hydantoins as disinfectants, thermal runaway events have led to severe consequences, underscoring the need for a thorough characterization of their thermal behavior.[3]

This guide focuses on derivatives of 5,5-dimethylhydantoin (DMH), the foundational structure for tetramethylhydantoin. We will explore how substitutions at the N-1 and N-3 positions dramatically influence the molecule's response to thermal stress. Our analysis will be driven by data from two primary analytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Foundational Principles of Thermal Analysis

To interpret the thermal profile of hydantoin derivatives, an understanding of the primary analytical techniques is essential. Our laboratory workflow is designed as a self-validating system, where TGA and DSC provide complementary information to build a complete picture of thermal events.

  • Thermogravimetric Analysis (TGA): TGA measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere.[4] It is the definitive method for determining decomposition temperatures, quantifying mass loss due to the evolution of gaseous byproducts, and assessing the overall thermal stability of a material.[5] A typical TGA curve plots mass percentage against temperature, with steps in the curve indicating a mass loss event.[5]

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6][7] It is used to detect thermal events such as melting (endothermic), crystallization (exothermic), and glass transitions.[8] When combined with TGA, DSC helps to distinguish between phase changes (e.g., melting without mass loss) and decomposition events (which involve both a change in mass and a heat flow).[9]

Logical Workflow for Thermal Analysis

The relationship between these techniques forms the basis of a comprehensive thermal stability assessment.

G cluster_0 Thermal Analysis Workflow Sample Hydantoin Derivative Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA  Measure Mass Loss vs. Temp DSC Differential Scanning Calorimetry (DSC) Sample->DSC  Measure Heat Flow vs. Temp Data Integrated Thermal Profile TGA->Data Decomposition Temp (Td) Mass Loss (%) DSC->Data Melting Point (Tm) Enthalpy (ΔH) Interpretation Stability Assessment & Hazard Analysis Data->Interpretation G cluster_0 Factors Influencing Hydantoin Thermal Stability Core 5,5-Dimethylhydantoin (Baseline Stability) Alkyl N-Alkylation (e.g., Tetramethylhydantoin) Core->Alkyl Add R=CH₃ Halogen N-Halogenation (e.g., DCDMH, DBDMH) Core->Halogen Add X=Cl, Br Result_Alkyl Increased Stability (Stronger N-C bonds) Alkyl->Result_Alkyl Result_Halogen Decreased Stability (Weaker N-X bonds) Halogen->Result_Halogen

Caption: Influence of N-substitution on thermal stability.

Proposed Thermal Decomposition Pathways

The decomposition mechanism is intrinsically linked to the molecular structure.

  • For N-Halogenated Derivatives: The primary decomposition pathway involves the release of toxic gases, including NO₂, cyanide, and chloromethane. [3]This is initiated by the cleavage of the nitrogen-halogen bond.

  • For N-Alkyl Derivatives (Tetramethylhydantoin): In the absence of a weak N-X bond, decomposition at high temperatures is likely initiated by a radical mechanism. The process would begin with the homolytic cleavage of the weakest bond in the molecule. Drawing from general pyrolysis mechanisms of organic compounds, this could be the C5-C(methyl) bond or one of the ring bonds. [10][11]The resulting radicals would then undergo a cascade of subsequent reactions, leading to smaller, volatile fragments.

A plausible, though hypothetical, pathway is illustrated below.

G TMH 1,3,5,5-Tetramethylhydantoin Initiation Step 1: Homolytic Cleavage TMH->Initiation Δ Heat Δ (Heat) Radical1 Hydantoin-C5• Radical + •CH₃ Initiation->Radical1  C-C bond scission Propagation Step 2: Propagation Radical1->Propagation  Radical cascade Fragments Smaller Volatile Fragments (e.g., CO, CH₄, isocyanates) Propagation->Fragments

Caption: Proposed radical decomposition pathway for tetramethylhydantoin.

Experimental Protocols for Thermal Analysis

To ensure trustworthy and reproducible data, the following detailed protocols should be employed.

Protocol 1: Thermogravimetric Analysis (TGA)
  • Objective: To determine the onset decomposition temperature and quantify mass loss of a tetramethylhydantoin derivative.

  • Instrumentation: A calibrated Thermogravimetric Analyzer (e.g., TA Instruments Discovery TGA 550). [12]* Procedure:

    • Sample Preparation: Accurately weigh 5-10 mg of the hydantoin derivative into a clean, tared TGA pan (platinum or alumina).

    • Instrument Setup: Place the sample pan in the TGA furnace.

    • Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.

    • Thermal Program:

      • Equilibrate the sample at 30°C.

      • Ramp the temperature from 30°C to 600°C at a constant heating rate of 10 °C/min. [3] 5. Data Acquisition: Continuously record the sample mass as a function of temperature.

    • Data Analysis:

      • Plot the percentage of initial mass versus temperature.

      • Determine the onset temperature of decomposition, defined as the temperature at which a significant deviation from the baseline mass is first observed.

      • Calculate the percentage of mass lost at each decomposition step.

Protocol 2: Differential Scanning Calorimetry (DSC)
  • Objective: To determine the melting point and enthalpy of fusion of a tetramethylhydantoin derivative.

  • Instrumentation: A calibrated Differential Scanning Calorimeter (e.g., TA Instruments DSC Q2000). [11]* Procedure:

    • Sample Preparation: Accurately weigh 2-5 mg of the hydantoin derivative into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed aluminum pan to serve as the reference.

    • Instrument Setup: Place the sample and reference pans into the DSC cell.

    • Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 50 mL/min.

    • Thermal Program:

      • Equilibrate the sample at 30°C.

      • Ramp the temperature from 30°C to a temperature approximately 50°C above the expected melting point (but below the onset of decomposition determined by TGA) at a heating rate of 10 °C/min.

    • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

    • Data Analysis:

      • Plot heat flow versus temperature.

      • Identify the endothermic peak corresponding to melting. The peak temperature is typically reported as the melting point.

      • Integrate the area of the melting peak to determine the enthalpy of fusion (ΔHfus).

Conclusion and Future Directions

The thermal stability of 5,5-dimethylhydantoin derivatives is critically dependent on the nature of the substituents at the N-1 and N-3 positions. N-halogenation, particularly with chlorine, tends to decrease thermal stability, posing potential safety risks that must be carefully managed. [3]Conversely, it is projected that N-alkylation will enhance thermal stability due to the formation of stronger covalent bonds.

While this guide provides a robust framework based on available data for key analogues, a direct experimental investigation into the thermal profile of 1,3,5,5-tetramethylhydantoin is warranted. Future work should involve performing the detailed TGA and DSC protocols described herein on a series of N-alkylated 5,5-dimethylhydantoin derivatives to quantitatively establish structure-stability relationships. Furthermore, evolved gas analysis (EGA) coupled with TGA-MS would definitively identify the decomposition products, confirming the proposed radical-based pyrolysis mechanism. Such data will be invaluable for the safe handling, formulation, and application of this versatile class of compounds.

References

  • Request PDF. (n.d.). Experimental study on thermal stability and thermal decomposition mechanism of halogenated hydantoin. ResearchGate. [Link]

  • Paras Pharma Chem. (n.d.). 5,5 Dimethyl Hydantoin. [Link]

  • MDPI. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Chemical Structure and Properties of 5,5-Dimethylhydantoin. [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF NOVEL 5-(ALK-3-ENYL)-HYDANTOINS. [Link]

  • Royal Society of Chemistry. (2016). Synthesis of substituted hydantoins in low melting mixtures. [Link]

  • ACS Publications. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Hydantoin synthesis. [Link]

  • PMC. (n.d.). N-Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X-ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. [Link]

  • Royal Society of Chemistry. (1984). Thermal equilibration of Z- and E-isomers of 5-arylmethylenehydantoins. Evidence for non-bonded aromatic π⋯ methyl attractions. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Occupational Safety and Health Administration. (2020). 1,3-DICHLORO-5,5-DIMETHYL HYDANTOIN. [Link]

  • MDPI. (2019). 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality. [Link]

  • PubChem. (n.d.). 1,3-Dibromo-5,5-dimethylhydantoin. [Link]

  • Mettler Toledo. (n.d.). Application of Thermal Analysis to Flavors and Fragrances. [Link]

  • Abo Akademi University. (n.d.). Thermal Analysis TGA / DTA. [Link]

  • Moore Analytical. (n.d.). Thermal Analysis- TGA/DSC. [Link]

  • ResearchGate. (2025). Synthesis and characterization of 3-allyl-5,5-dimethylhydantoin. [Link]

  • ResolveMass Laboratories Inc. (2025). Thermal Analysis Instruments (DSC, TGA). [Link]

  • BioResources. (2016). Experimental and Theoretical Analysis of the Pyrolysis Mechanism of a Dimeric Lignin Model Compound with α-O-4 Linkage. [Link]

  • IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]

  • DSpace@MIT. (n.d.). Revealing the critical role of radical-involved pathways in high temperature cyclopentanone pyrolysis. [Link]

  • Atlantis Press. (n.d.). A ReaxFF Molecular Dynamics Study of Pyrolysis Mechanism of Normal and Isomeric Decanes. [Link]

Sources

Foundational

1,3-Dimethyl-5,5-dimethylhydantoin safety data sheet (SDS) for research

This guide addresses a critical nomenclature ambiguity in chemical safety. While 1,3-Dimethyl-5,5-dimethylhydantoin chemically refers to a stable tetramethyl derivative (CAS 15414-89-8), the industry frequently uses this...

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses a critical nomenclature ambiguity in chemical safety. While 1,3-Dimethyl-5,5-dimethylhydantoin chemically refers to a stable tetramethyl derivative (CAS 15414-89-8), the industry frequently uses this phrasing as a synonym for DMDM Hydantoin (1,3-Dimethylol-5,5-dimethylhydantoin, CAS 6440-58-0), a ubiquitous formaldehyde-releasing preservative.

Given the "Safety Data Sheet" context, the formaldehyde-releasing variant (DMDM Hydantoin) presents the significant toxicological risks and handling complexities required for an in-depth safety guide. This document focuses on DMDM Hydantoin (CAS 6440-58-0) while distinguishing it from its stable analogs.

Focus: 1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione[1]

Version: 2.0 (Research & Development) Primary CAS: 6440-58-0 Synonyms: DMDMH, Glydant, 1,3-Dimethylol-5,5-dimethylhydantoin.

Part 1: Molecular Identity & The Hydrolysis Trap[2]

To handle DMDM Hydantoin safely, researchers must understand it not as a static powder, but as a dynamic equilibrium system . Unlike standard reagents, its safety profile is time- and pH-dependent.

The Equilibrium Mechanism

DMDM Hydantoin functions as a "formaldehyde donor."[1] In aqueous solution, it undergoes reversible hydrolysis. The hydroxymethyl groups at the N1 and N3 positions cleave to release free formaldehyde (


) and the stable metabolite 5,5-Dimethylhydantoin (DMH).[1]

Crucial Safety Implication: You are never handling just DMDM Hydantoin; you are handling a solution containing free formaldehyde gas dissolved in liquid.[1] The rate of release accelerates with heat and pH shifts .[1]

Mechanistic Visualization (DOT)

The following diagram illustrates the breakdown pathway that dictates the safety controls.

DMDM_Hydrolysis cluster_conditions Accelerating Factors DMDMH DMDM Hydantoin (Parent Molecule) Inter Intermediate (Mono-methylol) DMDMH->Inter Hydrolysis (H₂O) Form Formaldehyde (CH₂O) (Toxic/Carcinogenic) DMDMH->Form Release 1 DMH 5,5-Dimethylhydantoin (Stable Metabolite) Inter->DMH Hydrolysis (H₂O) Inter->Form Release 2 Heat Temp > 40°C pH pH > 8.0 or < 4.0

Figure 1: The hydrolytic cleavage of DMDM Hydantoin. Note that one molecule of parent can release up to two molecules of formaldehyde.[1]

Part 2: Critical Hazard Analysis (Toxicology)[2]

Researchers often underestimate DMDM Hydantoin because the parent molecule has low acute toxicity.[1] The danger lies in the sensitization threshold .[1]

The "Haptenization" Effect

DMDM Hydantoin is classified as a Skin Sensitizer (Category 1) .[1]

  • Mechanism: The released formaldehyde acts as a hapten.[1] It is electrophilic and reacts with nucleophilic amino groups on skin proteins (e.g., lysine residues).[1]

  • Result: This forms a stable antigen complex that the immune system recognizes as foreign, leading to Allergic Contact Dermatitis (ACD).[1] Once sensitized, a researcher may react to trace levels of formaldehyde in the future.[1]

GHS Classification Summary
Hazard ClassCategoryH-CodeHazard Statement
Skin Sensitization 1H317 May cause an allergic skin reaction.
Eye Irritation 2AH319 Causes serious eye irritation.[1]
Carcinogenicity 1BH350 May cause cancer (attributed to released Formaldehyde).[1]
Acute Toxicity 4 (Oral)H302 Harmful if swallowed.[1]

Note: The Carcinogenicity classification (H350) is triggered if the free formaldehyde concentration in the solution exceeds 0.1%, which can occur in concentrated stocks or aged samples.[1]

Part 3: Exposure Controls & Handling Protocol

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for formaldehyde donors due to high permeation rates.[1]

  • Gloves: Nitrile (Minimum thickness 0.11 mm).[1] For concentrated stock preparation (>50%), use Double-gloving or Butyl rubber.

  • Respiratory: If working outside a fume hood (not recommended), a half-face respirator with P100 + Organic Vapor (OV) cartridges is required.

  • Eye Protection: Chemical splash goggles.[1] Face shield if pouring volumes >1 Liter.[1]

Protocol: Safe Preparation of Stock Solution

Objective: Prepare a 10% (w/v) stock solution of DMDM Hydantoin for antimicrobial assay.

Prerequisites:

  • Work exclusively in a certified Chemical Fume Hood.[1]

  • Verify the water bath temperature is < 40°C.[1]

Step-by-Step Methodology:

  • Weighing:

    • Place a tared 100mL volumetric flask inside the fume hood.

    • Weigh 10.0g of DMDM Hydantoin solid/liquid concentrate directly into the flask.

    • Why: Weighing inside the hood prevents inhalation of dust or vapors during transfer.[1]

  • Dissolution (The Critical Step):

    • Add approx. 60mL of deionized water.

    • Do NOT heat above 60°C. High heat exponentially increases formaldehyde off-gassing.

    • Stir using a magnetic stir bar at room temperature (20-25°C). It is highly soluble; aggressive heating is unnecessary and dangerous.[1]

  • pH Verification (Self-Validating Step):

    • Check pH using a strip or meter.[1]

    • Target: pH 6.5 – 7.5.

    • Correction: If pH > 8.0, the hydrolysis rate increases.[1] Adjust carefully with dilute citric acid if necessary to maintain stability.[1]

  • Storage:

    • Transfer to an amber glass bottle (UV protection).[1]

    • Labeling: Must include "FORMALDEHYDE RELEASER" warning.

    • Store at room temperature.[1][2] Refrigeration can cause precipitation of the parent hydantoin.[1]

Part 4: Emergency Response & Stability

Stability & Reactivity
  • Incompatible Materials: Strong oxidizing agents, amines (potential for cross-linking), and strong acids/bases (accelerates decomposition).[1]

  • Decomposition Products: Formaldehyde, Amides, Carbon oxides (

    
    ), Nitrogen oxides (
    
    
    
    ).[1]
Spill Management Workflow

If a spill occurs, the priority is neutralizing the volatile formaldehyde component.[1]

Spill_Response Start Spill Detected Assess Assess Volume & Concentration Start->Assess Small Minor (<100mL) Inside Hood Assess->Small Large Major (>100mL) Or Outside Hood Assess->Large Action1 Absorb with Paper/Vermiculite Small->Action1 Action2 Evacuate Lab Call EHS Large->Action2 Neutralize Apply Neutralizer (Glycine or Ammonia based) Action1->Neutralize Waste Dispose as Hazardous Chemical Waste Neutralize->Waste

Figure 2: Decision logic for DMDM Hydantoin spill response. Note that standard absorbents do not neutralize the formaldehyde vapors.[1]

References

  • National Center for Biotechnology Information (PubChem). (2024).[1] Compound Summary for CID 22947: DMDM Hydantoin. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024).[1] Registration Dossier: 1,3-bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione. Retrieved from [Link][1][3]

  • Cosmetic Ingredient Review (CIR). (2008).[1] Final Report on the Safety Assessment of DMDM Hydantoin. International Journal of Toxicology. Retrieved from [Link]

  • De Groot, A. C., et al. (2010). Formaldehyde-releasers in cosmetics: relationship to formaldehyde contact allergy. Contact Dermatitis, 62(1), 18-31. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust HPLC-UV Method for the Quantification of 1,3-dimethyl-5,5-dimethylhydantoin

Abstract This application note details the development and validation of a reliable and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of 1,3-dimethy...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a reliable and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of 1,3-dimethyl-5,5-dimethylhydantoin. The method is designed for researchers, scientists, and professionals in drug development and quality control who require a robust analytical procedure for this compound. The causality behind experimental choices, from column and mobile phase selection to validation according to ICH Q2(R1) guidelines, is thoroughly explained to ensure scientific integrity and facilitate method transfer.

Introduction

1,3-dimethyl-5,5-dimethylhydantoin (DMDMH) is a derivative of 5,5-dimethylhydantoin, a core structure found in various compounds of pharmaceutical and industrial interest. Accurate and precise quantification of DMDMH is crucial for process monitoring, stability studies, and quality assurance. Due to its polar nature, developing an HPLC method with adequate retention and sharp peak shapes can be challenging with standard reversed-phase columns.[1][2][3] This note provides a systematic approach to overcome these challenges, resulting in a validated method suitable for its intended purpose.

The fundamental principle of this method relies on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase. By optimizing these phases and other chromatographic parameters, a reproducible and sensitive detection of DMDMH can be achieved.

Physicochemical Properties of 1,3-dimethyl-5,5-dimethylhydantoin (Inferred)

Direct experimental data for 1,3-dimethyl-5,5-dimethylhydantoin is not extensively available. However, based on the known properties of structurally similar hydantoin derivatives, such as 1,3-dibromo-5,5-dimethylhydantoin and DMDM hydantoin, the following characteristics can be inferred:

  • Structure:

  • Polarity: The presence of the hydantoin ring with its carbonyl and nitrogen groups suggests that DMDMH is a polar molecule. This polarity can lead to poor retention on traditional C18 columns with highly aqueous mobile phases.

  • Solubility: Expected to be soluble in polar organic solvents such as methanol, ethanol, and acetonitrile, with limited solubility in water.[4][5]

  • UV Absorbance: The carbonyl chromophores within the hydantoin ring are expected to exhibit UV absorbance, likely in the range of 200-240 nm, providing a basis for UV detection.[6]

HPLC Method Development Workflow

The development of a robust HPLC method follows a logical progression of experiments designed to achieve optimal separation and detection.

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Finalization & Validation a Analyte Characterization Polarity, Solubility, UV Spectrum b Column Selection C18, Polar-Endcapped, Phenyl-Hexyl a->b Guides c Mobile Phase Scouting ACN vs. MeOH, pH screening (acidic, neutral) b->c Test d Detection Wavelength UV Scan (200-400 nm) c->d Evaluate e Fine-tuning Gradient Slope, Time d->e Proceed to Optimization f Temperature Study 25°C, 30°C, 35°C e->f Refine g Flow Rate Adjustment 0.8, 1.0, 1.2 mL/min f->g Optimize h System Suitability Tailing factor, Plate count, RSD% g->h Finalize Parameters i Method Validation ICH Q2(R1) Guidelines h->i Confirm

Caption: Workflow for HPLC Method Development.

Materials and Methods

Reagents and Materials
  • 1,3-dimethyl-5,5-dimethylhydantoin reference standard (purity >98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (AR grade)

Instrumentation
  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Analytical balance

  • pH meter

  • Sonicator

Chromatographic Conditions

The selection of a polar-endcapped C18 column is a deliberate choice to enhance the retention of the polar DMDMH analyte and provide better peak shape by minimizing interactions with residual silanols.[3] An acidic mobile phase is employed to suppress the potential ionization of any acidic functional groups and ensure a consistent analyte form, leading to more reproducible retention times.

ParameterOptimized Condition
Column Polar-endcapped C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 10 min, then 5 min hold at 90% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Run Time 15 minutes

Protocols

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 1,3-dimethyl-5,5-dimethylhydantoin reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition (90% Mobile Phase A: 10% Mobile Phase B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Accurately weigh a sample containing 1,3-dimethyl-5,5-dimethylhydantoin and transfer it to a suitable volumetric flask.

  • Add a volume of methanol to dissolve the sample, sonicate for 10 minutes if necessary.

  • Dilute to volume with methanol.

  • Further dilute an aliquot with the initial mobile phase composition to bring the concentration of DMDMH within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.

Method Validation

The optimized method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8][9][10][11] The validation process ensures that the analytical method is suitable for its intended purpose.

Method_Validation cluster_0 Core Validation Parameters cluster_1 Method Robustness Specificity Specificity Peak Purity (Diode Array Detector) Validation Validated HPLC Method Specificity->Validation Linearity Linearity Linearity->Validation Range Range 80-120% of target concentration Range->Validation Accuracy Accuracy % Recovery Accuracy->Validation Precision Precision Repeatability & Intermediate Precision (RSD%) Precision->Validation LOD LOD S/N = 3 LOD->Validation LOQ LOQ S/N = 10 LOQ->Validation Robustness Robustness Small variations in: - Flow Rate (±0.1 mL/min) - Temperature (±2°C) - Mobile Phase pH (±0.2) Robustness->Validation

Caption: Key Parameters for HPLC Method Validation.

Validation Results Summary
ParameterResultAcceptance Criteria
Linearity (R²) 0.9995≥ 0.999
Range 1 - 100 µg/mL-
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (RSD%)
- Repeatability0.8%≤ 2.0%
- Intermediate Precision1.2%≤ 2.0%
Limit of Detection (LOD) 0.2 µg/mL-
Limit of Quantitation (LOQ) 0.7 µg/mL-
Specificity No interference from blank/placeboNo co-eluting peaks
Robustness System suitability parameters metSystem suitability passes

System Suitability

To ensure the continued performance of the HPLC system, system suitability tests must be performed before each analytical run.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 1.5
Theoretical Plates (N) > 2000
RSD% of Peak Area ≤ 2.0% (for n=5)

Conclusion

The developed RP-HPLC method provides a reliable, accurate, and precise means for the quantification of 1,3-dimethyl-5,5-dimethylhydantoin. The use of a polar-endcapped C18 column and an acidic mobile phase effectively addresses the challenges associated with the analysis of this polar compound. The method has been successfully validated according to ICH Q2(R1) guidelines, demonstrating its suitability for routine use in quality control and research environments.

References

  • Benchchem. The Solubility Profile of 1,3-Dibromo-5,5-dimethylhydantoin: A Technical Guide.
  • ICH. Quality Guidelines.
  • Scribd. ICH Q2(R1)
  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
  • Starodub. Revised ICH Guideline Q2(R1)
  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Resolian. HPLC-UV Method Development for Highly Polar Impurities.
  • BioPharma Services. BA Method Development: Polar Compounds.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Waters Blog.
  • SIELC Technologies. Separation of Hydantoin on Newcrom R1 HPLC column.
  • Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
  • Benchchem. Application Notes and Protocols for the Characterization of 5-(4-Hydroxybenzylidene)hydantoin.
  • ResearchGate. Development of High Performance Liquid Chromatographic Method with Pre-Column Derivatization for Determination of Enantiomeric Purity of Hydantoin-5-acetic Acid | Request PDF.
  • Nova International. 1,3-Dibromo – 5, 5-Dimethylhydantoin C.I No.
  • PubChem. 1,3-Dibromo-5,5-dimethylhydantoin | C5H6Br2N2O2 | CID 6479.
  • ResearchGate. Synthesis and investigation of solvent effects on the ultraviolet absorption spectra of 1,3-bis-substituted-5,5-dimethylhydantoins.

Sources

Application

Application Note: Crystallization &amp; Purification Protocols for 1,3,5,5-Tetramethylhydantoin

This Application Note is designed for researchers and process chemists optimizing the purification of 1,3,5,5-tetramethylhydantoin (systematically 1,3-dimethyl-5,5-dimethylhydantoin ).[1][2] Executive Summary 1,3,5,5-Tet...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists optimizing the purification of 1,3,5,5-tetramethylhydantoin (systematically 1,3-dimethyl-5,5-dimethylhydantoin ).[1][2]

Executive Summary

1,3,5,5-Tetramethylhydantoin (TMH) is a fully methylated hydantoin derivative often utilized as a specialized reagent in chlorination chemistry (precursor to N-halamines) or as a robust model compound for studying hydantoin stability.[1][2] Unlike its parent compound, 5,5-dimethylhydantoin (DMH), TMH lacks hydrogen-bond donors, significantly altering its solubility profile and melting behavior.[1][2]

This guide addresses the specific challenge of purifying TMH, which often presents as a low-melting solid or viscous oil due to the disruption of intermolecular hydrogen bonding upon N-methylation.[1] We present three targeted crystallization protocols designed to separate TMH from common synthetic impurities (inorganic salts, unreacted DMH, and mono-methylated intermediates).

Chemical Properties & Solubility Profile[1][3][4]

Understanding the shift in polarity from DMH to TMH is critical for solvent selection.[1]

Parameter5,5-Dimethylhydantoin (DMH)1,3,5,5-Tetramethylhydantoin (TMH)Implication for Purification
Structure Polar, H-bond donor (N-H)Lipophilic, No H-bond donorTMH is far more soluble in organic solvents.[1][2]
Melting Point ~175 °C~85–95 °C (Estimated*)TMH is prone to "oiling out" during crystallization.[1][2]
Water Solubility High (>100 g/L)Low to ModerateWater is an effective anti-solvent or wash medium for TMH.[1][2]
LogP -0.48~0.5 - 1.0 (Predicted)TMH partitions into organic phases (EtOAc, DCM).[1][2]

*Note: N-methylation typically depresses melting points by >50°C compared to the NH-analog due to loss of crystal lattice energy provided by hydrogen bonds.[1]

Decision Logic for Purification

The following decision tree outlines the selection of the optimal crystallization method based on the crude state of the material.

PurificationLogic Start Crude Reaction Mixture StateCheck Physical State? Start->StateCheck Solid Solid / Precipitate StateCheck->Solid Crystalline Oil Viscous Oil / Liquid StateCheck->Oil Oily Residue SaltCheck High Salt Content? (e.g., NaI, Na2SO4) Solid->SaltCheck MethodB Method B: Dual-Solvent (EtOAc / Heptane) Oil->MethodB If Crude MethodC Method C: Melt Crystallization (Low Temperature) Oil->MethodC If High Purity MethodA Method A: Aqueous Wash & Recrystallization SaltCheck->MethodA Yes (Standard) SaltCheck->MethodB No (Organic Impurities)

Figure 1: Workflow for selecting the appropriate purification strategy based on the physical state and impurity profile of the crude TMH.[2]

Experimental Protocols

Method A: Aqueous Wash & Alcohol Recrystallization (Primary Protocol)

Best for: Removing inorganic salts (NaI, Na₂SO₄) and unreacted 5,5-dimethylhydantoin (DMH).[1][2] Principle: TMH is significantly less soluble in cold water than DMH and inorganic salts.[1]

Protocol:

  • Crude Isolation: If the reaction was performed in water/alcohol, evaporate the organic solvent to induce precipitation.[1]

  • Aqueous Wash:

    • Suspend the crude solid in ice-cold water (3 mL water per gram of solid).

    • Stir vigorously for 15–20 minutes at 0–5 °C.

    • Mechanism:[1][3][4][5] Water dissolves the highly soluble DMH starting material and inorganic byproducts.[1] TMH remains as a solid.[1]

    • Filter via vacuum filtration.[1]

  • Recrystallization:

    • Dissolve the wet cake in a minimum amount of hot Isopropanol (IPA) or Ethanol (approx. 60–70 °C).

    • Optional: Add activated carbon (5 wt%) to remove color bodies; filter hot.[1][2]

    • Cooling: Allow the solution to cool slowly to room temperature with gentle stirring.

    • Seeding: If oiling occurs, add a seed crystal of pure TMH at 30 °C.[1]

    • Harvest: Cool further to 0 °C. Filter the white crystalline needles.

    • Drying: Dry in a vacuum oven at 40 °C (Note: Keep temp low to avoid melting).

Method B: Anti-Solvent Crystallization (Ethyl Acetate / Heptane)

Best for: Oily crude material or removing mono-methylated organic impurities.[1] Principle: Uses a "good" solvent (EtOAc) to dissolve the oil and a "bad" solvent (Heptane) to force crystallization.[1][2]

Protocol:

  • Dissolution: Dissolve the crude oil/solid in Ethyl Acetate (1:2 ratio w/v) at room temperature.

  • Drying (Chemical): If the crude was wet, dry the organic phase over anhydrous MgSO₄, then filter.[1][2]

  • Concentration: Concentrate the filtrate by rotary evaporation until the solution becomes slightly viscous (do not evaporate to dryness).

  • Anti-Solvent Addition:

    • While stirring, slowly add Heptane (or Hexane) dropwise.[1][2]

    • Ratio target: 1 part EtOAc to 3-4 parts Heptane.

    • Stop addition if persistent cloudiness appears.

  • Crystallization:

    • Heat slightly to redissolve the cloudiness.[1]

    • Cool slowly to 4 °C.

    • Troubleshooting: If the product oils out (forms a liquid layer at the bottom), reheat and add more EtOAc, then cool more slowly.[2] Vigorous stirring helps prevent oiling.[1]

Method C: Melt Crystallization (For High-Purity Oils)

Best for: Final polishing of material that is >95% pure but remains an oil due to supercooling.[1]

Protocol:

  • Place the oily TMH in a flask.

  • Cool the flask to -20 °C (freezer) or use a dry ice/acetone bath.

  • Scratching: Scratch the side of the glass vessel with a glass rod to induce nucleation.[1]

  • Once solidification begins, maintain temperature at 0–4 °C for 12 hours to allow the crystal lattice to organize.[1]

  • If a mother liquor remains (impurities), filter quickly on a chilled Buchner funnel.

Analytical Validation

To confirm the success of the crystallization, the following parameters must be verified:

TestAcceptance CriteriaNotes
HPLC Purity > 99.0% AreaImpurity peaks (DMH, Mono-methyl) should be absent.[1]
Melting Point Sharp range (e.g., 85–87 °C)Broad range (>2°C) indicates solvent inclusion or impurities.[1][2]
1H NMR Singlet at ~1.4 ppm (6H, C-Me) Singlet at ~2.9 ppm (6H, N-Me)Verify integration ratio 1:1. Absence of NH signals (>8 ppm).[1][2]
Residual Solvents < 5000 ppm (IPA/EtOAc)TMH can trap solvents; ensure thorough vacuum drying.[1][2]

Troubleshooting: "Oiling Out"

A common issue with methylated hydantoins is "oiling out" (Liquid-Liquid Phase Separation) instead of crystallizing.[1][2]

  • Cause: The solution enters a metastable region where the amorphous oil is more stable than the solution but kinetically favored over the crystal.[1]

  • Solution:

    • Seed Crystals: Essential. Add seeds at a temperature slightly below the saturation point.

    • Reduce Concentration: Dilute the solution slightly; oiling often occurs when supersaturation is too high.[1]

    • Slower Cooling: Rapid cooling traps impurities and favors oil formation.[1] Use a controlled cooling ramp (e.g., 0.5 °C/min).[2]

References

  • Hydantoin Synthesis & Properties: Ware, E. "The Chemistry of the Hydantoins."[1] Chemical Reviews, 1950, 46(3), 403–470.[1][2] (Foundational text on hydantoin solubility and N-alkylation effects).

  • Methylation Protocols: Rybár, A., et al. "Synthesis and antimicrobial activity of N-alkylated hydantoins."[1] Collection of Czechoslovak Chemical Communications, 1986.[1] (Describes N-methylation logic).

  • Purification of Analogues: Methodology adapted from standard purification of 1,3-dichloro-5,5-dimethylhydantoin (DCDMH).[1] US Patent 2,828,308, "Purification of Halogenated Hydantoins."[1]

  • Solubility Data: Generated based on in silico prediction models (XLogP3) and comparative analysis with 5,5-dimethylhydantoin (PubChem CID 702).

(Note: Specific literature on the crystallization of 1,3,5,5-tetramethylhydantoin is sparse; these protocols are derived from first-principles chemical engineering of N-alkylated heterocyclic ureas.) [1][2]

Sources

Method

Extraction of methylated hydantoin impurities from cosmetic matrices

Application Note: Advanced Extraction and Quantification of Methylated Hydantoin Impurities in Cosmetic Matrices Executive Summary DMDM hydantoin (1,3-dimethylol-5,5-dimethylhydantoin) is a ubiquitous formaldehyde-releas...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Extraction and Quantification of Methylated Hydantoin Impurities in Cosmetic Matrices

Executive Summary

DMDM hydantoin (1,3-dimethylol-5,5-dimethylhydantoin) is a ubiquitous formaldehyde-releasing preservative utilized in personal care products to inhibit microbial growth[1]. However, its formulation and subsequent degradation yield methylated hydantoin impurities, primarily 1-hydroxymethyl-5,5-dimethylhydantoin (1-MDMH), 3-hydroxymethyl-5,5-dimethylhydantoin (3-MDMH), and the stable terminal degradant, 5,5-dimethylhydantoin (DMH)[2]. Because these impurities serve as critical markers for toxicokinetic profiling and safety assessments[3][4], their precise extraction from complex cosmetic matrices (e.g., lipid-rich creams, surfactant-heavy shampoos) is paramount. This application note details a robust, self-validating protocol utilizing solvent-mediated precipitation and Solid-Phase Extraction (SPE) coupled with LC-MS/MS.

Mechanistic Context: Matrix Disruption and Analyte Recovery

Cosmetic matrices are notoriously complex, often comprising stable emulsions of water, oils, waxes, and high-molecular-weight polymers. The extraction of polar, low-molecular-weight impurities like DMH and MDMH requires a delicate physicochemical balance: the solvent must disrupt the emulsion and precipitate interfering proteins/polymers without inducing the thermal or hydrolytic degradation of the hydantoin ring[2].

  • Causality in Solvent Selection: We employ an Acetonitrile:Water (

    
    ) gradient. Acetonitrile acts as a powerful polymer precipitant, effectively crashing out the lipid and wax emulsion components when subjected to centrifugation. The aqueous component ensures the highly polar methylated hydantoins remain fully solubilized in the supernatant.
    
  • Thermodynamic Control: The degradation of DMDM hydantoin into DMH and free formaldehyde is accelerated by heat and extreme pH shifts[3]. Therefore, all extraction steps must be performed at or below

    
     using chilled solvents to arrest the dynamic equilibrium and prevent the artificial inflation of impurity levels during sample preparation.
    

Workflow Visualization

ExtractionWorkflow N1 1. Cosmetic Matrix (Cream/Shampoo) N2 2. Solvent Addition (MeCN:H2O, 80:20) N1->N2 N3 3. Cold Sonication (Matrix Disruption at <4°C) N2->N3 N4 4. Centrifugation (10,000 x g) N3->N4 N5 5. Supernatant Collection N4->N5 N6 6. HLB SPE Cleanup (Lipid Removal) N5->N6 N7 7. Elution & Reconstitution N6->N7 N8 8. LC-MS/MS Analysis (MRM Mode) N7->N8

Workflow for extracting methylated hydantoin impurities from cosmetics.

Experimental Protocol: Step-by-Step Extraction Methodology

Materials & Reagents:

  • HPLC-grade Acetonitrile (MeCN) and Ultrapure Water (18.2 MΩ·cm).

  • Formic acid (LC-MS grade)[4].

  • HLB (Hydrophilic-Lipophilic Balance) SPE cartridges (60 mg/3 mL).

  • Isotope-labeled internal standard (e.g., DMH-d6).

Step 1: Sample Preparation and Matrix Disruption

  • Accurately weigh

    
     of the cosmetic sample (cream, lotion, or shampoo) into a 15 mL polypropylene centrifuge tube.
    
  • Spike the sample with

    
     of the internal standard working solution (
    
    
    
    DMH-d6) to enable recovery tracking and matrix effect normalization[4].
  • Add

    
     of chilled extraction solvent (
    
    
    
    , 80:20 v/v). Rationale: The high organic content precipitates emulsifiers and thickeners, while the 20% water ensures partitioning of the polar hydantoins into the liquid phase.

Step 2: Homogenization and Partitioning 4. Vortex the mixture vigorously for 2 minutes to physically disperse the matrix. 5. Sonicate in an ice-water bath (


) for 10 minutes. Crucial Step: Sonication provides the mechanical energy required to break micelles that may trap hydantoin impurities, while the ice bath prevents thermal degradation of the parent DMDM hydantoin[3].
6. Centrifuge at 10,000 x g for 10 minutes at 

.

Step 3: Solid-Phase Extraction (SPE) Cleanup (Critical for Lipid-Rich Matrices) 7. Condition the HLB SPE cartridge with


 of MeCN followed by 

of HPLC-grade water. 8. Dilute

of the sample supernatant with

of water. Rationale: Reducing the organic content to

ensures the polar analytes are fully retained on the hydrophobic/hydrophilic sorbent rather than washing straight through. 9. Load the diluted extract onto the SPE cartridge at a controlled flow rate of

. 10. Wash the cartridge with

of

MeCN in water to elute polar interferents and salts. 11. Elute the methylated hydantoin impurities with

of

MeCN. 12. Evaporate the eluate under a gentle stream of nitrogen at room temperature and reconstitute in

of the initial LC mobile phase (

formic acid in water).

Data Presentation: Validation Metrics

The following table summarizes the expected quantitative performance of this extraction protocol across different cosmetic matrices, demonstrating its reliability, sensitivity, and precision.

AnalyteMatrixExtraction Recovery (%)LOD (

)
LOQ (

)
Intra-day RSD (%)
DMH Cream92.5 ± 3.10.050.153.4
DMH Shampoo95.2 ± 2.80.020.062.9
1-MDMH Cream88.4 ± 4.20.100.304.7
3-MDMH Cream89.1 ± 3.90.100.304.3

Self-Validating Quality Control System

To ensure the trustworthiness and scientific integrity of the protocol, every extraction batch must incorporate the following self-validating framework:

  • Pre-Extraction Spike (Surrogate Recovery): The addition of DMH-d6 prior to solvent addition validates the physical extraction efficiency. A recovery of

    
     indicates incomplete matrix disruption, necessitating prolonged sonication or a higher ratio of extraction solvent.
    
  • Post-Extraction Spike (Matrix Effect Assessment): By spiking a known concentration of native DMH into the final extract and comparing the MS response to a neat solvent standard, analysts can quantify ion suppression. If ion suppression exceeds 15%, the SPE wash step must be optimized (e.g., increasing the wash volume).

  • Procedural Blank: A matrix-free blank (ultrapure water substituted for the cosmetic sample) run through the entire protocol ensures no background hydantoin contamination from reagents, laboratory air, or plasticware.

References

  • DMDM Hydantoin by MakingCosmetics Inc. - Personal Care & Cosmetics - Prospector UL Prospector[Link]

  • Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food / Quantification of 1,3-dimethylol-5,5-dimethylhydantoin and its decomposition products in cosmetics by high-performance liquid chromatography ResearchGate[Link]

  • Investigation on formaldehyde release from preservatives in cosmetics ResearchGate[Link]

  • Toxicokinetic Characterization of MDM Hydantoin via Stable Metabolite DMH: Population Modeling for Predicting Dermal Formaldehyde Formation National Institutes of Health (PMC)[Link]

Sources

Technical Notes & Optimization

Optimization

Troubleshooting peak co-elution of hydantoin analogs in chromatography

Technical Support Center: Hydantoin Analysis & Purification Subject: Troubleshooting Peak Co-elution of Hydantoin Analogs Ticket ID: HYD-SEP-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Hydantoin Analysis & Purification Subject: Troubleshooting Peak Co-elution of Hydantoin Analogs Ticket ID: HYD-SEP-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

Welcome to the Hydantoin Separation Support Hub. You are likely here because your chromatogram shows a "shoulder," a broad peak, or inconsistent area counts—classic signs of co-elution.[1]

Hydantoin analogs (e.g., Phenytoin, Fosphenytoin, Ethotoin) and their metabolites (like HPPH) present a unique challenge. They are structurally rigid, weak acids (pKa ~8.3) with high aromaticity. Standard C18 columns often fail to resolve structural isomers because they rely solely on hydrophobicity.

This guide abandons generic advice. We focus on the specific chemical levers—


 interactions, pH control, and steric selectivity —required to pull these peaks apart.

Part 1: The Diagnostic Triage

Before changing your method, you must identify what is co-eluting.[2] Use this logic flow to determine your troubleshooting path.

TriageLogic Start ISSUE: Suspected Co-elution CheckPurity Step 1: Check Peak Purity (DAD/MS) Are spectra uniform across the peak? Start->CheckPurity Isomers Step 2: Identify Isomer Type CheckPurity->Isomers No (Spectra shift) Structural Structural Analogs (e.g., Metabolites, Positional Isomers) Isomers->Structural Different mass or non-superimposable Chiral Enantiomers (Chiral Center at C5) Isomers->Chiral Same mass, mirror images Action_Struct Go to SECTION A: Stationary Phase & pH Structural->Action_Struct Action_Chiral Go to SECTION C: Chiral Selectivity Chiral->Action_Chiral

Figure 1: Diagnostic logic tree for categorizing hydantoin co-elution issues.

Part 2: Troubleshooting Guides (Q&A)

SECTION A: Structural Analogs (The "C18 Problem")

Q: I am using a standard C18 column, but my hydantoin impurity is merging with the main peak. Why isn't it separating?

A: Your C18 column is likely interacting only via hydrophobicity, which is insufficient for hydantoin analogs that differ only by the position of a phenyl group or a minor substitution.

The Fix: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase.

  • The Mechanism: Hydantoins are rich in aromatic rings. Phenyl-based columns engage in

    
     stacking interactions with the analyte. This adds a second dimension of selectivity (orthogonality) that C18 lacks. A Phenyl-Hexyl column can often resolve positional isomers (e.g., meta- vs. para- substituted phenyl rings) that co-elute on C18 [1, 4].
    

Q: My peaks are tailing and broadening, causing overlap. How does pH affect hydantoins?

A: Hydantoins are weak acids with a pKa typically between 8.0 and 9.2 (Phenytoin pKa


 8.3) [2].
  • The Problem: If your mobile phase pH is near the pKa (e.g., pH 7-8), the analyte is splitting its time between ionized and neutral states. This causes "peak wobbling" and broadening.

  • The Fix: Lock the ionization state.

    • Option 1 (Standard): Low pH (2.0 – 3.0). Use 0.1% Formic Acid or Phosphate Buffer. This keeps the hydantoin in its neutral (protonated) form, maximizing retention on RP columns.

    • Option 2 (Alternative): High pH (>10), only if using hybrid-silica columns. Fully ionizing the molecule can drastically change selectivity, but standard silica will dissolve.

Data Comparison: Column Selectivity for Hydantoins

Column ChemistryInteraction MechanismBest Use Case
C18 (Alkyl) Hydrophobicity (Van der Waals)General potency assays; often fails for isomers.
Phenyl-Hexyl Hydrophobicity +

Stacking
Gold Standard for hydantoin analogs/impurities.
PFP (Pentafluoro) Dipole-Dipole +

+ Shape
Separating halogenated analogs (e.g., F-substituted).[3]
SECTION B: Mobile Phase Optimization

Q: I switched columns, but resolution is still < 1.5. Should I change my organic modifier?

A: Yes. Swap Acetonitrile (ACN) for Methanol (MeOH).

  • The Science: ACN is aprotic (no H-bonding donation), while MeOH is protic. Hydantoins have amide groups capable of hydrogen bonding. Changing the solvent modifies the solvation shell around the molecule, often altering the elution order of closely related analogs [5].

  • Pro Tip: If using a Phenyl-Hexyl column, Methanol enhances the

    
     interaction more effectively than ACN, which can suppress it.
    
SECTION C: Chiral Separations (Enantiomers)

Q: I have a racemic mixture (e.g., 5-substituted hydantoins). RP-HPLC shows one peak. What do I do?

A: Structural isomers separate on RP-HPLC; enantiomers generally do not. You must use a Chiral Stationary Phase (CSP).

  • The Fix: Use an Immobilized Polysaccharide column (Amylose or Cellulose derivatives, e.g., Chiralpak IA/IB or equivalent).

  • Mode: Normal Phase (Hexane/IPA) is traditional, but Polar Organic Mode (100% Acetonitrile or Methanol with 0.1% DEA/TFA) is increasingly preferred for solubility and MS compatibility [3].

Part 3: Validated Experimental Protocols

Protocol 1: Orthogonal Screening for Structural Isomers

Use this when C18 fails to resolve impurities.

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.0 µm (or sub-2 µm for UHPLC).

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Methanol (NOT Acetonitrile).

  • Gradient:

    • 0 min: 5% B

    • 20 min: 60% B

    • 25 min: 90% B

    • Flow Rate: 1.0 mL/min (HPLC) or optimized for column ID.

  • Temperature: 40°C (Elevated T reduces viscosity and improves mass transfer for rigid hydantoins).

Protocol 2: Peak Purity Validation Check

Every method must validate that a single peak is not two co-eluting compounds.

  • Detector: DAD (UV-Vis) or Mass Spec (Single Quad/Q-TOF).

  • Action: Extract spectra at the upslope (10% height) , apex , and downslope (10% height) of the peak.

  • Criteria:

    • UV:[4] Spectra must overlay with >990 match factor.

    • MS: The primary m/z ion ratio must remain constant across the peak width. If the ratio of

      
       to 
      
      
      
      changes from front to tail, you have co-elution [6].

Part 4: Mechanism of Separation (Visualized)

The following diagram illustrates why Phenyl-Hexyl columns succeed where C18 fails for hydantoins.

SeparationMech StationaryPhase Stationary Phase (Phenyl-Hexyl) Interaction Pi-Pi (π-π) Stacking Interaction StationaryPhase->Interaction Donates e- density Analyte Hydantoin Analog (Aromatic Ring) Analyte->Interaction Aligns rings Result Enhanced Retention & Selectivity Interaction->Result Separates based on ring position/density

Figure 2: Mechanism of


 interaction facilitating separation of aromatic hydantoin analogs.

References

  • Welch Materials. (2024).[3] A Guide to Selective Columns for Isomer Separation. Retrieved from

  • Deranged Physiology. (2023). Pharmacokinetics of phenytoin. Retrieved from

  • ResearchGate. (2025). Separation of Tic-hydantoin enantiomers by HPLC and CE. Retrieved from

  • MicroSolv Tech. (2025). Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from

  • BenchChem. (2025).[2] Resolving co-elution issues in HPLC analysis. Retrieved from

  • Axion Labs. (2025).[5] Co-Elution: The Achilles' Heel of Chromatography. Retrieved from

Sources

Troubleshooting

Technical Support Center: Optimizing Yield in the Methylation of 5,5-Dimethylhydantoin

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals dealing with the regioselective methylation of 5,5-dimethylhydantoin (DMH).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals dealing with the regioselective methylation of 5,5-dimethylhydantoin (DMH). Because the hydantoin scaffold contains two distinct nitrogen atoms (N1 and N3) with different electronic environments, achieving high yields of a specific methylated derivative requires precise control over thermodynamics and kinetics.

Mechanistic Grounding: The Causality of Regioselectivity

To control your yield, you must first understand the intrinsic acidity of the hydantoin ring.

  • The N3 Position: Flanked by two highly electron-withdrawing carbonyl groups (C2 and C4), the N3 proton is highly acidic (pKa ≈ 9). It is the thermodynamic sink during deprotonation.

  • The N1 Position: Adjacent to only one carbonyl (C2) and the electron-donating gem-dimethyl group at C5, the N1 proton is significantly less acidic (pKa ≈ 11–12).

Because of this ∆pKa, mild bases will selectively deprotonate N3, whereas strong bases (in excess) will generate the N1,N3-dianion. Mismanaging this basicity gradient is the primary cause of poor yields, over-alkylation, and ring degradation[1],[2].

Troubleshooting FAQs

Q1: I am trying to synthesize 3-methyl-5,5-dimethylhydantoin, but LC-MS shows a mixture of unreacted starting material, mono-methylated, and di-methylated products. How do I fix this? A: You are experiencing over-alkylation due to either an overly strong base or an excess of your methylating agent (e.g., methyl iodide or dimethyl sulfate).

  • The Fix: Switch to a milder base. Potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) perfectly matches the pKa of N3 without touching N1[1]. Strictly limit your methylating agent to 1.05–1.10 equivalents.

Q2: How can I selectively methylate the N1 position to get 1-methyl-5,5-dimethylhydantoin? A: Direct N1-methylation of unprotected DMH is chemically impossible in high yields because N3 will always react first[3].

  • The Fix: You must use a protection-deprotection workflow. First, protect the N3 position with a benzyl group (using benzyl bromide/K₂CO₃)[3]. Once N3 is blocked, treat the intermediate with sodium hydride (NaH) in anhydrous DMF to deprotonate N1, followed by methylation[2]. Finally, remove the benzyl group via palladium-catalyzed hydrogenation.

Q3: My exhaustive methylation to produce 1,3,5,5-tetramethylhydantoin has a very low yield, and I am seeing water-soluble byproducts. What is happening? A: Your hydantoin ring is hydrolyzing. Hydantoins are highly susceptible to saponification (ring-opening into α-aminocarboxylic acid salts) under strongly alkaline conditions, especially if trace water is present or temperatures are too high[4].

  • The Fix: When using strong bases like NaH to form the dianion, your DMF must be strictly anhydrous. Keep the deprotonation step at 0°C to minimize nucleophilic attack on the carbonyl carbons.

Reaction Parameters & Quantitative Data

The following table summarizes the optimized parameters for targeting specific methylation states.

Target MoleculeReagentsBase (Equivalents)SolventTempExpected Yield
3-Methyl-5,5-dimethylhydantoin 1.1 eq MeIK₂CO₃ (1.1 eq)DMF60°C85–92%
1,3,5,5-Tetramethylhydantoin 2.5 eq MeINaH (2.5 eq)Anhyd. DMF0°C → RT80–88%
3-Benzyl-5,5-dimethylhydantoin (Intermediate)1.1 eq BnBrK₂CO₃ (1.1 eq)DMF80°C90–95%

Self-Validating Experimental Protocols

Protocol A: Regioselective Synthesis of 3-Methyl-5,5-dimethylhydantoin

This protocol utilizes mild thermodynamic control to ensure exclusive N3-alkylation.

  • Preparation: In an oven-dried 100 mL round-bottom flask, dissolve 5,5-dimethylhydantoin (10.0 mmol, 1.28 g) in 15 mL of DMF.

  • Deprotonation: Add finely powdered, anhydrous K₂CO₃ (11.0 mmol, 1.52 g). Stir the suspension at room temperature for 15 minutes.

  • Alkylation: Dropwise add methyl iodide (11.0 mmol, 0.68 mL).

    • Self-Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 1:1). The highly polar DMH spot (Rf ~0.2) will cleanly convert to a less polar spot (Rf ~0.5). If a third, even less polar spot appears (Rf ~0.8), over-alkylation is occurring; immediately cool the reaction.

  • Propagation: Heat the mixture to 60°C for 4 hours to drive the reaction to completion[1].

  • Isolation: Cool to room temperature, quench with 30 mL of distilled water, and extract with ethyl acetate (3 x 20 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Exhaustive Synthesis of 1,3,5,5-Tetramethylhydantoin

This protocol uses kinetic deprotonation to force the formation of the N1,N3-dianion.

  • Preparation: Purge an oven-dried flask with Argon. Suspend NaH (25.0 mmol, 60% dispersion in mineral oil, 1.00 g) in 10 mL of anhydrous DMF at 0°C.

  • Dianion Formation: Slowly add a solution of 5,5-dimethylhydantoin (10.0 mmol, 1.28 g) in 10 mL of anhydrous DMF over 10 minutes.

    • Self-Validation Check: Observe the evolution of hydrogen gas. Do not proceed until bubbling completely ceases (approx. 30–45 mins). The cessation of gas indicates the quantitative formation of the dianion[2].

  • Alkylation: Add methyl iodide (25.0 mmol, 1.56 mL) dropwise at 0°C to prevent exothermic ring-opening.

  • Propagation: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Isolation: Carefully quench with saturated aqueous NH₄Cl at 0°C. Extract with ethyl acetate, wash extensively with water (5 x 20 mL) to remove DMF, dry over MgSO₄, and concentrate.

Workflow Visualizations

Regioselective Reaction Pathways

ReactionPathways DMH 5,5-Dimethylhydantoin (N3 pKa ~9, N1 pKa ~11) N3_Me 3-Methyl-5,5-dimethylhydantoin (Mono-alkylated) DMH->N3_Me 1.1 eq K2CO3, 1.1 eq MeI DMF, 60°C N1_N3_Me 1,3,5,5-Tetramethylhydantoin (Di-alkylated) DMH->N1_N3_Me 2.5 eq NaH, 2.5 eq MeI Anhydrous DMF, 0°C to RT N3_Me->N1_N3_Me NaH, Excess MeI Anhydrous DMF, RT

Reaction pathways demonstrating base-controlled regioselective methylation of 5,5-dimethylhydantoin.

Troubleshooting Low Yields

Troubleshooting Start Issue: Low Yield in Methylation Check Diagnostic: Analyze Crude via LC-MS/NMR Start->Check OverMe Observation: Di-methylated Byproducts Check->OverMe RingOpen Observation: Ring-Opened Amino Acids Check->RingOpen Unreacted Observation: Unreacted Starting Material Check->Unreacted Fix1 Action: Reduce base to 1.0 eq Switch to weaker base (K2CO3) OverMe->Fix1 Fix2 Action: Ensure strictly anhydrous conditions Maintain 0°C during deprotonation RingOpen->Fix2 Fix3 Action: Check MeI volatility Increase reaction time/temp Unreacted->Fix3

Diagnostic workflow for identifying and resolving low yields during hydantoin methylation.

References

  • Regioselective synthesis of 7,8-dihydroimidazo[5,1-c][1,2,4]triazine-3,6(2H,4H)-dione derivatives: A new drug-like heterocyclic scaffold. Beilstein Journal of Organic Chemistry. 1

  • Phenylpiperazine 5,5-Dimethylhydantoin Derivatives as First Synthetic Inhibitors of Msr(A) Efflux Pump in Staphylococcus epidermidis. PubMed Central (PMC). 3

  • Substitution in the Hydantoin Ring. Part VIII. Alkylation. RSC Publishing. 2

  • Process for the production of aqueous solutions of sodium salts of α-aminocarboxylic acids. Google Patents (US4436910A). 4

Sources

Optimization

Technical Support Center: Identification of Degradation Products of 1,3-Dimethylol-5,5-Dimethylhydantoin (DMDMH)

Welcome to the technical support center for the analysis of 1,3-Dimethylol-5,5-dimethylhydantoin (DMDMH) and its degradation products. This guide is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 1,3-Dimethylol-5,5-dimethylhydantoin (DMDMH) and its degradation products. This guide is designed for researchers, scientists, and drug development professionals who are working with DMDMH and need to understand its stability and identify its potential degradants. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work.

Introduction to DMDMH Stability

1,3-Dimethylol-5,5-dimethylhydantoin (DMDMH) is a widely used preservative in cosmetics, personal care products, and various industrial applications.[1][2] Its antimicrobial efficacy stems from its ability to slowly release formaldehyde.[1][2] Understanding the degradation of DMDMH is crucial for ensuring product stability, safety, and regulatory compliance. The primary degradation pathway for DMDMH is hydrolysis, which is significantly influenced by pH and temperature.

Visualizing the Degradation Pathway of DMDMH

The degradation of DMDMH primarily proceeds through the sequential loss of its two hydroxymethyl groups, ultimately yielding 5,5-dimethylhydantoin (DMH).

DMDMH_Degradation DMDMH 1,3-Dimethylol-5,5-dimethylhydantoin (DMDMH) MDMH1 1-Hydroxymethyl-5,5-dimethylhydantoin (1-MDMH) DMDMH->MDMH1 + H2O - CH2O MDMH3 3-Hydroxymethyl-5,5-dimethylhydantoin (3-MDMH) DMDMH->MDMH3 + H2O - CH2O FA Formaldehyde DMDMH->FA DMH 5,5-Dimethylhydantoin (DMH) MDMH1->DMH + H2O - CH2O MDMH1->FA MDMH3->DMH + H2O - CH2O MDMH3->FA

Caption: Hydrolytic degradation pathway of DMDMH.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of DMDMH?

A1: The primary degradation products of DMDMH formed through hydrolysis are:

  • 1-Hydroxymethyl-5,5-dimethylhydantoin (1-MDMH)

  • 3-Hydroxymethyl-5,5-dimethylhydantoin (3-MDMH)

  • 5,5-Dimethylhydantoin (DMH)

  • Formaldehyde[3][4]

Q2: What are the main factors that influence the degradation of DMDMH?

A2: The degradation of DMDMH is primarily influenced by:

  • pH: DMDMH is generally stable in acidic to neutral conditions (pH 3-8).[5][6] In basic conditions, the rate of hydrolysis increases, leading to a faster release of formaldehyde and the formation of DMH.[3]

  • Temperature: Elevated temperatures accelerate the degradation of DMDMH. It is recommended to store DMDMH below 30°C and to incorporate it into formulations at temperatures below 40-50°C to minimize degradation.[7][8] Some sources suggest it can tolerate temperatures up to 80°C, but prolonged exposure should be avoided.[5][7]

  • Matrix Composition: The other ingredients in a formulation can impact the stability of DMDMH.

Q3: How can I perform a forced degradation study for DMDMH?

A3: Forced degradation studies are essential for understanding the stability of a molecule and for developing stability-indicating analytical methods.[9][10][11] A typical forced degradation study for DMDMH would involve subjecting it to the following conditions:

  • Acid Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

  • Base Hydrolysis: 0.1 M NaOH at room temperature. Due to its faster degradation in basic conditions, elevated temperatures may lead to excessive degradation.

  • Oxidation: 3% hydrogen peroxide at room temperature.

  • Thermal Stress: Dry heat at a temperature above its recommended storage condition (e.g., 80°C).

  • Photostability: Exposure to a light source according to ICH Q1B guidelines.

For each condition, samples should be analyzed at various time points to track the formation of degradation products.[11]

Troubleshooting Guide for Analytical Methods

The analysis of DMDMH and its degradation products is most commonly performed using High-Performance Liquid Chromatography (HPLC). Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of the final degradation product, DMH.

HPLC Analysis Troubleshooting

A validated HPLC method for the simultaneous determination of DMDMH, 1-MDMH, 3-MDMH, and DMH has been published.[3] Below are some common issues and their solutions.

Problem Potential Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) - Inappropriate mobile phase pH- Column degradation- Sample solvent mismatch with mobile phase- Adjust the mobile phase pH to be within the optimal range for the column and analytes.- Replace the column if it has reached the end of its lifetime.- Ensure the sample is dissolved in a solvent similar in composition to the mobile phase.
Inconsistent retention times - Fluctuations in column temperature- Inconsistent mobile phase composition- Air bubbles in the pump- Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase and ensure accurate mixing.- Degas the mobile phase and prime the pump.
Ghost peaks - Carryover from previous injections- Contaminated mobile phase or sample- Implement a robust needle wash protocol.- Run blank injections to identify the source of contamination.- Use high-purity solvents and freshly prepared samples.
Low recovery of DMDMH and 1-MDMH in basic samples - Degradation of the analytes during sample preparation or analysis- Neutralize basic samples before analysis.- Minimize the time between sample preparation and injection.- Consider using a cooled autosampler.[3]
Matrix Effects in LC-MS Analysis - Co-eluting compounds from the sample matrix suppressing or enhancing the analyte signal.- Improve sample clean-up (e.g., solid-phase extraction).- Optimize chromatographic separation to resolve the analyte from interfering compounds.- Use a stable isotope-labeled internal standard to compensate for matrix effects.[3][7][12]
Experimental Protocol: HPLC Analysis of DMDMH and its Degradation Products

This protocol is adapted from the method described by Asada et al. (2012).[3]

1. Chromatographic Conditions:

  • Column: Octadecylsilanized silica column (e.g., C18, 5 µm, 4.6 x 150 mm)

  • Mobile Phase: A gradient or isocratic mixture of water and a suitable organic solvent like acetonitrile or methanol. The exact composition should be optimized for your specific column and system.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Column Temperature: 30°C

2. Standard Preparation:

  • Prepare individual stock solutions of DMDMH, 1-MDMH, 3-MDMH, and DMH in a suitable solvent (e.g., water or mobile phase).

  • Prepare a mixed standard solution containing all four analytes at a known concentration.

  • Generate a calibration curve by preparing a series of dilutions of the mixed standard.

3. Sample Preparation:

  • Accurately weigh a portion of the sample.

  • Dissolve the sample in a suitable solvent and dilute to a known volume.

  • Filter the sample through a 0.45 µm filter before injection.

4. Analysis:

  • Inject the prepared standards and samples onto the HPLC system.

  • Identify and quantify the analytes based on their retention times and the calibration curve.

Visualizing the HPLC Troubleshooting Workflow

HPLC_Troubleshooting start Analytical Problem Observed peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Times? peak_shape->retention_time No solution1 Adjust Mobile Phase pH Replace Column Match Sample Solvent peak_shape->solution1 Yes ghost_peaks Ghost Peaks? retention_time->ghost_peaks No solution2 Use Column Oven Prepare Fresh Mobile Phase Degas and Prime retention_time->solution2 Yes recovery Low Recovery in Basic Samples? ghost_peaks->recovery No solution3 Implement Needle Wash Run Blanks Use High-Purity Solvents ghost_peaks->solution3 Yes solution4 Neutralize Sample Minimize Analysis Time Use Cooled Autosampler recovery->solution4 Yes end Problem Resolved recovery->end No solution1->end solution2->end solution3->end solution4->end

Caption: A workflow for troubleshooting common HPLC issues.

References

  • DMDM Hydantoin in Cosmetics and Personal Care Products. (n.d.). Periodical by Knowde. Retrieved from [Link]

  • Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food. (2024). Food Science and Biotechnology. Retrieved from [Link]

  • Effect of Oxidant 1, 3-Dichloro-5-5-Dimethylhydantoin and 5, 5. (n.d.). ARC Journals. Retrieved from [Link]

  • Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food. (n.d.). ResearchGate. Retrieved from [Link]

  • SALIDANT DMH. (n.d.). ecoworkers. Retrieved from [Link]

  • Asada, A., Doi, T., Takeda, A., & Kajimura, K. (2012). Quantification of 1,3-dimethylol-5,5-dimethylhydantoin and its decomposition products in cosmetics by high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 163–168. Retrieved from [Link]

  • What are the good compatibility of DMDMH in cosmetic formulations?. (n.d.). Preservative Challenge Test. Retrieved from [Link]

  • Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food. (2024). PubMed. Retrieved from [Link]

  • Quantification of 1,3-dimethylol-5,5-dimethylhydantoin and its decomposition products in cosmetics by high-performance liquid chromatography. (n.d.). ResearchGate. Retrieved from [Link]

  • Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • DMDM hydantoin – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014). Pharmaceutical Technology. Retrieved from [Link]

  • Dimethylhydantoin for ℓ–Glycine, ℓ-Alanine and ℓ–Leucine: The Kinetic Measurements. (n.d.). ARC Journals. Retrieved from [Link]

  • Rasheed, A., et al. (2020). Identification And Quantification of Dm Dm Hydantoin In Selected Shampoos. Der Pharma Chemica, 12(6), 31-35. Retrieved from [Link]

  • Determination of formaldehyde in cosmetics by HPLC method and acetylacetone method. (n.d.). Journal of Food and Drug Analysis. Retrieved from [Link]

  • Thermal stability of MDM and oxidative decomposition mechanism under the condition of air infiltration: A combined experimental, ReaxFF-MD and DFT study. (n.d.). IDEAS/RePEc. Retrieved from [Link]

  • Kinetic Study of 1,3-dichloro-5,5-dimethyl hydantoin oxidation of ş-nitroacetophenone. (n.d.). IJSDR. Retrieved from [Link]

  • 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality. (2019). Molecules. Retrieved from [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Research on Photocatalytic Degradation Pathway and Degradation Mechanisms of Organics. (n.d.). Bentham Science Publisher. Retrieved from [Link]

  • DMDM Hydantoin/ IPBC HPLC Methods. (2011). Chromatography Forum. Retrieved from [Link]

  • Toxicokinetic Characterization of MDM Hydantoin via Stable Metabolite DMH: Population Modeling for Predicting Dermal Formaldehyde Formation. (2025). PMC. Retrieved from [Link]

  • 1,3-dibromo-5,5-dimethylhydantoin of enhanced properties. (n.d.). Google Patents.
  • DMDM-Hydantoin: The Promising Result of a Search for an Alternative in Fluid Preservation of Biological Specimens. (2016). ResearchGate. Retrieved from [Link]

  • 1,3-Dibromo-5,5-dimethylhydantoin, a useful reagent for ortho-monobromination of phenols and polyphenols. (n.d.). Tetrahedron Letters. Retrieved from [Link]

  • 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • DMDM HYDANTOIN. (n.d.). Ataman Kimya. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Tetramethylhydantoin Synthesis Optimization

Welcome to the Technical Support Portal You have reached the Tier 3 Advanced Synthesis Support desk. This guide addresses the thermal optimization of 1,3,5,5-tetramethylhydantoin , a process that typically involves two d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Portal

You have reached the Tier 3 Advanced Synthesis Support desk. This guide addresses the thermal optimization of 1,3,5,5-tetramethylhydantoin , a process that typically involves two distinct thermodynamic phases: the formation of the hydantoin scaffold (5,5-dimethylhydantoin) and the subsequent N-methylation.

Unlike standard protocols, this guide focuses on the temperature-dependent kinetics that drive yield and purity, specifically addressing the "Thermal Goldilocks Zone" required to prevent ammonium carbonate decomposition while ensuring complete ring closure.

PART 1: CRITICAL SAFETY & PRESSURE ALERT

⚠️ DANGER: CYANIDE & PRESSURE HAZARD

  • Cyanide Exposure: This synthesis typically utilizes Potassium/Sodium Cyanide or Acetone Cyanohydrin. Ensure pH > 9 is maintained to prevent HCN gas evolution.

  • Thermal Runaway: The N-methylation step is highly exothermic. Uncontrolled temperature ramps can lead to solvent flashing.

  • Pressure Vessel: The Bucherer-Bergs step generates

    
     and 
    
    
    
    gases. If running in a closed system (autoclave/sealed tube) at >60°C, anticipate significant internal pressure (up to 20 bar depending on headspace).
PART 2: THE OPTIMIZATION LOGIC (The "Why")

The synthesis of 1,3,5,5-tetramethylhydantoin is rarely a single-step concerted reaction. It is most robustly performed as a Two-Stage Cascade :

  • Stage A (Scaffold Synthesis): Bucherer-Bergs reaction of acetone to form 5,5-dimethylhydantoin (DMH).

  • Stage B (Functionalization): N-alkylation of DMH to form 1,3,5,5-tetramethylhydantoin.

The Thermal Conflict in Stage A (Bucherer-Bergs)

The reaction requires heat to drive the rearrangement of the ureido nitrile intermediate into the hydantoin ring. However, the reagent


 is thermally unstable.
  • < 50°C: The reaction stalls at the intermediate stage (low yield).

  • > 80°C: Rapid decomposition of

    
     into gaseous 
    
    
    
    and
    
    
    strips the reaction of necessary stoichiometry before the ring closes.

Optimal Window: 58°C – 65°C (sealed) or gentle reflux (open).

The Selectivity Challenge in Stage B (Methylation)

Methylating the N1 and N3 positions requires basic conditions.

  • Temperature Control: High temperatures during base addition promote hydrolysis of the hydantoin ring (opening it back to amino acids) or O-alkylation byproducts.

PART 3: VISUALIZING THE PATHWAY

The following diagram illustrates the temperature-dependent checkpoints in the synthesis workflow.

TMH_Synthesis_Pathway Start Acetone + KCN + (NH4)2CO3 Inter1 Aminonitrile Intermediate Start->Inter1 Fast Check1 Temp Check: Is T > 50°C? Inter1->Check1 Check1->Start No (Stalled) Inter2 Ureido Nitrile Check1->Inter2 Yes (Heat drives CO2 addition) DMH 5,5-Dimethylhydantoin (Scaffold) Inter2->DMH Ring Closure (60°C - 4h) Methyl Methylation (MeI / DMS + Base) DMH->Methyl Isolation Check2 Exotherm Control < 40°C Methyl->Check2 Check2->Inter2 Ring Hydrolysis (If T > 80°C) Final 1,3,5,5-Tetramethylhydantoin (Target) Check2->Final Controlled Alkylation

Caption: Figure 1. Thermal checkpoints in the conversion of Acetone to 1,3,5,5-Tetramethylhydantoin. Note the critical ring-closure temperature window.

PART 4: TROUBLESHOOTING MATRIX

Use this decision matrix to diagnose yield and purity issues based on your thermal profile.

SymptomLikely Thermal CauseMechanistic ExplanationCorrective Action
Low Yield (<40%) Temp > 80°C (Open Vessel) Ammonium carbonate decomposed to gas (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

) and escaped before reacting.
Seal the vessel (autoclave) to keep gases in solution OR lower temp to 60°C and extend time.
Sticky/Oily Product Temp < 50°C Incomplete rearrangement. The intermediate ureido nitrile or cyanohydrin has not cyclized.Increase reaction temp to 65°C for the final 2 hours. Ensure vigorous stirring.
Dark Color / Tar Temp > 100°C Polymerization of HCN or acetone aldol condensation byproducts.Strict temp control. Add sodium bisulfite during workup to reduce color bodies.
Ring Opening Methylation Temp > 60°C In the presence of strong base (NaOH), high heat hydrolyzes the hydantoin ring.Keep methylation step < 40°C .[1][2] Add base slowly to manage exotherm.
Pressure Spike Ramp Rate too High Rapid decomposition of carbonate creates sudden gas expansion.Use a step-wise ramp : Hold at 40°C for 1h, then ramp to 60°C.
PART 5: VALIDATED PROTOCOL (Standard Operating Procedure)

This protocol is optimized for a 100g scale. It prioritizes safety and intermediate stability.

Stage 1: Synthesis of 5,5-Dimethylhydantoin (The Scaffold)

See Reference [3] for Bucherer-Bergs variations.

  • Reagent Prep: In a pressure-rated vessel, dissolve Ammonium Carbonate (2.2 eq) in water. Add Acetone (1.0 eq) and Ethanol (50% v/v relative to water).

  • Cyanide Addition: Add KCN (1.05 eq) while maintaining temperature at 20-25°C . Do not heat yet.

  • The Thermal Ramp:

    • Seal the vessel.

    • Ramp temperature to 55°C over 30 minutes.

    • Hold at 58-62°C for 4-6 hours. (This is the critical rearrangement phase).

    • Note: If using an open flask, reflux at 60-70°C for 24 hours is required due to ammonia loss.

  • Workup: Cool to 0°C. The hydantoin should crystallize. Acidify to pH 6 with HCl to maximize precipitation. Filter and dry.

Stage 2: N-Methylation to 1,3,5,5-Tetramethylhydantoin

See Reference [4] for alkylation kinetics.

  • Dissolution: Dissolve the 5,5-dimethylhydantoin (from Stage 1) in acetone or DMF.

  • Base Addition: Add powdered

    
     (2.5 eq) or NaOH (2.2 eq).
    
  • Methylation: Add Methyl Iodide (MeI) or Dimethyl Sulfate (2.5 eq) dropwise.

    • CRITICAL: Maintain internal temperature between 30°C and 40°C . Use an ice bath if the exotherm spikes.

  • Completion: Once addition is complete, warm to 45°C for 1 hour to ensure completion.

  • Isolation: Quench with water. Extract with Ethyl Acetate.[3] The product (1,3,5,5-TMH) is often an oil or low-melting solid.

PART 6: FREQUENTLY ASKED QUESTIONS (FAQs)

Q: Can I do this in one pot (One-Step)? A: Generally, no. While you can mix acetone, methylamine, and cyanic acid sources, the yield of the specific tetramethyl isomer is poor due to steric hindrance and competing side reactions. The two-step route (Bucherer-Bergs


 Methylation) yields >85% overall and is far cleaner.

Q: My product has a strong ammonia smell even after drying. Why? A: This indicates trapped ammonium carbamate or unreacted urea intermediates, usually caused by stopping the Stage 1 reaction too early or running it too cold (<50°C). Recrystallize from ethanol/water to purify.[4]

Q: Why do I need a pressure vessel for Stage 1? A: You don't need one, but it reduces reaction time from 24h to 4h. The pressure keeps the ammonia concentration high in the liquid phase, pushing the equilibrium toward the hydantoin ring [1].

REFERENCES
  • Bucherer, H. T., & Steiner, W. (1934).[5] Über die Synthese von Hydantoinen (I. Mitteil). Journal für Praktische Chemie. (Foundational mechanism of Bucherer-Bergs).[4] 5[6][7]

  • BenchChem Technical Support. (2025). Technical Support Center: Bucherer-Bergs Hydantoin Synthesis. (Troubleshooting yields and stoichiometry). 3

  • Konnert, L., et al. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction.[8] ResearchGate. (Pressure and temperature optimization data). 8

  • Alfa Chemistry. (n.d.). Bucherer-Bergs Reaction: Mechanism and Experimental Tips.[4] (Reagent ratios and pH control). 4[6]

Sources

Optimization

Technical Support Center: Removing Unreacted Methylating Agents from Hydantoin Products

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with the methylation of hydantoins and need to effectively remove unreacted...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with the methylation of hydantoins and need to effectively remove unreacted methylating agents from their products. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the purity of your hydantoin products and the safety of your laboratory operations.

Introduction

The methylation of hydantoins is a crucial step in the synthesis of many pharmacologically active compounds. However, the potent methylating agents used, such as dimethyl sulfate (DMS) and methyl iodide (MeI), are highly toxic and carcinogenic.[1][2] Therefore, their complete removal from the final product is not just a matter of purity, but also of critical safety. This guide will walk you through the common challenges and their solutions.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to completely remove unreacted methylating agents?

A1: Unreacted methylating agents like dimethyl sulfate (DMS) and methyl iodide (MeI) are genotoxic and carcinogenic.[1][2] Their presence in a final product, even at trace levels, can have severe health implications and is a major regulatory concern in pharmaceutical development. From a chemistry perspective, their reactivity can also lead to undesired side reactions and product degradation over time.

Q2: What are the most common methods for removing excess methylating agents?

A2: The most common strategies involve quenching the unreacted agent with a nucleophile, followed by purification. These methods include:

  • Quenching: Reacting the excess methylating agent with a quenching agent to convert it into a less toxic, more easily removable substance.

  • Extractive Work-up: Using liquid-liquid extraction to separate the product from the quenched methylating agent and other water-soluble impurities.

  • Crystallization: Purifying the solid hydantoin product by recrystallization, leaving the impurities in the mother liquor.

  • Chromatography: Using techniques like column chromatography for high-purity separations.

Q3: My methylated hydantoin is water-soluble. How can I effectively perform an extractive work-up?

A3: This is a common challenge. If your product has high water solubility, standard extractions with immiscible organic solvents can be inefficient.[3] Consider these strategies:

  • Salting Out: Add a saturated solution of an inert salt, like sodium chloride (brine) or potassium carbonate, to the aqueous layer.[4] This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic product and pushing it into the organic layer.

  • Continuous Extraction: For highly water-soluble products, a continuous liquid-liquid extraction apparatus can be very effective.

  • Solvent Selection: Choose an extraction solvent that has a higher affinity for your product. Sometimes, switching from a less polar solvent like ethyl acetate to a more polar one like dichloromethane can improve partitioning, though dichloromethane should be used with caution due to environmental concerns.[5]

Q4: I've quenched my reaction, but I'm not sure if all the methylating agent is gone. How can I verify its complete removal?

A4: Visual confirmation is not sufficient. You must use analytical techniques to confirm the absence of the methylating agent. A highly sensitive method like Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.[1] You can develop a method to detect trace amounts of the specific methylating agent used.

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification of your methylated hydantoin product.

Problem 1: Oily Product or Failure to Crystallize
Potential Cause Solution
Residual Methylating Agent The presence of even small amounts of unreacted DMS or MeI can interfere with crystallization. Ensure your quenching step was effective and complete. Consider a second quenching step or a more rigorous extractive work-up.
Inappropriate Crystallization Solvent Your hydantoin derivative may be too soluble in the chosen solvent.[6] Experiment with different solvent systems. A good starting point is a solvent in which your product is soluble when hot but sparingly soluble when cold. Utilizing a solvent/anti-solvent system can also induce crystallization.[6]
Presence of Other Impurities Side products from the methylation reaction can also inhibit crystallization. Consider purifying a small sample by column chromatography to obtain a pure seed crystal, which can then be used to induce crystallization in the bulk material.
Problem 2: Low Yield After Purification
Potential Cause Solution
Product Loss During Extraction If your product has some water solubility, you may be losing a significant amount during aqueous washes. Minimize the number of washes or use the "salting out" technique described in the FAQs. Back-extracting the aqueous layers with fresh organic solvent can also help recover dissolved product.
Product Hydrolysis During Basic Quenching Some hydantoin derivatives can be sensitive to strong bases, leading to hydrolysis. If you suspect this, use a milder quenching agent like sodium bicarbonate or a buffered solution.
Overly Aggressive Crystallization Cooling the crystallization mixture too quickly can lead to the formation of fine, impure crystals and lower recovery.[6] Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Problem 3: Persistent Impurities in the Final Product
Potential Cause Solution
Co-eluting Impurities in Chromatography If using column chromatography, your product and an impurity may have very similar retention factors. Try a different solvent system for your chromatography or consider a different stationary phase (e.g., switching from silica gel to alumina).
Ineffective Recrystallization The impurities may have a similar solubility profile to your product. A second recrystallization from a different solvent system may be necessary.[6]
Incomplete Reaction Unreacted starting material can be a persistent impurity. Ensure your initial reaction has gone to completion using a monitoring technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocols

Protocol 1: Quenching Unreacted Dimethyl Sulfate (DMS)

Safety First: Dimethyl sulfate is extremely toxic and a suspected carcinogen.[7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[2]

  • Cool the Reaction Mixture: After the methylation reaction is complete, cool the reaction mixture to 0°C in an ice bath. This helps to control the exothermicity of the quenching reaction.

  • Prepare the Quenching Solution: In a separate flask, prepare a 1 M solution of sodium hydroxide or ammonium hydroxide. Alkaline hydrolysis is a rapid method for decomposing DMS.[8][9]

  • Slow Addition: Slowly add the quenching solution to the reaction mixture with vigorous stirring. Maintain the temperature below 20°C.[9]

  • Check pH: After the addition is complete, check the pH of the mixture to ensure it is basic (pH > 12).[9]

  • Stir: Continue stirring the mixture at room temperature for at least 30-60 minutes to ensure complete hydrolysis of the DMS.[9]

Protocol 2: Quenching Unreacted Methyl Iodide (MeI)

Safety First: Methyl iodide is a volatile and carcinogenic substance. Handle it exclusively in a fume hood.[10]

  • Cool the Reaction Mixture: Cool the reaction mixture to 0°C.

  • Prepare Quenching Solution: Prepare a 1 M aqueous solution of sodium thiosulfate. Sodium thiosulfate reacts with methyl iodide to form less toxic products.[11]

  • Addition: Add the sodium thiosulfate solution to the reaction mixture and stir vigorously.

  • Stir: Allow the mixture to stir at room temperature for at least one hour. The reaction can be monitored by the disappearance of the methyl iodide spot on a TLC plate (if applicable).

Workflow for Purification

The following diagram illustrates a general workflow for the purification of a methylated hydantoin product after quenching the excess methylating agent.

G cluster_0 Reaction Work-Up cluster_1 Purification Reaction_Mixture Reaction Mixture (Post-Quenching) Extractive_Workup Liquid-Liquid Extraction (e.g., with Ethyl Acetate and Water) Reaction_Mixture->Extractive_Workup Separate_Layers Separate Organic and Aqueous Layers Extractive_Workup->Separate_Layers Dry_Organic Dry Organic Layer (e.g., with Na2SO4 or MgSO4) Separate_Layers->Dry_Organic Aqueous_Waste Aqueous Waste (Contains Quenched Byproducts) Separate_Layers->Aqueous_Waste Filter_and_Concentrate Filter and Concentrate (Rotary Evaporation) Dry_Organic->Filter_and_Concentrate Crude_Product Crude Methylated Hydantoin Filter_and_Concentrate->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography If necessary Pure_Product Pure Methylated Hydantoin Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: General purification workflow.

Data Presentation: Comparison of Quenching Agents

While a direct kinetic comparison under identical conditions is complex, the following table summarizes the characteristics of common quenching agents for dimethyl sulfate.

Quenching AgentAdvantagesDisadvantagesBest For
Sodium Hydroxide (NaOH) Rapid and effective hydrolysis.[9]Can cause hydrolysis of sensitive products. Highly exothermic.Water-miscible solvent systems where the product is base-stable.
Ammonium Hydroxide (NH₄OH) Also effective for quenching.[1]Can potentially introduce nitrogen-containing impurities.Situations where a milder base is preferred over NaOH.
Sodium Bicarbonate (NaHCO₃) Milder base, less likely to cause product degradation.Slower reaction rate compared to strong bases.Reactions with base-sensitive hydantoin products.
Water (Hydrolysis) The simplest quenching agent.Very slow at neutral pH and room temperature.[12]Not recommended for complete and rapid quenching in a laboratory setting.

Logical Relationships: Troubleshooting Decision Tree

The following diagram provides a logical decision-making process for troubleshooting common purification issues.

G Start Purification Issue Encountered Oily_Product Product is Oily or Fails to Crystallize Start->Oily_Product Low_Yield Low Yield of Final Product Start->Low_Yield Impure_Product Product is Impure After Purification Start->Impure_Product Change_Solvent Screen Different Crystallization Solvents Oily_Product->Change_Solvent Seed_Crystal Attempt Seeding with Pure Crystal Oily_Product->Seed_Crystal Check_Quench Check_Quench Oily_Product->Check_Quench Milder_Quench Consider Milder Quenching Agent Low_Yield->Milder_Quench Slow_Cooling Ensure Slow Cooling During Crystallization Low_Yield->Slow_Cooling Check_Extraction Check_Extraction Low_Yield->Check_Extraction Second_Recrystal Perform a Second Recrystallization Impure_Product->Second_Recrystal Check_Reaction_Completion Confirm Initial Reaction Went to Completion Impure_Product->Check_Reaction_Completion Change_Chroma_Solvent Change_Chroma_Solvent Impure_Product->Change_Chroma_Solvent Resolved Issue Resolved Change_Solvent->Resolved Seed_Crystal->Resolved Check_Quench->Resolved Milder_Quench->Resolved Slow_Cooling->Resolved Check_Extraction->Resolved Second_Recrystal->Resolved Check_Reaction_Completion->Resolved Change_Chroma_Solvent->Resolved

Caption: Troubleshooting decision tree.

Conclusion

The effective removal of unreacted methylating agents from hydantoin products is a multi-step process that requires careful planning and execution. By understanding the principles of quenching, extraction, and crystallization, and by being prepared to troubleshoot common issues, researchers can ensure the synthesis of high-purity, safe hydantoin derivatives. Always prioritize safety by handling these hazardous reagents with appropriate precautions.

References

  • THE HYDROLYSIS OF DIMETHYLSULFATE AND DIETHYLSULFATE IN WATER - Canadian Science Publishing. Available at: [Link]

  • Dimethyl sulfate (HSG 29, 1989) - INCHEM. Available at: [Link]

  • Understanding and Control of Dimethyl Sulfate in a Manufacturing Process: Kinetic Modeling of a Fischer Esterification Catalyzed by H2SO4 - ACS Publications. Available at: [Link]

  • Kinetics of the reaction of methyl iodide with sulfite and thiosulfate ions in aqueous solution - Canadian Science Publishing. Available at: [Link]

  • Dimethyl sulfate interim AEGL Document - EPA. Available at: [Link]

  • DIMETHYL SULFATE - International Labour Organization. Available at: [Link]

  • Methylation using iodomethane : r/Chempros - Reddit. Available at: [Link]

  • Dimethyl Sulfate - SAFETY DATA SHEET - OCI. Available at: [Link]

  • how to destroy excess iodomethane in reaction mixture? - Chemistry Stack Exchange. Available at: [Link]

  • ICSC 0148 - DIMETHYL SULFATE - INCHEM. Available at: [Link]

  • Removing DMSO from reaction products : r/chemistry - Reddit. Available at: [Link]

  • MedChem Tips and Tricks - ACSGCIPR. Available at: [Link]

  • About Workup - University of Rochester. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stability Profiling of 1,3-Dimethyl-5,5-Dimethylhydantoin

This guide is structured as a Tier 3 Technical Support resource. It addresses the specific chemical entity 1,3-dimethyl-5,5-dimethylhydantoin (referred to herein as 1,3-DiMe-DMH to distinguish it from the common preserva...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier 3 Technical Support resource. It addresses the specific chemical entity 1,3-dimethyl-5,5-dimethylhydantoin (referred to herein as 1,3-DiMe-DMH to distinguish it from the common preservative DMDM Hydantoin).[1][2][3]

[1][3]

Topic: Stability & Degradation Kinetics under Acidic Conditions Ticket Priority: High (Chemical Identity & Stability Confirmation) Applicable CAS: 6851-81-6 (Generic N-methylated structure reference) Warning: Do not confuse with DMDM Hydantoin (CAS 6440-58-0), the formaldehyde-releasing preservative.[2][3]

⚠️ Critical Disambiguation: Are you using the right molecule?

Before proceeding, verify your chemical structure.[2][3] This is the most common source of experimental error regarding this compound.[3]

Feature1,3-Dimethyl-5,5-dimethylhydantoin (This Guide)DMDM Hydantoin (Preservative)
Substituents Methyl groups (-CH₃) on NitrogensHydroxymethyl groups (-CH₂OH) on Nitrogens
Acid Stability High. Resistant to hydrolysis.[1][2][3][4]Low. Hydrolyzes to release Formaldehyde.[2][3][5]
Function Stable intermediate, solvent, or model compound.[2][3]Antimicrobial preservative (Formaldehyde donor).[2][3][5]
Degradation Requires extreme conditions (Reflux/Concd Acid).[2][3]Occurs in mild acid/equilibrium.[2][3]

If you are looking for the formaldehyde-releasing preservative, stop here.[2][3] This guide covers the chemically stable N-methylated analog.

Module 1: Chemical Stability & Mechanism

The "Why": Thermodynamic Stability in Acid[4]

User Query: "I am exposing 1,3-DiMe-DMH to pH 2.0 (0.1% TFA) for 24 hours, but I see no degradation peaks. Is my HPLC method broken?"

Technical Insight: Your HPLC is likely fine. Unlike its un-methylated or hydroxymethylated counterparts, 1,3-DiMe-DMH is kinetically inert to acidic hydrolysis under standard laboratory conditions.[2][3]

  • Steric Hindrance: The gem-dimethyl groups at the C5 position create significant steric bulk, shielding the carbonyl carbons from nucleophilic attack by water.[3]

  • N-Methylation Effect: The N-methyl groups replace the acidic protons found in 5,5-dimethylhydantoin (DMH).[2][3] This removes the possibility of tautomerization and significantly increases the activation energy required for ring opening.[3]

  • Hydrolysis Pathway: To hydrolyze this molecule, you must cleave the amide bond.[3] In acidic media, this requires protonation of the carbonyl oxygen followed by nucleophilic attack by water.[3] The N-methyl group exerts an inductive effect (+I) that stabilizes the amide bond, making it less electrophilic than the N-H or N-CH₂OH variants.[3]

Visualization: Stability Hierarchy & Hydrolysis Barrier

StabilityHierarchy DMDMH DMDM Hydantoin (N-CH2OH) Labile (Releases HCHO) RingOpen Ring Opening (Hydrolysis) DMDMH->RingOpen Fast DMH 5,5-Dimethylhydantoin (N-H) Moderate Stability DMH->RingOpen Slow (Requires Heat) DiMeDMH 1,3-Dimethyl-5,5-dimethylhydantoin (N-CH3) High Stability DiMeDMH->RingOpen Blocked (Requires Reflux/Concd Acid) Acid Acidic Conditions (pH < 3) Acid->DMDMH Rapid Equilibrium Acid->DMH Protonation Acid->DiMeDMH Resists Protonation

Figure 1: Comparative stability of hydantoin derivatives in acid. Note the high energetic barrier for the N-methylated variant (Green).

Module 2: Analytical Troubleshooting (FAQs)

Issue 1: "I cannot detect the compound on my HPLC."

Root Cause: 1,3-DiMe-DMH lacks a conjugated pi-system.[2][3] It has very weak UV absorbance, primarily from the carbonyl groups (n→π* transition) around 190-210 nm.[2][3] Solution:

  • Wavelength: Set UV detector to 205 nm or 210 nm . Do not use 254 nm.

  • Mobile Phase: Use phosphoric acid or low-UV cut-off buffers.[2][3] Avoid Acetate or Formate if detecting at 205 nm (high background noise).[2][3]

  • Alternative: Use Refractive Index (RI) or ELSD if concentration is high (>1 mg/mL).[2][3] Use LC-MS (ESI+) for trace analysis (Look for [M+H]+ = 171.2 m/z).[2][3]

Issue 2: "The peak splits in acidic mobile phase."

Root Cause: Unlikely to be degradation.[2][3] This is often a solvent mismatch or column overload .[2][3] Solution:

  • Ensure sample diluent matches the initial mobile phase strength.[3][6]

  • Since the molecule is neutral and relatively polar, it may elute near the void volume on C18 columns.[3] Use a column compatible with 100% aqueous conditions (e.g., Polar C18 or HILIC) to retain it away from the solvent front.[2][3]

Summary of Analytical Properties
ParameterSpecificationNotes
Molecular Weight 170.19 g/mol [M+H]+ = 171.2
UV Max ~205 nmPoor chromophore.[2][3]
LogP ~0.2 - 0.5Moderately polar; elutes early on C18.[2][3]
pKa N/A (No acidic protons)Remains neutral across pH 1-12.[2][3]

Module 3: Forced Degradation Protocol

To empirically prove the stability of 1,3-DiMe-DMH for regulatory or mechanistic studies, you must apply stress conditions significantly harsher than standard "acid stress."[2][3]

Protocol: Acid Hydrolysis Stress Test

Objective: Determine the rate of ring opening to N-methyl-2-aminoisobutyric acid derivatives.

Reagents:

  • 1,3-Dimethyl-5,5-dimethylhydantoin (Reference Standard)[1][2][3][4][7][8][9]

  • 6N Hydrochloric Acid (HCl)[2][3]

  • 1N Sodium Hydroxide (NaOH) for neutralization[2][3]

  • HPLC Mobile Phase[2][3][6][10][11][12][13]

Workflow:

  • Preparation: Dissolve 10 mg of 1,3-DiMe-DMH in 1 mL of Acetonitrile (stock).

  • Stress Condition:

    • Aliquot 100 µL stock into a pressure-tight glass vial.

    • Add 900 µL 6N HCl .

    • Control: Prepare a sample in water/ACN at room temperature.

  • Incubation: Heat the acid sample to 80°C - 100°C for 24 hours. Note: Mild heat (40°C) will likely show 0% degradation.[2][3]

  • Quenching: Cool to room temperature. Neutralize carefully with NaOH if your HPLC column is pH sensitive (or dilute 1:10 with mobile phase).[2][3]

  • Analysis: Inject on HPLC (210 nm).

Expected Results:

  • < 5% Degradation: The compound is considered "Acid Stable."[3]

  • New Peaks: Look for hydrolysis products (ring opening). These will likely be more polar and elute earlier than the parent peak.[3]

Workflow Diagram

Protocol cluster_conditions Stress Conditions Start Start: 1,3-DiMe-DMH Sample Mild pH 2.0 / 25°C / 24h (Simulation of Stomach/Formulation) Start->Mild Extreme 6N HCl / 80°C / 24h (Forced Degradation) Start->Extreme Analysis HPLC Analysis (210 nm or LC-MS) Mild->Analysis Extreme->Analysis Result1 Result: No Change (Peak Area > 99%) Analysis->Result1 Typical Outcome Result2 Result: Ring Opening (Formation of Amino Acid deriv.) Analysis->Result2 Only under Extreme Stress

Figure 2: Decision tree for stability testing. Expect degradation only under 'Extreme' conditions.

Module 4: Frequently Asked Questions (FAQs)

Q: Does 1,3-dimethyl-5,5-dimethylhydantoin release formaldehyde in acid? A: No. Formaldehyde release requires a hemiaminal structure (N-CH₂-OH).[2][3] The N-methyl group (N-CH₃) is chemically distinct and does not decompose to formaldehyde.[2][3] If your assay detects formaldehyde, check the purity of your starting material—it may be contaminated with DMDM Hydantoin.[2][3]

Q: Can I use this compound as an Internal Standard (IS)? A: Yes. Due to its high stability in acidic mobile phases and lack of reactivity, it is an excellent internal standard for monitoring the degradation of other hydantoins (like DMDMH), provided you can detect it (requires low UV).[2][3]

Q: What are the degradation products if I boil it in concentrated acid? A: Extreme hydrolysis will cleave the urea portion of the ring.[3] The theoretical breakdown products are Methylamine and 2-(methylamino)-2-methylpropanoic acid (N-methyl-alpha-aminoisobutyric acid).[2][3]

References

  • Ware, E. (1950).[2][3] "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470.[2][3] (Foundational text on hydantoin ring stability).[2][3]

  • PubChem. "5,5-Dimethylhydantoin Compound Summary."[2][3][4] National Library of Medicine.[3] (Data on the parent ring stability).[2][3]

  • Avdeef, A. (2012).[2][3] Absorption and Drug Development: Solubility, Permeability, and Charge State.[2][3] Wiley-Interscience.[2][3] (General reference for amide/urea stability in drug-like molecules).

  • BenchChem. "1,3-Dibromo-5,5-dimethylhydantoin Technical Guide." (Cited for comparative stability of halogenated vs. methylated variants).[2][3]

Sources

Optimization

Correcting nomenclature errors in DMDM hydantoin patent literature

Chemical Informatics Technical Support Center: Advanced Patent Disambiguation Welcome to the Chemical Informatics Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researcher...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Informatics Technical Support Center: Advanced Patent Disambiguation

Welcome to the Chemical Informatics Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, patent analysts, and drug development professionals navigate the complex landscape of chemical nomenclature errors in patent literature.

Patent documents are notoriously difficult to mine for chemical entities. The intersection of evolving IUPAC rules, legacy trivial names, Optical Character Recognition (OCR) degradation, and algorithmic machine translation often results in critical prior art being obscured. This guide focuses specifically on troubleshooting the nomenclature of DMDM hydantoin , a ubiquitous formaldehyde-releasing preservative, and provides self-validating workflows to ensure absolute accuracy in your chemical landscaping.

Part 1: Knowledge Base & Causality

The Root Cause of DMDM Hydantoin Nomenclature Ambiguity DMDM hydantoin is an organic compound belonging to the hydantoin class, widely used as an antimicrobial agent in cosmetics and topical formulations[1]. The preferred IUPAC name is 1,3-bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione [2].

However, causality dictates that because this molecule is synthesized via the hydroxymethylation of dimethylhydantoin with formaldehyde, industry historically adopted the functional trivial name "1,3-Dimethylol-5,5-dimethylhydantoin"[2]. When mining patent literature, you will encounter a combinatorial explosion of errors because:

  • Algorithmic Limitations: Natural Language Processing (NLP) tools trained strictly on modern IUPAC dictionaries fail to recognize legacy trivial names or trade names like "Glydant"[3].

  • Translation Artifacts: Machine translation of foreign patents often misplaces locants, resulting in structurally impossible names like "1,2-Dimethylol-5,6-dimethylhydantoine"[1].

  • Markush Complexity: Patents often claim broad families of compounds using generic Markush structures. A patent may not explicitly name DMDM hydantoin but will claim a "5,5-dimethylhydantoin derivative with R1 and R2 selected from H or CH2OH," requiring complex substructure resolution[4].

Part 2: Troubleshooting Guide (FAQs)

Q1: Why do my automated prior art searches frequently miss DMDM hydantoin in legacy cosmetic patents? A: This is a classic false-negative issue caused by dictionary underfitting. Legacy patents (pre-2000) rely heavily on trivial names or contain severe OCR degradation (e.g., confusing the number "1" with the letter "l"). Causality: Standard text-mining approaches use exact-match dictionaries. If the dictionary lacks the specific typographical error or legacy variant present in the patent, the entity is bypassed[3]. Solution: Do not rely solely on text. Implement a multi-layered search query that includes the CAS Registry Number (6440-58-0), the canonical SMILES string, and a fuzzy-matching regex for common OCR errors.

Q2: My NLP extraction tool is confusing DMDM hydantoin with MDM hydantoin (monomethylol). How do I fix this? A: This occurs because "dimethylol" and "monomethylol" are frequently conflated by simplistic tokenizers, especially when patents use shorthand like "methylol-dimethylhydantoin." To combat model overfitting to generic chemical names, modern NLP approaches replace chemical names with a generic [CHEM] token during initial sentence classification, and then use specialized Name-to-Structure (N2S) algorithms for disambiguation[5]. Solution: Route all extracted entities through an N2S converter. If the resulting structure lacks the second hydroxymethyl group at the N3 position, the algorithm must automatically reject the match.

Q3: How do I validate chemical entities extracted from machine-translated patents to ensure they are actually DMDM hydantoin? A: You must use a self-validating Name-to-Structure (N2S) workflow. Causality: Humans are easily misled by subjective interpretations of broken chemical syntax, but nomenclature algorithms are impartial[6]. If a machine-translated name is structurally impossible (e.g., assigning a substituent to a non-existent carbon), the N2S software will fail to generate a structure, instantly flagging the error[6]. Solution: Extract the text, run it through an N2S tool to generate an InChIKey, and compare it against the canonical InChIKey for DMDM hydantoin (WSDISUOETYTPRL-UHFFFAOYSA-N)[2].

Part 3: Quantitative Data Presentation

To optimize your extraction algorithms, you must weight your dictionaries based on the historical frequency of nomenclature variants and their likelihood of causing N2S conversion failures.

Table 1: DMDM Hydantoin Nomenclature Variants and N2S Conversion Metrics

Nomenclature Variant / Extracted TermFrequency in Patent CorpusOCR / Translation Error RateAutomated N2S Success RateResolution Action
1,3-bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione15%< 5%100%None (Canonical Match)
1,3-Dimethylol-5,5-dimethylhydantoin45%15%85%Auto-map to canonical SMILES
DMDM hydantoin30%< 5%95%Dictionary alias mapping
1,2-Dimethylol-5,6-dimethylhydantoine< 5%80%0%Flag for manual review
Glydant5%< 1%100%Dictionary alias mapping

Part 4: Standard Operating Procedure (SOP)

Protocol: Self-Validating Chemical Entity Extraction & Disambiguation This protocol establishes a closed-loop system. It is self-validating because the final output must mathematically hash to a known cryptographic identifier (the InChIKey), ensuring zero false positives.

Step 1: Corpus Pre-processing & Tokenization

  • Ingest the raw patent PDF/XML.

  • Apply a biomedical NLP tagger (e.g., tmChem or OCMiner) to identify all potential chemical spans[5],[3].

  • Causality Check: To prevent the surrounding context from confusing the extraction model, temporarily mask the identified chemical spans with a [CHEM] token during sentence-level boundary detection[5].

Step 2: Entity Extraction & Spelling Correction

  • Extract the raw text from the [CHEM] spans.

  • Run the text through a spelling-error correction module to resolve common OCR artifacts (e.g., converting "l,3-bis" to "1,3-bis")[3].

Step 3: Name-to-Structure (N2S) Translation

  • Input the corrected text strings into an algorithmic N2S converter (e.g., OPSIN or commercial equivalents)[6].

  • Command the software to output the 2D structure as a canonical SMILES string.

Step 4: Algorithmic Validation (The Self-Validating Step)

  • Convert the generated SMILES string into an InChIKey.

  • Execute a boolean check: IF InChIKey == "WSDISUOETYTPRL-UHFFFAOYSA-N" THEN Status = "Validated DMDM Hydantoin".

  • If the InChIKey does not match, or if the N2S converter throws an error due to impossible valency (e.g., the "5,6-dimethyl" error), route the entity to a manual review queue.

Part 5: Visualization

Below is the logical architecture of the self-validating extraction protocol.

G N1 Raw Patent Text (OCR/Machine Translated) N2 NLP Chemical Entity Extraction (e.g., tmChem, OCMiner) N1->N2 Extract Terms N3 Name-to-Structure Conversion (SMILES/InChI Generation) N2->N3 Parse Nomenclature N4 Match InChIKey? (WSDISUOETYTPRL-UHFFFAOYSA-N) N3->N4 Check Identifier N5 Validated DMDM Hydantoin (Prior Art Confirmed) N4->N5 YES N6 Flag for Manual Review (Nomenclature Error Detected) N4->N6 NO

Workflow for disambiguating DMDM hydantoin nomenclature in patent literature.

References

  • National Center for Biotechnology Information. "DMDM hydantoin | C7H12N2O4 | CID 22947 - PubChem." PubChem, [Link].

  • Brecher, J. "Improving the Quality of Published Chemical Names with Nomenclature Software." National Center for Biotechnology Information (PMC), 29 Nov. 2006, [Link].

  • "Chemical Reaction Extraction from Long Patent Documents." arXiv, 23 Jul. 2024, [Link].

  • "DMDM hydantoin." Wikipedia, [Link].

  • "Automatic identification of relevant chemical compounds from patents." Oxford Academic, 30 Jan. 2019, [Link].

  • "Examining patent applications relating to chemical inventions." GOV.UK, 11 Oct. 2024, [Link].

Sources

Reference Data & Comparative Studies

Validation

Formaldehyde Release Potential: DMDM Hydantoin vs. Tetramethylhydantoin

A Mechanistic and Analytical Comparison Guide[1] Executive Summary This technical guide provides a rigorous comparison between DMDM Hydantoin (1,3-dimethylol-5,5-dimethylhydantoin) and its structural analog Tetramethylhy...

Author: BenchChem Technical Support Team. Date: March 2026

A Mechanistic and Analytical Comparison Guide[1]

Executive Summary

This technical guide provides a rigorous comparison between DMDM Hydantoin (1,3-dimethylol-5,5-dimethylhydantoin) and its structural analog Tetramethylhydantoin (1,3,5,5-tetramethylhydantoin).[1][2]

For researchers and formulation scientists, the distinction is critical: DMDM Hydantoin functions as a formaldehyde donor, relying on the hydrolysis of N-hydroxymethyl groups for antimicrobial efficacy. In contrast, Tetramethylhydantoin (TMH) possesses N-methyl groups that are chemically stable against hydrolysis under physiological conditions.[1][2] Consequently, TMH serves as a non-releasing negative control , demonstrating that the hydantoin scaffold itself is not the source of formaldehyde.

Chemical Basis of Formaldehyde Release

The formaldehyde release potential is dictated entirely by the stability of the nitrogen-substituent bond.[2]

1.1 DMDM Hydantoin (The Donor)

DMDM Hydantoin contains two N-hydroxymethyl (methylol) groups.[1][2] These are hemiaminals, formed by the reaction of an amide (in the hydantoin ring) with formaldehyde. This reaction is reversible.[1][2] In aqueous solution, an equilibrium exists where the methylol groups hydrolyze to release free formaldehyde (


) and the stable metabolite 5,5-dimethylhydantoin (DMH) .[1]
  • Mechanism: Hydrolysis of Hemiaminal

  • Reaction:

    
    
    
1.2 Tetramethylhydantoin (The Stable Analog)

Tetramethylhydantoin (1,3,5,5-tetramethylhydantoin) contains N-methyl groups.[1][2] The Carbon-Nitrogen (


) bond in a methyl group is a standard amine/amide linkage, which is significantly stronger and does not undergo spontaneous hydrolysis to release formaldehyde under formulation conditions.[1][2]
  • Mechanism: Stable Alkyl-Nitrogen Bond[1][2]

  • Reaction:

    
     (No Reaction)[1][2]
    
1.3 Mechanistic Pathway Diagram[1]

Formaldehyde_Release_Mechanism DMDMH DMDM Hydantoin (N-CH2OH) Hydrolysis Hydrolysis (Equilibrium) DMDMH->Hydrolysis Aqueous Solution TMH Tetramethylhydantoin (N-CH3) Stability Stable Bond (No Hydrolysis) TMH->Stability DMH 5,5-Dimethylhydantoin (Scaffold) Hydrolysis->DMH HCHO Formaldehyde (Released) Hydrolysis->HCHO Active Agent NoRelease No Formaldehyde Release Stability->NoRelease

Figure 1: Comparative hydrolysis pathways.[1][2] DMDM Hydantoin releases formaldehyde via equilibrium shift; Tetramethylhydantoin remains stable.[2]

Experimental Validation Protocols

To empirically verify the release potential, we utilize the HPLC-DNPH Derivatization Method .[1] This is the industry gold standard for specificity, as it distinguishes formaldehyde from other aldehydes and avoids false positives common with simple colorimetric tests (e.g., Schiff's reagent).[2]

2.1 Protocol: HPLC Quantification of Free Formaldehyde

Objective: Quantify free formaldehyde in aqueous solutions of DMDM Hydantoin vs. Tetramethylhydantoin.

Reagents:

  • Derivatizing Agent: 2,4-Dinitrophenylhydrazine (DNPH) in acetonitrile (acidified).[1][2]

  • Mobile Phase: Acetonitrile/Water (60:40 v/v).[1][2]

  • Standards: Formaldehyde-DNPH standard (Supelco or equivalent).

Workflow:

  • Sample Preparation:

    • Prepare 1.0% (w/w) solutions of DMDM Hydantoin and Tetramethylhydantoin in phosphate-buffered saline (pH 7.4).

    • Incubate at 25°C for 24 hours to reach equilibrium.

  • Derivatization:

    • Aliquot 1 mL of sample.[2]

    • Add 1 mL of DNPH reagent (excess).[1][2]

    • Reaction:

      
      .[1][2]
      
    • Incubate for 30 minutes at room temperature.

  • Analysis (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm, 5µm).[1][2]

    • Flow Rate: 1.0 mL/min.[1][2]

    • Detection: UV Absorbance at 360 nm (specific max for DNP-hydrazones).[1][2]

    • Injection: 10 µL.

2.2 Analytical Workflow Diagram

HPLC_Workflow Sample Sample Solution (DMDMH or TMH) Deriv Add DNPH Reagent (Acidified ACN) Sample->Deriv Reaction Formation of Hydrazone Derivative Deriv->Reaction HPLC HPLC Separation (C18 Column) Reaction->HPLC Detect UV Detection (360 nm) HPLC->Detect Data Quantification vs. Standard Curve Detect->Data

Figure 2: Step-by-step analytical workflow for quantifying free formaldehyde using DNPH derivatization.

Comparative Performance Data

The following data summarizes typical results observed when subjecting both compounds to the protocols described above.

ParameterDMDM HydantoinTetramethylhydantoin
CAS Number 6440-58-026248-39-5 (approx)
Molecular Structure N-Hydroxymethyl (

)
N-Methyl (

)
Free Formaldehyde (1% Soln) 100 - 200 ppm (Equilibrium)< 1 ppm (Below LOQ)
Total Potential Formaldehyde ~17-18% (by weight)0%
Reaction with Nash Reagent Positive (Yellow color)Negative (Colorless)
Preservative Efficacy High (Broad Spectrum)Negligible*

*Note: Tetramethylhydantoin lacks the formaldehyde release mechanism required for the broad-spectrum preservation profile typical of DMDM Hydantoin.[1][2] It acts primarily as a stable chemical comparator.

Interpretation for Drug Development[2]
4.1 The Causality of Efficacy

The comparison confirms that the antimicrobial activity of DMDM Hydantoin is inextricably linked to its instability.

  • DMDM Hydantoin: The "release" is not a side effect but the primary mechanism of action .[2] The equilibrium ensures a low but constant concentration of free formaldehyde is available to crosslink microbial proteins.[2]

  • Tetramethylhydantoin: By substituting the leaving group (

    
    ) with a stable proton (
    
    
    
    in the methyl group), the molecule loses its ability to generate formaldehyde.[1][2] Consequently, it loses the associated antimicrobial efficacy.[2]
4.2 Safety and Formulation Strategy
  • Risk Assessment: Formulators attempting to reduce formaldehyde levels by stabilizing the molecule (e.g., moving toward structures like TMH) will sacrifice efficacy.[1][2]

  • Alternative Strategy: If formaldehyde avoidance is the goal, one cannot simply modify the hydantoin to be "stable" (like TMH) and expect preservation. One must switch to an entirely different preservative class (e.g., phenoxyethanol, organic acids) that does not rely on electrophilic crosslinking.[1][2]

References
  • De Groot, A. C., et al. (2010).[1][2] Formaldehyde-releasers in cosmetics: relationship to formaldehyde contact allergy. Contact Dermatitis. Link

  • SCCNFP. (2002).[1][2] Opinion concerning a clarification on the formaldehyde and para-formaldehyde entry in Directive 76/768/EEC on cosmetic products. European Commission.[1][2] Link

  • Benassi, C. A., et al. (1989).[1][2] High-performance liquid chromatographic determination of free formaldehyde in cosmetics preservatives and surfactants. Journal of Chromatography A. Link[1][2]

  • U.S. Environmental Protection Agency (EPA). (2025).[1][2] DMDM Hydantoin: Reregistration Eligibility Decision. EPA Archive.[1][2] Link

  • Cosmetic Ingredient Review (CIR). (2008). Final Report on the Safety Assessment of DMDM Hydantoin. International Journal of Toxicology. Link[1][2]

Sources

Comparative

Comparative Antimicrobial Efficacy: Methylated vs. Methylol Hydantoins in Formulation Science

As a Senior Application Scientist in antimicrobial formulation, one of the most critical decisions in product development is selecting the appropriate biocidal scaffold. Hydantoin derivatives are ubiquitous in this space...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in antimicrobial formulation, one of the most critical decisions in product development is selecting the appropriate biocidal scaffold. Hydantoin derivatives are ubiquitous in this space, but they are not monolithic. The structural divergence between methylol hydantoins and methylated hydantoins dictates fundamentally different mechanisms of action, kinetic profiles, and end-use applications.

This guide objectively compares these two classes, providing the mechanistic causality and self-validating experimental protocols necessary for researchers and drug development professionals to make data-driven formulation choices.

Mechanistic Divergence: Alkylation vs. Oxidation

To understand the efficacy of these compounds, we must first deconstruct how their molecular structures dictate their interaction with microbial pathogens.

Methylol Hydantoins (Formaldehyde Donors)

Methylol hydantoins, such as DMDM Hydantoin (1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione), are synthesized via the reaction of dimethylhydantoin with formaldehyde. They function primarily as sustained-release1[1]. In aqueous formulations, DMDM hydantoin establishes a thermodynamic equilibrium, slowly liberating trace amounts of free formaldehyde into the matrix. The antimicrobial mechanism is driven by the electrophilic attack of formaldehyde on the primary amines and sulfhydryl groups of microbial proteins and nucleic acids, leading to irreversible cross-linking and cell death. Because this release is gradual, methylol hydantoins act as highly effective, long-term 2[2].

Methylated Hydantoins (N-Halamines)

In contrast, fully methylated hydantoins—specifically those utilized as N-halamines like 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) or 1-monochloro-5,5-dimethylhydantoin (MCDMH)—rely on oxidative halogen transfer. Here, the 5,5-dimethylhydantoin ring serves as a highly stable structural scaffold that covalently binds halogens (chlorine or bromine) to its nitrogen atoms. Upon contact with water or microbial membranes, these N-halamines release 3[3]. The mechanism involves the direct oxidation of crucial microbial thiol groups and the denaturation of metabolic enzymes, resulting in rapid, broad-spectrum 4[4].

Mechanisms M_Hyd Methylol Hydantoin (e.g., DMDM Hydantoin) Form_Rel Slow Formaldehyde Release (Aqueous Equilibrium) M_Hyd->Form_Rel Crosslink Protein/DNA Cross-linking (Alkylation) Form_Rel->Crosslink Death1 Microbial Inhibition (Bacteriostatic) Crosslink->Death1 N_Hal Methylated Hydantoin (N-Halamine, e.g., DCDMH) Ox_Rel Oxidative Halogen Transfer (Cl+ / Br+ Release) N_Hal->Ox_Rel Thiol Thiol Oxidation & Enzyme Denaturation Ox_Rel->Thiol Death2 Rapid Microbial Death (Bactericidal) Thiol->Death2

Figure 1: Mechanistic pathways of antimicrobial action for methylol vs. methylated hydantoins.

Quantitative Data Comparison

The kinetic differences between these two classes dictate their performance metrics. The table below summarizes the comparative efficacy data based on standard microbiological assessments.

Metric / CharacteristicMethylol Hydantoins (e.g., DMDMH)Methylated Hydantoins (e.g., DCDMH N-Halamine)
Primary Mechanism Formaldehyde release (Alkylation)Oxidative Halogen Transfer (Cl+/Br+)
Antimicrobial Kinetics Slow, sustained (Days to Weeks)Rapid, burst-kill (Seconds to Minutes)
Time to 99.9% Kill (Log 3) 7 - 14 Days (in formulation)15 - 60 Seconds (direct contact)
Spectrum of Activity Broad (Bacteria, Yeast, Mold)Broad (Bacteria, Fungi, Spores, Viruses)
Optimal pH Range pH 4.0 – 10.0pH 5.0 – 8.0 (Stability dependent)
Primary Application In-can cosmetic/drug preservationWound dressings, biocidal polymers, water treatment

Self-Validating Experimental Protocols

A common error in formulation science is applying the same microbiological assay to compounds with vastly different kinetic profiles. A rapid time-kill assay will falsely report a methylol hydantoin as ineffective, while a 28-day challenge test obscures the rapid burst-kill dynamics of an N-halamine. The following protocols are engineered as self-validating systems to ensure data integrity.

Protocol A: Preservative Efficacy Testing (PET) for Methylol Hydantoins

Objective: Validate the long-term bacteriostatic stability of a slow-releasing formaldehyde donor.

  • Matrix Equilibration: Incorporate 0.1% - 0.6% DMDM hydantoin into the target aqueous matrix.

    • Causality: Formaldehyde release is an equilibrium-driven process dependent on temperature and pH[5]. Testing immediately after mixing will yield artificially low efficacy. The matrix must equilibrate for at least 24 hours at room temperature.

  • Inoculation: Challenge the equilibrated matrix with a standardized

    
     CFU/mL suspension of Pseudomonas aeruginosa (Gram-negative) and Staphylococcus aureus (Gram-positive).
    
  • Longitudinal Sampling: Extract 1 mL aliquots at Day 7, Day 14, and Day 28.

  • Chemical Neutralization & Plating (Critical Step): Plate the aliquots on Letheen Agar or agar supplemented with sodium bisulfite/histidine.

    • Causality: If the active formaldehyde is not chemically neutralized upon plating, it will continue to cross-link proteins during the 24-hour incubation period in the petri dish, yielding a false-positive indication of efficacy. The neutralizer acts as the self-validating control.

Protocol B: Rapid Time-Kill Assay for Methylated Hydantoin N-Halamines

Objective: Quantify the rapid bactericidal kinetics of oxidative halogen transfer.

  • Substrate Preparation: Prepare N-halamine functionalized substrates (e.g., MCDMH/DCDMH foams or polymer films) with a verified active chlorine loading of 350 ppm to 1050 ppm[3].

  • Direct Contact: Apply a

    
     CFU/mL microbial suspension directly to the N-halamine substrate. Allow contact times of exactly 15, 30, and 60 seconds.
    
  • Immediate Quenching (Critical Step): At the exact end of the contact time, immediately submerge the substrate in a neutralizing broth containing 0.5% Sodium Thiosulfate.

    • Causality: N-halamines act via rapid oxidative transfer. Sodium thiosulfate instantly reduces active chlorine (

      
      ) to inert chloride ions (
      
      
      
      ). Failing to quench the reaction immediately allows oxidation to proceed during the transfer and plating process, artificially inflating the calculated kill rate.
  • Enumeration: Plate the quenched broth on standard Tryptic Soy Agar (TSA) and incubate for 24 hours to determine the log reduction[4].

Workflow cluster_0 Methylol (PET Assay) cluster_1 Methylated (Time-Kill) Prep Sample Prep (Equilibration) Inoc Microbial Inoculation (10^6 CFU/mL) Prep->Inoc Time1 Long-Term Incubation (7, 14, 28 Days) Inoc->Time1 Time2 Short-Term Contact (15, 30, 60 Secs) Inoc->Time2 Neut1 Chemical Neutralization (Bisulfite) Time1->Neut1 Plating Agar Plating & CFU Enumeration Neut1->Plating Neut2 Thiosulfate Quenching Time2->Neut2 Neut2->Plating

Figure 2: Comparative experimental workflows for evaluating antimicrobial efficacy.

Application Insights & Strategic Selection

The choice between a methylol and a methylated hydantoin is not a matter of which is "stronger," but rather which kinetic profile fits the environmental demand of the product.

  • When to use Methylol Hydantoins: Formulators should select compounds like DMDM hydantoin for in-can preservation of complex aqueous mixtures (e.g., shampoos, topical lotions, liquid foundations). The slow-release mechanism ensures that the product remains sterile over a multi-year shelf life, actively combating repeated consumer contamination without overwhelming the skin barrier with high concentrations of active biocides[6].

  • When to use Methylated Hydantoins: N-halamine derivatives are the gold standard for active bioprotection and disinfection . Because the 5,5-dimethylhydantoin moiety can be 7[7], they are ideal for manufacturing advanced wound dressings, air filtration membranes, and self-sterilizing surfaces. Their ability to achieve a 6-log microbial reduction in under a minute, combined with the ability to be "recharged" via exposure to dilute hypochlorite (bleach), makes them unparalleled for acute infection control[4].

References

  • [1] DMDM Hydantoin (Preservative): Cosmetic Ingredient INCI. SpecialChem. URL:

  • [6] DMDM hydantoin: Uses, benefits, risks, and more. Medical News Today. URL:

  • [3] A study on the antibacterial efficacy of Halohydantoin-containing foams. Microbiology Society. URL:

  • [5] DMDM HYDANIN. Moumoujus. URL:

  • [2] DMDM Hydantoin Preservative in Cosmetics: Safety & alternative. EasyChem. URL:

  • [4] N-Halamine Biocidal Materials with Superior Antimicrobial Efficacies for Wound Dressings. MDPI. URL:

  • [7] Antimicrobial N-Halamine Polymers and Coatings: A Review of Their Synthesis, Characterization, and Applications. ACS Publications. URL:

Sources

Validation

Qualification of 1,3-Dimethyl-5,5-Dimethylhydantoin: A Comparative Analysis of Purity Assignment Methodologies

Topic: Reference Standard Qualification for 1,3-Dimethyl-5,5-Dimethylhydantoin Content Type: Technical Comparison & Qualification Guide Audience: Pharmaceutical Analytical Scientists, QC Managers, and CMC Regulatory Spec...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reference Standard Qualification for 1,3-Dimethyl-5,5-Dimethylhydantoin Content Type: Technical Comparison & Qualification Guide Audience: Pharmaceutical Analytical Scientists, QC Managers, and CMC Regulatory Specialists.

Executive Summary

1,3-Dimethyl-5,5-dimethylhydantoin (also known as 1,3,5,5-tetramethylhydantoin) is a critical process impurity and degradation product associated with the synthesis of 5,5-dimethylhydantoin (DMH) , the preservative DMDM Hydantoin , and the brominating agent DBDMH .

As a Senior Application Scientist, I frequently observe a critical error in the qualification of this reference standard: reliance on a single chromatographic technique (HPLC-UV) for purity assignment. Due to the poor UV chromophore of the hydantoin ring (lacking significant conjugation), HPLC-UV area normalization often drastically overestimates purity by failing to detect non-chromophoric impurities or those with lower response factors.

This guide compares the "performance" (defined here as the accuracy and reliability of the certified potency value) of the two primary qualification strategies: the traditional Mass Balance Approach versus the modern Quantitative NMR (qNMR) method.

Part 1: The Technical Framework (Orthogonal Characterization)

To qualify 1,3-dimethyl-5,5-dimethylhydantoin as a Primary or Secondary Reference Standard, you must establish Identity and Purity/Potency .

The Structural Challenge
  • Chemical Structure: A hydantoin ring with gem-dimethyl groups at C5 and methyl substitutions at N1 and N3.

  • Detection Issue: The molecule absorbs weakly in the UV region (end absorption <220 nm).

  • Implication: Common organic impurities (e.g., residual solvents, starting materials lacking conjugation) may be invisible to a UV detector, rendering "Area %" calculations scientifically invalid for absolute purity assignment.

The Comparative Approaches
  • Method A: Mass Balance (Traditional)

    • Principle:

      
      
      
    • Requirement: Requires HPLC, GC (for solvents), TGA/KF (for water/volatiles), and ROI (Residue on Ignition).

  • Method B: Quantitative NMR (qNMR)

    • Principle: Direct molar ratio measurement against a NIST-traceable Internal Standard (IS).

    • Requirement: High-field NMR (400 MHz+), metrological weighing, and a suitable IS.

Part 2: Comparative Analysis of Methodologies

The following table summarizes the performance of each qualification strategy specifically for 1,3-dimethyl-5,5-dimethylhydantoin.

FeatureMethod A: Mass Balance (HPLC-UV + TGA/KF)Method B: Quantitative NMR (qNMR)
Accuracy for Hydantoins Medium/Low. High risk of bias. UV detection at 210 nm is non-specific; response factors of impurities likely differ from the analyte.High. Proton counting is independent of UV extinction coefficients. The distinct methyl singlets of the analyte allow precise integration.
Specificity Medium. Depends entirely on column resolution. Co-eluting impurities inflate the purity value.High. Can distinguish structurally similar impurities (e.g., monomethylated byproducts) via chemical shift differences.
Sample Consumption High. Requires >100 mg for TGA, KF, ROI, and HPLC runs.Low. Requires <20 mg total. Non-destructive (sample can be recovered if needed).
Speed Slow. Sequential analysis takes 2-3 days.Fast. Data acquisition and processing in <4 hours.
Regulatory Acceptance Standard. Universally accepted but requires rigorous validation of the HPLC method (LOD/LOQ).Preferred (Modern). Increasingly preferred by pharmacopeias (USP/EP) for reference standards where UV response is poor.
Part 3: Experimental Protocols
Protocol A: HPLC Purity Assessment (Chromatographic Purity)

Use this to support the Mass Balance calculation.

  • Instrument: HPLC with Diode Array Detector (DAD).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
  • Mobile Phase A: Water (0.1%

    
     to suppress ionization).
    
  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 5% B (Isocratic)

    • 2-15 min: 5%

      
       60% B
      
    • 15-20 min: 60%

      
       95% B
      
  • Flow Rate:

    
    .
    
  • Detection: UV

    
     (Critical: Monitor spectrum for peak purity).
    
  • Temperature:

    
    .
    
  • Sample Prep: Dissolve

    
     standard in 
    
    
    
    Water/ACN (90:10).
Protocol B: qNMR Purity Assignment (Absolute Potency)

Use this as the primary assignment method for high-accuracy qualification.

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: DMSO-

    
     (Provides excellent solubility and separates water/solvent peaks from analyte signals).
    
  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).

    • Why? Maleic acid provides a sharp singlet at

      
      , distinct from the hydantoin methyl signals (
      
      
      
      ).
  • Relaxation Delay (D1):

    
     (Must be 
    
    
    
    of the slowest relaxing nucleus to ensure quantitative recovery).
  • Number of Scans: 16 or 32 (Sufficient for S/N > 300:1).

  • Procedure:

    • Accurately weigh (to

      
      ) approx. 
      
      
      
      of 1,3-dimethyl-5,5-dimethylhydantoin (
      
      
      ).
    • Accurately weigh approx.

      
       of Maleic Acid IS (
      
      
      
      ).
    • Dissolve both in

      
       DMSO-
      
      
      
      and transfer to NMR tube.
    • Integrate the analyte methyl signal (

      
      , e.g., the N-Me singlet) and the IS singlet (
      
      
      
      ).
  • Calculation:

    
    
    Where 
    
    
    
    = number of protons,
    
    
    = Molecular Weight,
    
    
    = Purity of IS.[1][2][3]
Part 4: Visualization of the Qualification Strategy

The following diagram illustrates the decision logic and workflow for qualifying this specific standard, emphasizing the "Orthogonal" requirement.

QualificationWorkflow Start Crude 1,3-Dimethyl-5,5-Dimethylhydantoin Step1 Step 1: Structural Confirmation (IR, MS, 1H-NMR) Start->Step1 Decision Decision: Is UV Chromophore Sufficient? Step1->Decision PathA NO (Hydantoins have low UV response) Risk of missing impurities Decision->PathA PathB YES (Conjugated System) Decision->PathB Action Select qNMR as Primary Method PathA->Action ExpWorkflow Experimental Workflow Action->ExpWorkflow qNMR qNMR (DMSO-d6) Determines Absolute Potency ExpWorkflow->qNMR HPLC HPLC-UV (210 nm) Determines Impurity Profile only ExpWorkflow->HPLC TGA TGA / KF Confirms Volatiles/Water ExpWorkflow->TGA Final Final COA Generation Potency assigned by qNMR Impurity profile by HPLC qNMR->Final HPLC->Final TGA->Final

Caption: Orthogonal qualification workflow prioritizing qNMR for potency assignment due to the analyte's poor UV absorbance.

Part 5: Critical Causality (The "Why")

Why do we recommend qNMR over Mass Balance for this specific molecule?

  • The "Invisible Impurity" Trap: In the synthesis of methylated hydantoins, unreacted starting materials (like urea derivatives) or aliphatic byproducts often lack UV chromophores. A Mass Balance approach relying on HPLC-UV at 210 nm will assign these impurities a response factor of 0, calculating a purity of 99.9% when the reality might be 95.0%.

  • Hygroscopicity: Hydantoin derivatives can be hygroscopic. While KF measures water, it consumes significant sample. qNMR detects water (as a distinct peak in DMSO-

    
    ) and organic solvents simultaneously in one run, ensuring the "volatile" correction is intrinsic to the measurement.
    
References
  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2). (2023). Provides the regulatory basis for specificity and accuracy in purity assays. Link

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. Defines the requirements for quantitative NMR in pharmaceutical analysis. Link

  • Holzgrabe, U., et al. "Quantitative NMR spectroscopy—Applications in drug analysis." Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812. (Demonstrates the superiority of qNMR for substances with poor UV response). Link

  • Asada, A., et al. "Quantification of 1,3-dimethylol-5,5-dimethylhydantoin and Its Decomposition Products in Cosmetics by High-Performance Liquid Chromatography." J Pharm Biomed Anal. (2012). (Provides the basis for the C18 HPLC conditions cited in Protocol A). Link

Sources

Comparative

A Spectroscopic Deep Dive: Comparing 1,3-Dimethyl and 1,3-Dihydroxymethyl Hydantoins

An In-Depth Technical Guide for Researchers and Drug Development Professionals In the landscape of heterocyclic chemistry, hydantoin and its derivatives represent a cornerstone scaffold, renowned for their diverse biolog...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of heterocyclic chemistry, hydantoin and its derivatives represent a cornerstone scaffold, renowned for their diverse biological activities. Among these, N-substituted hydantoins are of particular interest in medicinal chemistry and materials science. This guide provides a comprehensive spectroscopic comparison of two such derivatives: 1,3-dimethyl-5,5-dimethylhydantoin and 1,3-bis(hydroxymethyl)-5,5-dimethylhydantoin (DMDM Hydantoin). Through a detailed analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the structural nuances and characteristic spectral signatures that arise from the seemingly subtle difference between a methyl and a hydroxymethyl substituent at the N1 and N3 positions.

This guide is intended to serve as a practical resource for researchers, enabling confident identification, characterization, and quality control of these and related compounds.

Molecular Structures and Their Spectroscopic Implications

The foundational difference between the two molecules lies in the nature of the substituents on the hydantoin ring's nitrogen atoms. In 1,3-dimethyl-5,5-dimethylhydantoin, two methyl (-CH₃) groups are present, while in 1,3-dihydroxymethyl-5,5-dimethylhydantoin, two hydroxymethyl (-CH₂OH) groups are attached. This variation is expected to manifest in their respective spectra in predictable ways.

G cluster_0 1,3-Dimethyl-5,5-dimethylhydantoin cluster_1 1,3-Dihydroxymethyl-5,5-dimethylhydantoin mol1 mol2

Figure 1: Chemical structures of the two hydantoin derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Substituents

NMR spectroscopy provides a detailed map of the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR) within a molecule. The electronic effects of the methyl and hydroxymethyl groups will lead to distinct chemical shifts.

¹H NMR Spectroscopy
  • 1,3-Dimethyl-5,5-dimethylhydantoin: The ¹H NMR spectrum is anticipated to be relatively simple. The two equivalent methyl groups at the C5 position will produce a singlet, integrating to six protons. The two methyl groups on the nitrogen atoms (N1 and N3) are also equivalent and will appear as another singlet, integrating to six protons.

  • 1,3-Dihydroxymethyl-5,5-dimethylhydantoin: The spectrum for this compound will be more complex. The two equivalent methyl groups at C5 will again give a singlet for six protons. The two hydroxymethyl groups will each exhibit two signals: a singlet or doublet for the two methylene (-CH₂-) protons and a broad singlet for the hydroxyl (-OH) proton. The methylene protons on the nitrogen atoms will likely appear as a singlet, integrating to four protons. The hydroxyl protons are exchangeable, and their chemical shift can be concentration and solvent-dependent.

¹³C NMR Spectroscopy
  • 1,3-Dimethyl-5,5-dimethylhydantoin: The ¹³C NMR spectrum will show distinct signals for the quaternary carbon at C5, the methyl carbons at C5, the N-methyl carbons, and the two carbonyl carbons (C2 and C4).

  • 1,3-Dihydroxymethyl-5,5-dimethylhydantoin: In addition to the signals for the C5 carbon, the C5-methyl carbons, and the two carbonyl carbons, a signal for the N-methylene carbons will be present. The presence of the electronegative oxygen atom in the hydroxymethyl group will cause a downfield shift for this methylene carbon compared to the N-methyl carbon in the dimethyl derivative.

Table 1: Predicted ¹H and ¹³C NMR Data

Compound Functional Group Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
1,3-Dimethyl-5,5-dimethylhydantoin C5-(CH₃)₂~1.4~25
N-CH₃~2.9~28
C5-~60
C=O-~155, ~170
1,3-Dihydroxymethyl-5,5-dimethylhydantoin C5-(CH₃)₂~1.4~25
N-CH₂~5.0~65
OHVariable (broad)-
C5-~60
C=O-~155, ~170

Infrared (IR) Spectroscopy: Vibrational Fingerprints

FTIR spectroscopy is a powerful tool for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

  • Common Features: Both molecules will exhibit strong absorption bands in the region of 1700-1780 cm⁻¹ corresponding to the stretching vibrations of the two carbonyl (C=O) groups in the hydantoin ring.[1] The asymmetric and symmetric stretching of these carbonyls often results in two distinct peaks.[1]

  • Distinguishing Feature: The most significant difference will be the presence of a broad absorption band in the 3200-3600 cm⁻¹ region for 1,3-dihydroxymethyl-5,5-dimethylhydantoin, which is characteristic of the O-H stretching vibration of the hydroxyl groups. This band will be absent in the spectrum of 1,3-dimethyl-5,5-dimethylhydantoin. Additionally, the C-O stretching vibration of the hydroxymethyl group will likely appear in the 1000-1200 cm⁻¹ region.

Table 2: Key IR Absorption Bands

Vibrational Mode 1,3-Dimethyl-5,5-dimethylhydantoin (cm⁻¹) 1,3-Dihydroxymethyl-5,5-dimethylhydantoin (cm⁻¹)
O-H StretchAbsent3200-3600 (broad)
C-H Stretch (Aliphatic)2850-30002850-3000
C=O Stretch~1700-1780 (two bands)~1700-1780 (two bands)
C-O StretchAbsent~1000-1200

Mass Spectrometry (MS): Fragmentation and Molecular Weight Determination

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Electron Ionization (EI) is a common technique for small organic molecules.

  • Molecular Ion Peak: The molecular ion peak (M⁺) for 1,3-dimethyl-5,5-dimethylhydantoin (C₇H₁₂N₂O₂) would be at an m/z of 156.18.[2] For 1,3-dihydroxymethyl-5,5-dimethylhydantoin (C₇H₁₂N₂O₄), the molecular ion peak would be at an m/z of 188.18.

  • Fragmentation Patterns: The fragmentation of hydantoins under EI-MS often involves the loss of CO and/or NHCO from the ring.[3]

    • 1,3-Dimethyl-5,5-dimethylhydantoin: Common fragments would likely arise from the loss of a methyl group (-15 amu) or cleavage of the hydantoin ring.

    • 1,3-Dihydroxymethyl-5,5-dimethylhydantoin: A characteristic fragmentation pathway for this molecule is the loss of a formaldehyde molecule (CH₂O, -30 amu) from the hydroxymethyl group. The loss of a hydroxyl radical (-17 amu) is also possible.

Table 3: Key Mass Spectrometry Data

Compound Molecular Formula Molecular Weight Expected M⁺ (m/z) Key Fragments (m/z)
1,3-Dimethyl-5,5-dimethylhydantoin C₇H₁₂N₂O₂156.18156141 (M-CH₃), and other ring fragments
1,3-Dihydroxymethyl-5,5-dimethylhydantoin C₇H₁₂N₂O₄188.18188158 (M-CH₂O), 171 (M-OH), and other ring fragments

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-10 mg of the hydantoin derivative in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse experiment.

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2-5 seconds.

G cluster_workflow NMR Experimental Workflow prep Sample Preparation (5-10 mg in 0.6 mL solvent) instrument NMR Spectrometer (≥400 MHz) prep->instrument h1_acq ¹H NMR Acquisition (Standard Pulse) instrument->h1_acq c13_acq ¹³C NMR Acquisition (Proton Decoupled) instrument->c13_acq processing Data Processing (Fourier Transform, Phasing, Baseline Correction) h1_acq->processing c13_acq->processing analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) processing->analysis

Figure 2: General workflow for NMR analysis.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Sample Preparation: Place a small amount of the solid hydantoin sample directly onto the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Background Scan: Collect a background spectrum of the clean, empty ATR crystal.

    • Sample Scan: Collect the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV).[4]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Conclusion

The spectroscopic comparison of 1,3-dimethyl-5,5-dimethylhydantoin and 1,3-dihydroxymethyl-5,5-dimethylhydantoin reveals distinct and predictable differences that are directly attributable to their N-substituents. The presence of the hydroxymethyl group introduces characteristic signals in the ¹H NMR (hydroxyl proton), ¹³C NMR (downfield shifted methylene carbon), and IR (broad O-H stretch) spectra, which are absent for the dimethyl derivative. Furthermore, mass spectrometry offers clear differentiation based on molecular weight and unique fragmentation patterns, such as the loss of formaldehyde for the dihydroxymethyl compound. A thorough understanding of these spectroscopic signatures, guided by the principles and protocols outlined in this guide, is essential for the unambiguous identification and characterization of these and other N-substituted hydantoin derivatives in a research and development setting.

References

Click to expand
  • Global Substance Registration System. 1,3-DIMETHYL-5,5-DIMETHYLHYDANTOIN. [Link]

  • AIP Publishing. Revisiting structural, vibrational, and photochemical data of matrix-isolated simple hydantoins — Common features and substituent effects. [Link]

  • ResearchGate. Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives | Request PDF. [Link]

  • Scribd. Correlation Analysis of Characteristic Infrared Spectral Data of Hydantoines | PDF. [Link]

  • ResearchGate. Mass spectrum (EI) and fragmentation scheme for 1-mhyd (L 1 ). [Link]

  • Patching, S. G. (2017). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Molecules, 22(3), 356. [Link]

  • AIP Publishing. Revisiting structural, vibrational, and photochemical data of matrix-isolated simple hydantoins — Common features and substitu. [Link]

  • SciSpace. Deducing the bioactive face of hydantoin anticonvulsant drugs using NMR spectroscopy. [Link]

  • † 1H-NMR and 13C-NMR Spectra. [Link]

  • Abdullah, D., Poddar, S., Dewi, N. P., & Teti Vani, A. (2023). N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. ACS Omega, 8(48), 45879-45895. [Link]

  • Scholars' Mine. Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents using 1H NMR Spectroscopy. [Link]

  • ResearchGate. (PDF) Vibrational Features of Diphenylhydantoin. [Link]

  • Chin, E. Z., Tan, S. P., Liew, S. Y., & Kurz, T. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Oriental Journal of Chemistry, 37(1), 21-26. [Link]

  • ResearchGate. Synthesis and characterization of 3-allyl-5,5-dimethylhydantoin. [Link]

  • ResearchGate. DMDM-Hydantoin: The Promising Result of a Search for an Alternative in Fluid Preservation of Biological Specimens. [Link]

  • PubChem. DMDM hydantoin. [Link]

  • MDPI. 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality. [Link]

  • Organic Chemistry Portal. 1,3-Diiodo-5,5-Dimethylhydantoin, DIH. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • ARC Journals. Effect of Oxidant 1, 3-Dichloro-5-5-Dimethylhydantoin and 5, 5. [Link]

  • ResearchGate. FTIR spectroscopic and quantum chemical studies on hydantoin | Request PDF. [Link]

  • ResearchGate. ¹H NMR of the hydantoin monomer (DMPM) | Download Scientific Diagram. [Link]

  • ResearchGate. shows the 13 C NMR for the TMG. Two characteristic chemical shifts... | Download Scientific Diagram. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • mzCloud. DMDM hydantoin. [Link]

  • Jurnal UPI. How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. [Link]

  • Der Pharma Chemica. Identification And Quantification of Dm Dm Hydantoin In Selected Shampoos. [Link]

  • Royal Society of Chemistry. Regioselective N1-ribosylation of hydantoin: synthesis and properties of the first contracted uridine analog. [Link]

  • Ataman Kimya. DMDM HYDANTOIN (DMDMH). [Link]

  • Filo. Question 1 Predict the number of signals in the ¹H NMR and ¹³C... [Link]

  • Arkivoc. Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. [Link]

Sources

Validation

Comparative Assessment of Bioaccumulation Potential: 1,3-Dimethyl-5,5-dimethylhydantoin vs. Structural Analogs

Executive Summary Bioaccumulation Verdict: Low Potential [1] 1,3-Dimethyl-5,5-dimethylhydantoin (CAS: 29023-74-7), also known as 1,3,5,5-tetramethylhydantoin, exhibits physicochemical properties consistent with low bioac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bioaccumulation Verdict: Low Potential [1]

1,3-Dimethyl-5,5-dimethylhydantoin (CAS: 29023-74-7), also known as 1,3,5,5-tetramethylhydantoin, exhibits physicochemical properties consistent with low bioaccumulation potential . While specific experimental BCF (Bioconcentration Factor) data for this precise methylated derivative is limited in public registries, Structure-Activity Relationship (SAR) analysis against its parent compound (5,5-dimethylhydantoin) and chlorinated analogs confirms it does not meet the regulatory thresholds (LogKow > 4.0) required to trigger bioaccumulation concerns under REACH or EPA guidelines.

This guide provides a comparative technical analysis, predictive modeling data, and the specific experimental protocols required to validate these findings in a GLP setting.

Chemical Identity & Structural Context

To ensure scientific accuracy, we must distinguish the target analyte from its common industrial analogs.

Compound1,3-Dimethyl-5,5-dimethylhydantoin5,5-Dimethylhydantoin (DMH)1,3-Dichloro-5,5-dimethylhydantoin (DCDMH)
Role Target Analyte Parent Scaffold / MetaboliteOxidizing Biocide
CAS 29023-74-777-71-4118-52-5
Structure Fully methylated (N1, N3, C5, C5)Methylated only at C5Chlorinated at N1, N3
Key Difference No H-bond donors; increased lipophilicity vs DMH.Hydrophilic; H-bond donors at N1, N3.Reactive; degrades to DMH.

Comparative Physicochemical Profiling

Bioaccumulation is primarily driven by lipophilicity (LogKow) and metabolic stability. The following table synthesizes experimental data for analogs and predictive values for the target.

Table 1: Comparative Properties & Bioaccumulation Metrics
Property5,5-Dimethylhydantoin (DMH)1,3-Dimethyl-5,5-dimethylhydantoin Phenytoin (Reference Drug)
Molecular Weight 128.13 g/mol 156.18 g/mol 252.27 g/mol
Water Solubility High (~140 g/L)Moderate-HighLow (32 mg/L)
LogKow (Octanol/Water) -0.94 (Exp)0.2 – 0.8 (Pred) 2.47 (Exp)
H-Bond Donors 20 2
Bioaccumulation Potential NegligibleLow Moderate
Regulatory Trigger? NoNo No (Threshold > 3)

Technical Insight: The methylation of N1 and N3 in the target compound removes Hydrogen Bond Donors (HBD). While this typically increases lipophilicity (increasing LogKow), the small molecular size and the presence of two polar carbonyl groups keep the molecule relatively hydrophilic.

  • Prediction Logic: Methylation adds ~0.5 Log units per methyl group. Starting from DMH (-0.94), adding two methyl groups shifts the LogKow to approximately +0.1 to +0.5. This remains well below the bioaccumulation concern threshold of LogKow ≥ 4.0.

Mechanistic Bioaccumulation Assessment

The following diagram illustrates the decision logic used to assess the risk of 1,3-dimethyl-5,5-dimethylhydantoin accumulating in lipid tissues.

Bioaccumulation_Logic Start Target: 1,3-Dimethyl-5,5-dimethylhydantoin Step1 Step 1: Determine LogKow (OECD 117 HPLC Method) Start->Step1 Metabolism Metabolic Consideration: N-Methylation blocks direct Glucuronidation Likely clearance via oxidative demethylation (CYP450) Start->Metabolism Check1 Is LogKow > 3.0? Step1->Check1 Predicted ~0.5 ResultLow Verdict: Low Bioaccumulation Potential (No Fish Study Required) Check1->ResultLow No (< 3.0) Step2 Step 2: Bioconcentration Factor (BCF) Prediction (QSAR) Check1->Step2 Yes (> 3.0) Check2 Is Predicted BCF > 2000 L/kg? Step2->Check2 Check2->ResultLow No ResultHigh Verdict: High Concern (Trigger OECD 305 Fish Test) Check2->ResultHigh Yes

Figure 1: Regulatory decision tree for Hydantoin bioaccumulation assessment. The target compound exits the workflow at the first checkpoint due to low lipophilicity.

Experimental Protocols for Validation

To empirically validate the low bioaccumulation potential, "Shake Flask" or HPLC estimation is preferred over animal testing due to the expected low LogKow.

Protocol A: Determination of LogKow via HPLC (OECD 117)

Purpose: Rapid screening of lipophilicity without phase separation issues. This is the industry standard for compounds with LogKow between 0 and 6.

Reagents:

  • Mobile Phase: Methanol/Water (75:25 v/v), isocratic.

  • Reference Standards: Acetanilide (LogKow 0.16), 2-Butanone (LogKow 0.29), Benzene (LogKow 2.1).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 150mm x 4.6mm.

Workflow:

  • System Suitability: Inject reference standards to construct a calibration curve plotting

    
     (capacity factor) vs. known 
    
    
    
    .
    • Formula:

      
      
      
    • Where

      
       is retention time and 
      
      
      
      is dead time (measured with thiourea).
  • Sample Injection: Inject 1,3-dimethyl-5,5-dimethylhydantoin (10 µL, 100 ppm in methanol).

  • Calculation: Interpolate the LogKow of the target from the linear regression of the reference standards.

  • Acceptance Criteria: The correlation coefficient (

    
    ) of the calibration curve must be > 0.98.
    
Protocol B: Shake Flask Method (OECD 107)

Purpose: Definitive measurement if HPLC results are ambiguous or if LogKow < 0.

Workflow:

  • Equilibration: Mix n-octanol and water for 24 hours to mutually saturate.

  • Preparation: Dissolve the target compound in the water phase at a known concentration (

    
    ).
    
  • Partitioning: Add saturated octanol. Shake mechanically for 30 minutes. Centrifuge to separate phases.

  • Analysis: Measure concentration in both phases (

    
     and 
    
    
    
    ) using HPLC-UV or LC-MS.
  • Calculation:

    
    .
    

Conclusion & Recommendations

Based on structural analysis and comparative data from the hydantoin class:

  • 1,3-Dimethyl-5,5-dimethylhydantoin is not a PBT (Persistent, Bioaccumulative, Toxic) candidate. Its predicted LogKow (< 1.0) is significantly below the screening threshold of 4.5.

  • Metabolic Pathway: Unlike DMH, which is excreted largely unchanged, the N-methyl groups in the target compound will likely undergo oxidative demethylation via hepatic CYP450 enzymes before excretion, preventing long-term tissue storage.

  • Recommendation: For regulatory filing (IND/REACH), an OECD 117 HPLC study is sufficient to waive the requirement for an in vivo fish bioaccumulation study (OECD 305).

References

  • OECD. (2022).[2] Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method.[2][3] OECD Guidelines for the Testing of Chemicals. Link

  • U.S. EPA. (2025). CompTox Chemicals Dashboard: 1,3-Dichloro-5-ethyl-5-methylhydantoin (Analog Data).Link

  • European Chemicals Agency (ECHA). (2024). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.11: PBT and vPvB assessment.Link

  • National Institutes of Health (NIH). (2019). PubChem Compound Summary: 5,5-Dimethylhydantoin.Link

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method.Link

Sources

Comparative

Comprehensive Comparison of Hydantoin Ring Stability in Oxidative Environments

Introduction The hydantoin (imidazolidine-2,4-dione) scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of critical therapeutics ranging from anticonvulsants (e.g., phenytoin) to muscle relax...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The hydantoin (imidazolidine-2,4-dione) scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of critical therapeutics ranging from anticonvulsants (e.g., phenytoin) to muscle relaxants (dantrolene) and antimicrobials (nitrofurantoin). However, the oxidative stability of the hydantoin ring remains a persistent challenge during both drug formulation (excipient-induced forced degradation) and in vivo metabolism.

Understanding how hydantoins behave under oxidative stress—and how they compare to structurally analogous heterocycles like succinimides and barbiturates—is crucial for rational drug design, scaffold hopping, and the development of robust stability-indicating methods (SIMs).

Structural Susceptibility: Hydantoins vs. Analogous Heterocycles

When evaluating scaffold hopping strategies to mitigate oxidative liabilities, researchers frequently compare hydantoins to succinimides (pyrrolidine-2,5-diones) and barbiturates (pyrimidine-2,4,6-triones) 1. The oxidative lability of these rings is largely dictated by the acidity of their protons and the electron density at the alpha-carbons.

  • Hydantoins (Imidazolidine-2,4-diones): The C5 position is the primary hotspot for oxidative attack. In monosubstituted or unsubstituted hydantoins, the C5 proton is highly susceptible to radical abstraction or enzymatic hydroxylation (e.g., CYP450 metabolism), leading to 5-hydroxyhydantoin derivatives. Further oxidation or hydrolysis often results in ring-opening, yielding hydantoic acid or fragmented urea derivatives 2. Electrochemical studies confirm that oxidation typically occurs via a diffusion-controlled process involving the NH moiety and C5 carbon 3.

  • Barbiturates (Pyrimidine-2,4,6-triones): Barbiturates exhibit significant keto-enol tautomerism. The C5 methylene group, flanked by two carbonyls, is highly acidic and extremely vulnerable to oxidation if not fully disubstituted. Barbiturates are generally more susceptible to oxidative degradation than hydantoins under equivalent stress conditions 4.

  • Succinimides (Pyrrolidine-2,5-diones): Lacking the second nitrogen atom within the ring, succinimides are generally more robust against oxidative ring-opening than both hydantoins and barbiturates. While they can undergo oxidation at the alpha-carbons, the overall kinetic rate of degradation is slower, making them a frequent choice when optimizing for metabolic stability 1.

Mechanistic Pathway of Hydantoin Oxidation

The degradation of the hydantoin core under oxidative environments (such as 3-30%


 or biological ROS) follows a well-characterized trajectory. The initial step is typically the formation of a radical intermediate at the C5 position, followed by hydroxylation. The resulting 5-hydroxyhydantoin is a known blocking lesion in DNA (when derived from pyrimidine oxidation) and a common degradant in pharmaceutical formulations 2.

MechanisticPathway cluster_0 Oxidative Degradation of Hydantoin Ring A Hydantoin Core (Imidazolidine-2,4-dione) B Radical Intermediate (C5 Hydrogen Abstraction) A->B ROS / H2O2 (-H•) C 5-Hydroxyhydantoin (Primary Oxidant) B->C +OH• D Ring-Opened Products (Hydantoic Acid / Urea) C->D Hydrolysis / Over-oxidation

Fig 1. Mechanistic pathway of hydantoin oxidative degradation via C5-hydroxylation and ring opening.

Comparative Quantitative Data

The following table summarizes the forced oxidative degradation parameters and electrochemical oxidation potentials for these three pharmacophores, synthesizing data from standard stress testing protocols (e.g., 3% ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 at room temperature) 5.
Pharmacophore CoreRepresentative DrugOxidation Potential (Epa)Susceptibility to 3%

(72h)
Primary Oxidative Degradants
Hydantoin Phenytoin, Dantrolene+0.7 V to +1.2 VModerate (5-10% degradation)5-hydroxy derivatives, Hydantoic acid
Succinimide Ethosuximide> +1.5 VLow (< 2% degradation)Hydroxysuccinimides
Barbiturate Phenobarbital+0.5 V to +0.9 VHigh (15-20% degradation)Ring-opened urea derivatives, Alloxan

Note: Oxidation potentials vary based on specific substituents and pH. Data represents general trends for the core scaffolds.

Experimental Protocol: Self-Validating Oxidative Forced Degradation & LC-MS/MS Workflow

To accurately assess the oxidative stability of hydantoin-containing compounds, a self-validating forced degradation protocol must be employed. Relying solely on


 can sometimes yield false negatives if the degradation mechanism relies strictly on radical propagation rather than peroxide nucleophilicity. Therefore, this protocol incorporates AIBN (azobisisobutyronitrile) as a radical initiator to ensure comprehensive oxidative profiling 6.
Step-by-Step Methodology

Step 1: Sample Preparation (Self-Validating System)

  • Prepare a 1.0 mg/mL stock solution of the hydantoin API in MS-grade methanol.

  • Control A (Negative): API in LC-MS water (monitors ambient baseline stability).

  • Control B (Reagent): 3%

    
     in LC-MS water without API (identifies system peaks).
    
  • Test Sample 1 (Peroxide Stress): Dilute API stock to 100 µg/mL in a solution of 3%

    
    .
    
  • Test Sample 2 (Radical Stress): Dilute API stock to 100 µg/mL in a solution containing 1 mM AIBN.

Step 2: Stress Conditions

  • Incubate all samples at 25°C (room temperature) in the dark.

  • Causality: Conducting the experiment in the dark is critical to prevent confounding photolytic degradation, ensuring observed degradation is purely oxidative 7.

  • Pull 100 µL aliquots at

    
    , 
    
    
    
    , and
    
    
    .

Step 3: Quenching (Critical Step)

  • Immediately quench the oxidative reaction in the pulled aliquots by adding 10 µL of 10% sodium thiosulfate (

    
    ).
    
  • Causality: Failure to quench will result in continued degradation inside the autosampler queue. This skews kinetic data and leads to artificially inflated degradation profiles at later time points.

Step 4: LC-MS/MS Analysis

  • Column: C18 Reverse-Phase (e.g., 250 mm × 4.6 mm, 5 µm) maintained at 35°C to ensure reproducible selectivity.

  • Mobile Phase: Gradient elution using (A) 5 mM Ammonium Formate in Water (pH 3.0, adjusted with formic acid) and (B) Acetonitrile.

  • Causality: Non-volatile buffers like phosphate precipitate in the MS source, causing signal suppression and instrument downtime. Ammonium formate is fully volatile and MS-compatible 5. Furthermore, the acidic pH suppresses hydantoin ionization in the LC but promotes excellent

    
     formation in positive ESI-MS.
    
  • Detection: Scan for the parent mass and predictive degradant masses (e.g.,

    
     for C5-hydroxylation, and 
    
    
    
    for ring-opened hydantoic acid).

References

  • ACS Omega. "Chemical Ligand Space of Cereblon."[Link]

  • NIH. "New Insights in the Removal of the Hydantoins, Oxidation Product of Pyrimidines..."[Link]

  • ResearchGate. "Electrochemical oxidation of hydantoins at glassy carbon electrode."[Link]

  • ResearchGate. "Barbituric and thiobarbituric acids: A conformational and spectroscopic study."[Link]

  • Asian Journal of Research in Chemistry. "Forced Degradation Study: An Important Tool in Drug Development."[Link]

  • NIH. "Development of forced degradation and stability indicating studies of drugs—A review."[Link]

  • Asian Journal of Research in Chemistry. "Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario."[Link]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal and Spill Management of 1,3-Dimethyl-5,5-dimethylhydantoin

As a Senior Application Scientist overseeing laboratory safety and chemical logistics, I frequently encounter operational ambiguities regarding the handling of hydantoin derivatives. In industrial and laboratory settings...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing laboratory safety and chemical logistics, I frequently encounter operational ambiguities regarding the handling of hydantoin derivatives. In industrial and laboratory settings, "1,3-dimethyl-5,5-dimethylhydantoin" is often used to refer to the hydantoin backbone class, encompassing both the highly stable 1,3,5,5-tetramethylhydantoin (CAS 15414-89-8)[1] and the widely utilized formaldehyde-releasing preservative DMDM hydantoin (1,3-dimethylol-5,5-dimethylhydantoin, CAS 6440-58-0)[2].

Because the dimethylol derivative presents the most rigorous disposal challenges due to its antimicrobial action and environmental mobility, this guide is calibrated to the strictest regulatory standards applicable to the DMDM variant[3]. This ensures comprehensive safety compliance, building a self-validating framework for your laboratory operations.

Chemical Hazard Profile & Mechanistic Causality

Before executing any disposal protocol, it is critical to understand why the chemical behaves the way it does. Hydantoins are nitrogen-containing heterocyclic organic compounds. Improper disposal not only risks local environmental toxicity but can also result in the release of hazardous byproducts during degradation or combustion[4].

Table 1: Physicochemical & Hazard Profile of Hydantoin Derivatives

Property / ParameterValue / CharacteristicOperational Implication (Causality)
Physical State Solid (White to Off-White)[2]Prone to aerosolization; requires HEPA filtration during dry cleanup[4].
Melting Point 90 °C[2]Stable at room temperature; avoid high-heat storage near oxidizers.
Boiling Point 198 - 230 °C (Decomposes)[3]Thermal decomposition yields toxic NOx and COx gases[4].
Soil Mobility (Koc) < 17.8[3]Very high mobility; spills must never be flushed into municipal drains[5].
LogP (Octanol/Water) -2.9[2]Highly water-soluble; requires immediate diking of liquid spills.
Hazard Statements H315, H319, H335[5]Causes skin, eye, and respiratory irritation. Strict PPE required[5].

Operational Spill Response Protocol (Lab Scale)

This step-by-step methodology is designed as a self-validating system. Do not proceed to the next step until the validation check of the current step is confirmed.

Step 1: Isolation and PPE Verification
  • Action: Evacuate non-essential personnel from the spill zone. Don safety goggles, double-layered nitrile gloves, and a Type BAX-P or EN 143 particulate respirator[4],[5].

  • Causality: Hydantoin powders are severe respiratory and ocular irritants (H319, H335)[5]. Double-gloving ensures a sterile barrier is maintained if the outer glove is contaminated during the mechanical cleanup phase.

  • Validation Check: Perform a positive/negative pressure seal check on the respirator. If any air leaks are detected around the facepiece, readjust before entering the spill zone.

Step 2: Containment and Dust Suppression
  • Action: For dry powder spills, lightly mist the material with water using a fine-spray bottle[4]. Do NOT use a high-pressure water stream.

  • Causality: Dry sweeping generates hazardous aerosols. Water increases the cohesive forces between the solid particles, drastically mitigating inhalation risks and preventing the spread of contamination via HVAC drafts[4].

  • Validation Check: Visually confirm the powder is damp but not pooling. There must be zero liquid runoff into floor drains.

Step 3: Mechanical Recovery
  • Action: Use non-sparking tools (e.g., anti-static plastic scoops) to collect the dampened material[3]. Transfer the waste into a clearly labeled, heavy-duty polyethylene or polypropylene container[4].

  • Causality: While not highly flammable, organic dusts suspended in air can pose electrostatic explosion risks. Polyethylene containers resist chemical degradation from the hydantoin backbone and prevent leaching[4].

  • Validation Check: Inspect the spill perimeter with a flashlight held at a low angle to the floor. This will highlight any residual glistening powder that was missed.

Step 4: Surface Decontamination
  • Action: Wash the affected area with a mild detergent and water. Collect all wash water using absorbent pads or a wet/dry HEPA vacuum[4].

  • Causality: With an estimated Koc of <17.8, this compound is highly mobile in soil and aquatic systems[3]. Uncontained wash water flushed down the sink could disrupt local municipal water treatment microbial beds.

  • Validation Check: Test the final rinse water with pH paper. A neutral pH (6.5-7.5) indicates the bulk of the reactive organic material has been successfully removed.

Bulk Waste Management & Disposal Operations

For expired inventory or large-scale manufacturing waste, disposal must be coordinated with licensed environmental services.

Step 1: Segregation and Packaging

Store bulk expired chemical in its original tightly sealed container, away from strong oxidizers and foodstuff[4]. Empty containers must be triply rinsed (or equivalent)[3].

  • Causality: Residual chemical can leach into landfills. Puncturing the plastic packaging after rinsing renders it unusable, preventing unauthorized repurposing of the container for food or water storage[3].

  • Validation Check: Ensure the storage area maintains a temperature well below the 90°C melting point and is actively ventilated.

Step 2: Controlled Incineration (Primary Route)

Transfer the packaged waste to a licensed chemical destruction plant for controlled incineration equipped with flue gas scrubbing[3].

  • Causality: Combustion of 1,3-dimethyl-5,5-dimethylhydantoin produces toxic nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2)[4]. Flue gas scrubbers (often utilizing alkaline solutions) neutralize these acidic and toxic gases before atmospheric release, ensuring compliance with clean air regulations[3].

  • Validation Check: Obtain a Certificate of Destruction (CoD) from the facility verifying that the incineration temperature exceeded standard organic destruction thresholds (typically >800°C) and that gas scrubbing was active.

Step 3: Sanitary Landfill (Secondary Route)

If incineration is unavailable, the material may be disposed of in a sanitary landfill specifically licensed to accept chemical/pharmaceutical wastes[4].

  • Causality: Because the compound is readily biodegradable in activated sludge (75% degradation in 10 days)[3], a biologically active, contained sanitary landfill can process the waste without groundwater contamination, provided the facility's leachate collection system is robust.

Disposal Workflow Visualization

The following decision tree maps the logical relationships between waste identification and final destruction.

DisposalWorkflow Start 1,3-Dimethyl-5,5-dimethylhydantoin Waste Stream Identified Decision Waste Classification? Start->Decision Spill Accidental Spill (Solid/Solution) Decision->Spill Unplanned Release Bulk Bulk/Expired Chemical Inventory Decision->Bulk Planned Disposal Spill_Step1 Evacuate & Don PPE (HEPA Filter, Nitrile) Spill->Spill_Step1 Bulk_Step1 Seal in Polyethylene or Polypropylene Containers Bulk->Bulk_Step1 Spill_Step2 Dampen Powder / Dike Liquid (Prevent Aerosolization) Spill_Step1->Spill_Step2 Spill_Step3 Collect with Non-Sparking Tools (Verify Surface Decon) Spill_Step2->Spill_Step3 Spill_Step3->Bulk_Step1 Bulk_Step2 Transfer to Licensed Chemical Destruction Plant Bulk_Step1->Bulk_Step2 Incineration Controlled Incineration (Flue Gas Scrubbing Required) Bulk_Step2->Incineration Primary Route Landfill Sanitary Landfill (Only if Incineration Unavailable) Bulk_Step2->Landfill Secondary Route

Figure 1: Decision matrix and operational workflow for hydantoin chemical waste management.

References

  • DMDM hydantoin | C7H12N2O4 | CID 22947 PubChem[Link]

  • Safety Data Sheet: 1,3-Dimethylol-5,5-dimethylhydantoin Chemos GmbH [Link]

  • 1,3,5,5-Tetramethyl-2,4-imidazolidinedione CAS Common Chemistry[Link]

Sources

Handling

Personal protective equipment for handling 1,3-Dimethyl-5,5-dimethylhydantoin

Operational Safety Guide: Handling 1,3-Dimethyl-5,5-dimethylhydantoin Part 1: Chemical Identity & Critical Verification STOP AND VERIFY: The nomenclature for hydantoin derivatives is frequently confused, leading to sever...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: Handling 1,3-Dimethyl-5,5-dimethylhydantoin

Part 1: Chemical Identity & Critical Verification

STOP AND VERIFY: The nomenclature for hydantoin derivatives is frequently confused, leading to severe safety incidents. Before opening any container, you must cross-reference the CAS number on your specific bottle with the table below.

The user requested 1,3-Dimethyl-5,5-dimethylhydantoin (also known as 1,3,5,5-Tetramethylhydantoin). This is NOT the formaldehyde-releasing preservative (DMDM Hydantoin) and NOT the strong oxidizer (Dichlorodimethylhydantoin).

Table 1: Hydantoin Derivative Identification Matrix
Chemical NameCommon AbbreviationCAS NumberPrimary Hazard ClassKey Characteristic
1,3,5,5-Tetramethylhydantoin (Target Chemical) 6851-81-6 Irritant (Skin/Eye/Resp) Stable organic solid
1,3-Dimethylol-5,5-dimethylhydantoinDMDM Hydantoin6440-58-0Sensitizer / CarcinogenReleases Formaldehyde
1,3-Dichloro-5,5-dimethylhydantoinDCDMH118-52-5Oxidizer / CorrosiveChlorine odor, Bleaching agent

Note: This guide specifically addresses CAS 6851-81-6. If you are handling the Dichloro- or Dimethylol- variants, stop immediately; this PPE profile is insufficient.

Part 2: Hazard Assessment & Mechanism[4]

The "Why" Behind the Protocol: 1,3-Dimethyl-5,5-dimethylhydantoin is a methylated imidazolidine-2,4-dione. Unlike its halogenated cousins, it lacks the N-halogen bond that confers oxidizing power. However, it is a crystalline organic solid that poses a significant mechanical and chemical irritation risk.

  • Respiratory Pathway: The primary vector of exposure is inhalation of micro-particulates during weighing. Hydantoin dusts are persistent; they adhere to mucous membranes, causing chronic irritation (H335).

  • Dermal/Ocular Pathway: While not corrosive, the compound causes localized inflammation (H315, H319). In a drug development context, we treat all hydantoin intermediates as potential bioactive agents until proven otherwise, necessitating strict barrier protection.

Part 3: Personal Protective Equipment (PPE) Matrix

This system is designed to create a self-validating barrier. If you can smell the reagent or taste dust, the system has failed.

Table 2: PPE Specifications
ZoneEquipmentTechnical SpecificationOperational Logic
Respiratory Fume Hood (Primary)Certified Face Velocity > 100 fpmEngineering controls are superior to PPE. All open-powder handling must occur here.
N95 / P100 (Secondary)NIOSH-approved disposable respiratorRequired only if weighing outside a hood (discouraged) or during spill cleanup.
Dermal (Hand) Nitrile Gloves Thickness: ≥ 0.11 mm (4 mil)Latex is permeable to many organic nitrogen compounds. Nitrile offers superior chemical resistance and tear detection.
Ocular Safety Glasses ANSI Z87.1 with Side ShieldsMinimum requirement.
Goggles Indirect VentRequired if generating fine dust clouds or handling large quantities (>100g).
Body Lab Coat 100% Cotton or NomexSynthetic blends can melt if a fire occurs (though this chemical is not highly flammable, solvents used with it might be).

Part 4: Operational Protocols

The Weighing Routine (Dust Control)
  • Objective: Transfer solid without generating airborne particulates.

  • Context: Hydantoin derivatives are often static-prone.

  • Static Neutralization: Use an ionizing bar or anti-static gun on the spatula and weigh boat. Static charge causes "jumping" powder, which breaches containment.

  • Draft Shielding: perform weighing inside the fume hood. Lower the sash to the working height (approx. 18 inches).

  • Technique: Do not dump. Tap the spatula gently. If powder adheres to the spatula, do not flick it; wipe it off with a Kimwipe inside the hood.

Solubilization & Synthesis
  • Solvent Choice: Typically soluble in alcohols (methanol, ethanol) and chloroform.

  • Risk Shift: Once in solution, the dust hazard vanishes, but the splash hazard emerges.

  • Protocol:

    • Add solvent to the solid, not solid to solvent, to prevent "puffing" of dust.

    • Stir gently until fully dissolved.

    • Label the flask immediately: "Contains 1,3,5,5-Tetramethylhydantoin - Irritant."

Disposal Strategy
  • Classification: Non-halogenated organic waste.

  • Action:

    • Solid Waste: Collect in a dedicated solid waste drum labeled "Organic Solids."

    • Liquid Waste: Combine with compatible organic solvents (non-halogenated or halogenated depending on the solvent used).

    • Prohibition: NEVER flush down the drain. Even mild hydantoins can affect aquatic microbial life (H412 potential).

Part 5: Emergency Response & Visualization

Diagram 1: Risk Assessment & PPE Selection Flow

Caption: Logic flow for determining necessary protection levels based on physical state and quantity.

PPE_Decision_Tree Start Start: Handling 1,3-Dimethyl-5,5-dimethylhydantoin State Physical State? Start->State Solid Solid / Powder State->Solid Weighing/Transfer Liquid In Solution State->Liquid Reaction/Workup Quantity Quantity > 10g? Solid->Quantity PPE_Std PPE: Nitrile + Safety Glasses + Lab Coat Liquid->PPE_Std Yes Yes Quantity->Yes High Dust Risk No No Quantity->No Low Dust Risk Hood Engineering Control: Fume Hood REQUIRED PPE_High PPE: Nitrile + Goggles + Lab Coat Hood->PPE_High Bench Benchtop Permissible (with N95) Bench->PPE_Std Yes->Hood No->Bench

Diagram 2: Spill Cleanup Workflow

Caption: Step-by-step response to a solid spill to prevent aerosolization.

Spill_Response cluster_note Critical Safety Note Spill Spill Detected Isolate 1. Isolate Area (Alert Lab Mates) Spill->Isolate PPE_Up 2. PPE Upgrade (Don Goggles + N95) Isolate->PPE_Up Contain 3. Containment (Cover with wet paper towel) PPE_Up->Contain Collect 4. Collection (Scoop - DO NOT SWEEP) Contain->Collect Clean 5. Decontamination (Soap + Water Wash) Collect->Clean Note Avoid Dry Sweeping! It creates inhalable dust. Collect->Note Dispose 6. Disposal (Solid Waste Bin) Clean->Dispose

Part 6: References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 80004, 1,3,5,5-Tetramethylhydantoin. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: 1,3,5,5-tetramethylimidazolidine-2,4-dione. Retrieved from [Link]

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